Harpagide
Description
from S. African plant Harpagophytum procumbens DC
Properties
IUPAC Name |
(1S,4aS,5R,7S,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O10/c1-14(21)4-7(17)15(22)2-3-23-13(11(14)15)25-12-10(20)9(19)8(18)6(5-16)24-12/h2-3,6-13,16-22H,4-5H2,1H3/t6-,7-,8-,9+,10-,11-,12+,13+,14+,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWSHXDEJOOIND-YYDKPPGPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30988983 | |
| Record name | 4a,5,7-Trihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30988983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6926-08-5 | |
| Record name | Harpagide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6926-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Harpagide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006926085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4a,5,7-Trihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30988983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1S-(1α,4aα,5α,7α,7aα)]-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methylcyclopenta[c]pyran-1-yl β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.318 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HARPAGIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF59XHX7SR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Harpagide: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harpagide (B7782904) is a naturally occurring iridoid glycoside that has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective properties. This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is found in a variety of plant species, with its distribution spanning several botanical families. The primary and most commercially significant source of this compound is Harpagophytum procumbens, commonly known as Devil's Claw.
Harpagophytum procumbens (Devil's Claw)
Harpagophytum procumbens, a member of the Pedaliaceae family, is a perennial herb native to the Kalahari Desert and surrounding arid regions of Southern Africa, including Namibia, Botswana, and South Africa.[1][2][3] The secondary tubers, or storage roots, of the plant are the primary source of this compound and its derivatives, most notably harpagoside (B1684579) (8-O-cinnamoyl-harpagide).[1][4] Traditional medicine in these regions has long utilized Devil's Claw for treating a range of ailments, including rheumatic pain and digestive disorders.[5]
Scrophularia Genus
Several species within the Scrophularia genus (Scrophulariaceae family) are also notable sources of this compound. Scrophularia lanceolata and Scrophularia marilandica, native to North America, have been shown to contain significant amounts of this compound and related iridoid glycosides in their vegetative tissues (stems, leaves, and roots).[6][7][8] Studies have indicated that the stems of these species tend to have the highest concentration of this compound.[7]
Other Plant Sources
The presence of this compound has also been reported in other plant families, including the Lamiaceae.[9] Its widespread occurrence within the Asteridae subclass suggests it may be a chemotaxonomic marker for certain plant lineages.[10]
Quantitative Data on this compound Content
The concentration of this compound and its derivatives can vary significantly depending on the plant species, the specific tissue, and environmental conditions. The following table summarizes available quantitative data from the cited literature.
| Plant Species | Plant Part | Compound(s) | Concentration (% dry weight) | Reference(s) |
| Scrophularia lanceolata | Leaves (full sun) | Harpagoside | 0.63% | [7][11][12] |
| Scrophularia lanceolata | Leaves (shade) | Harpagoside | 0.43% | [7][11][12] |
| Scrophularia marilandica | Leaves | Harpagoside | 0.24% | [7][11][12] |
| Scrophularia lanceolata & S. marilandica | Stems, Leaves, Roots (collective) | This compound and derivatives | 0.8 - 1.0% | [6] |
| Scrophularia ningpoensis | Roots | Harpagoside | Ambient temperature positively correlated with accumulation | [11] |
Biosynthesis of this compound
This compound, as an iridoid glycoside, is synthesized via the isoprenoid pathway. The biosynthesis can be broadly divided into three stages: the formation of the universal C5 precursors, the synthesis of the iridoid skeleton, and the subsequent modifications to form this compound.
Precursor Formation: The MEP Pathway
The biosynthesis of iridoids in plants primarily utilizes the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway to produce the five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[2]
Formation of the Iridoid Skeleton
The condensation of IPP and DMAPP, catalyzed by geranyl pyrophosphate synthase (GPPS) , yields geranyl pyrophosphate (GPP), the C10 precursor for all monoterpenes, including iridoids.[13][14] The subsequent steps leading to the core iridoid structure are as follows:
-
Geraniol (B1671447) Synthase (GES) : GPP is converted to geraniol.[3][11]
-
Geraniol 8-hydroxylase (G8H) : This cytochrome P450 monooxygenase hydroxylates geraniol to 8-hydroxygeraniol.[11]
-
8-hydroxygeraniol oxidoreductase (HGO) : Further oxidation of 8-hydroxygeraniol yields 8-oxogeranial.[11]
-
Iridoid Synthase (ISY) : This key enzyme catalyzes the reductive cyclization of 8-oxogeranial to form nepetalactol, which is the foundational iridoid skeleton.[6]
Post-Cyclization Modifications
Following the formation of the iridoid scaffold, a series of tailoring reactions, including oxidation, reduction, and glycosylation, occur to produce the diverse array of iridoid glycosides. The specific enzymatic steps leading from nepetalactol to this compound are not yet fully elucidated but are predicted to involve a series of oxidations and a final glycosylation step. A proposed biosynthetic pathway is illustrated in the diagram below.
Caption: Proposed biosynthetic pathway of this compound.
Regulation of this compound Biosynthesis
The biosynthesis of this compound, like many plant secondary metabolites, is regulated by a complex network of signaling pathways, often triggered by environmental cues and developmental stages.
Jasmonate Signaling
The jasmonate (JA) signaling pathway is a key regulator of iridoid biosynthesis and is typically activated in response to herbivory or pathogen attack. The bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to the F-box protein CORONATINE INSENSITIVE1 (COI1), leading to the degradation of JASMONATE-ZIM DOMAIN (JAZ) repressor proteins. This de-repression allows for the activation of various transcription factors (TFs), including those from the MYC, AP2/ERF, bHLH, and WRKY families. These TFs then bind to the promoters of iridoid biosynthetic genes, upregulating their expression and leading to increased production of compounds like this compound. Elicitors such as methyl jasmonate (MeJA) and ethephon (B41061) (an ethylene-releasing compound) have been experimentally shown to enhance the accumulation of this compound and its derivatives in plant cell cultures.[7]
Caption: Jasmonate signaling pathway regulating iridoid biosynthesis.
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and quantification of this compound from plant materials.
Extraction of this compound from Plant Material
Objective: To extract this compound and related iridoid glycosides from dried plant material.
Materials:
-
Dried and milled plant material (e.g., secondary tubers of H. procumbens or vegetative tissues of Scrophularia spp.)
-
Methanol (B129727) (HPLC grade)
-
Rotary vacuum evaporator
-
Ultrasonic bath (optional)
Protocol:
-
Weigh 1 g of the dried and milled plant material.
-
Add 100 ml of boiling methanol to the plant material in a suitable flask.
-
Reflux the mixture for 2 hours.
-
Filter the extract and collect the supernatant.
-
Repeat the extraction process on the plant residue with another 100 ml of boiling methanol for 2 hours.
-
Combine the two methanol extracts.
-
Concentrate the combined extracts to dryness using a rotary vacuum evaporator at 40°C.[6]
-
Dissolve the residue in a known volume of methanol (e.g., 10 ml) for further analysis.[6]
Quantification of this compound by UPLC-MS/MS
Objective: To accurately quantify the concentration of this compound in a plant extract.
Instrumentation:
-
Waters ACQUITY® UPLC® system coupled to a Waters TQD mass spectrometer with an electrospray ionization (ESI) source.[6]
-
Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm particle size).[6]
Reagents:
-
Eluent A: Water with 0.1% formic acid (v/v)
-
Eluent B: Acetonitrile with 0.1% formic acid (v/v)
-
This compound analytical standard
-
Internal standard (e.g., chloramphenicol)
Chromatographic Conditions:
-
Column Temperature: 40°C[6]
-
Flow Rate: 0.3 mL/min[6]
-
Injection Volume: 1 µL[6]
-
Gradient Elution:
-
0-2 min: Linear gradient from 100% to 90% Eluent A
-
2-5 min: Linear gradient from 90% to 0% Eluent A
-
5-6 min: 100% Eluent B[6]
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI in Multiple Reaction Monitoring (MRM) mode.
-
The specific precursor and product ion transitions for this compound and the internal standard need to be determined by infusing standard solutions into the mass spectrometer.
Quantification:
-
Prepare a series of calibration standards of this compound with a fixed concentration of the internal standard.
-
Analyze the standards and the plant extract samples using the UPLC-MS/MS method.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the plant extract by interpolating its peak area ratio on the calibration curve.
Caption: General experimental workflow for this compound extraction and analysis.
Conclusion
This compound remains a molecule of significant interest for its therapeutic potential. This guide has provided a comprehensive overview of its natural sources, with a focus on Harpagophytum procumbens and Scrophularia species, and has detailed its biosynthetic pathway from primary metabolites to the final iridoid glycoside structure. The outlined experimental protocols offer a practical foundation for researchers engaged in the isolation, quantification, and further investigation of this promising natural product. A deeper understanding of the regulatory networks governing this compound biosynthesis will be crucial for optimizing its production through biotechnological approaches and for the sustainable utilization of its natural sources.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Interplay of transcription factors orchestrating the biosynthesis of plant alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABC Herbalgram Website [herbalgram.org]
- 7. Enhanced accumulation of this compound and 8-O-acetyl-harpagide in Melittis melissophyllum L. agitated shoot cultures analyzed by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hormonal Regulation of Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Plant Elicitors on Growth and Gypenosides Biosynthesis in Cell Culture of Giao co lam (Gynostemma pentaphyllum) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Plant hormone - Wikipedia [en.wikipedia.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Interplay of transcription factors orchestrating the biosynthesis of plant alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Harpagide: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harpagide is a naturally occurring iridoid glycoside that has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective properties. This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is found in a variety of plant species, with its distribution spanning several botanical families. The primary and most commercially significant source of this compound is Harpagophytum procumbens, commonly known as Devil's Claw.
Harpagophytum procumbens (Devil's Claw)
Harpagophytum procumbens, a member of the Pedaliaceae family, is a perennial herb native to the Kalahari Desert and surrounding arid regions of Southern Africa, including Namibia, Botswana, and South Africa.[1][2][3] The secondary tubers, or storage roots, of the plant are the primary source of this compound and its derivatives, most notably harpagoside (8-O-cinnamoyl-harpagide).[1][4] Traditional medicine in these regions has long utilized Devil's Claw for treating a range of ailments, including rheumatic pain and digestive disorders.[5]
Scrophularia Genus
Several species within the Scrophularia genus (Scrophulariaceae family) are also notable sources of this compound. Scrophularia lanceolata and Scrophularia marilandica, native to North America, have been shown to contain significant amounts of this compound and related iridoid glycosides in their vegetative tissues (stems, leaves, and roots).[6][7][8] Studies have indicated that the stems of these species tend to have the highest concentration of this compound.[7]
Other Plant Sources
The presence of this compound has also been reported in other plant families, including the Lamiaceae.[9] Its widespread occurrence within the Asteridae subclass suggests it may be a chemotaxonomic marker for certain plant lineages.[10]
Quantitative Data on this compound Content
The concentration of this compound and its derivatives can vary significantly depending on the plant species, the specific tissue, and environmental conditions. The following table summarizes available quantitative data from the cited literature.
| Plant Species | Plant Part | Compound(s) | Concentration (% dry weight) | Reference(s) |
| Scrophularia lanceolata | Leaves (full sun) | Harpagoside | 0.63% | [7][11][12] |
| Scrophularia lanceolata | Leaves (shade) | Harpagoside | 0.43% | [7][11][12] |
| Scrophularia marilandica | Leaves | Harpagoside | 0.24% | [7][11][12] |
| Scrophularia lanceolata & S. marilandica | Stems, Leaves, Roots (collective) | This compound and derivatives | 0.8 - 1.0% | [6] |
| Scrophularia ningpoensis | Roots | Harpagoside | Ambient temperature positively correlated with accumulation | [11] |
Biosynthesis of this compound
This compound, as an iridoid glycoside, is synthesized via the isoprenoid pathway. The biosynthesis can be broadly divided into three stages: the formation of the universal C5 precursors, the synthesis of the iridoid skeleton, and the subsequent modifications to form this compound.
Precursor Formation: The MEP Pathway
The biosynthesis of iridoids in plants primarily utilizes the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway to produce the five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[2]
Formation of the Iridoid Skeleton
The condensation of IPP and DMAPP, catalyzed by geranyl pyrophosphate synthase (GPPS) , yields geranyl pyrophosphate (GPP), the C10 precursor for all monoterpenes, including iridoids.[13][14] The subsequent steps leading to the core iridoid structure are as follows:
-
Geraniol Synthase (GES) : GPP is converted to geraniol.[3][11]
-
Geraniol 8-hydroxylase (G8H) : This cytochrome P450 monooxygenase hydroxylates geraniol to 8-hydroxygeraniol.[11]
-
8-hydroxygeraniol oxidoreductase (HGO) : Further oxidation of 8-hydroxygeraniol yields 8-oxogeranial.[11]
-
Iridoid Synthase (ISY) : This key enzyme catalyzes the reductive cyclization of 8-oxogeranial to form nepetalactol, which is the foundational iridoid skeleton.[6]
Post-Cyclization Modifications
Following the formation of the iridoid scaffold, a series of tailoring reactions, including oxidation, reduction, and glycosylation, occur to produce the diverse array of iridoid glycosides. The specific enzymatic steps leading from nepetalactol to this compound are not yet fully elucidated but are predicted to involve a series of oxidations and a final glycosylation step. A proposed biosynthetic pathway is illustrated in the diagram below.
Caption: Proposed biosynthetic pathway of this compound.
Regulation of this compound Biosynthesis
The biosynthesis of this compound, like many plant secondary metabolites, is regulated by a complex network of signaling pathways, often triggered by environmental cues and developmental stages.
Jasmonate Signaling
The jasmonate (JA) signaling pathway is a key regulator of iridoid biosynthesis and is typically activated in response to herbivory or pathogen attack. The bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to the F-box protein CORONATINE INSENSITIVE1 (COI1), leading to the degradation of JASMONATE-ZIM DOMAIN (JAZ) repressor proteins. This de-repression allows for the activation of various transcription factors (TFs), including those from the MYC, AP2/ERF, bHLH, and WRKY families. These TFs then bind to the promoters of iridoid biosynthetic genes, upregulating their expression and leading to increased production of compounds like this compound. Elicitors such as methyl jasmonate (MeJA) and ethephon (an ethylene-releasing compound) have been experimentally shown to enhance the accumulation of this compound and its derivatives in plant cell cultures.[7]
Caption: Jasmonate signaling pathway regulating iridoid biosynthesis.
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and quantification of this compound from plant materials.
Extraction of this compound from Plant Material
Objective: To extract this compound and related iridoid glycosides from dried plant material.
Materials:
-
Dried and milled plant material (e.g., secondary tubers of H. procumbens or vegetative tissues of Scrophularia spp.)
-
Methanol (HPLC grade)
-
Rotary vacuum evaporator
-
Ultrasonic bath (optional)
Protocol:
-
Weigh 1 g of the dried and milled plant material.
-
Add 100 ml of boiling methanol to the plant material in a suitable flask.
-
Reflux the mixture for 2 hours.
-
Filter the extract and collect the supernatant.
-
Repeat the extraction process on the plant residue with another 100 ml of boiling methanol for 2 hours.
-
Combine the two methanol extracts.
-
Concentrate the combined extracts to dryness using a rotary vacuum evaporator at 40°C.[6]
-
Dissolve the residue in a known volume of methanol (e.g., 10 ml) for further analysis.[6]
Quantification of this compound by UPLC-MS/MS
Objective: To accurately quantify the concentration of this compound in a plant extract.
Instrumentation:
-
Waters ACQUITY® UPLC® system coupled to a Waters TQD mass spectrometer with an electrospray ionization (ESI) source.[6]
-
Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm particle size).[6]
Reagents:
-
Eluent A: Water with 0.1% formic acid (v/v)
-
Eluent B: Acetonitrile with 0.1% formic acid (v/v)
-
This compound analytical standard
-
Internal standard (e.g., chloramphenicol)
Chromatographic Conditions:
-
Column Temperature: 40°C[6]
-
Flow Rate: 0.3 mL/min[6]
-
Injection Volume: 1 µL[6]
-
Gradient Elution:
-
0-2 min: Linear gradient from 100% to 90% Eluent A
-
2-5 min: Linear gradient from 90% to 0% Eluent A
-
5-6 min: 100% Eluent B[6]
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI in Multiple Reaction Monitoring (MRM) mode.
-
The specific precursor and product ion transitions for this compound and the internal standard need to be determined by infusing standard solutions into the mass spectrometer.
Quantification:
-
Prepare a series of calibration standards of this compound with a fixed concentration of the internal standard.
-
Analyze the standards and the plant extract samples using the UPLC-MS/MS method.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the plant extract by interpolating its peak area ratio on the calibration curve.
Caption: General experimental workflow for this compound extraction and analysis.
Conclusion
This compound remains a molecule of significant interest for its therapeutic potential. This guide has provided a comprehensive overview of its natural sources, with a focus on Harpagophytum procumbens and Scrophularia species, and has detailed its biosynthetic pathway from primary metabolites to the final iridoid glycoside structure. The outlined experimental protocols offer a practical foundation for researchers engaged in the isolation, quantification, and further investigation of this promising natural product. A deeper understanding of the regulatory networks governing this compound biosynthesis will be crucial for optimizing its production through biotechnological approaches and for the sustainable utilization of its natural sources.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Interplay of transcription factors orchestrating the biosynthesis of plant alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABC Herbalgram Website [herbalgram.org]
- 7. Enhanced accumulation of this compound and 8-O-acetyl-harpagide in Melittis melissophyllum L. agitated shoot cultures analyzed by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hormonal Regulation of Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Plant Elicitors on Growth and Gypenosides Biosynthesis in Cell Culture of Giao co lam (Gynostemma pentaphyllum) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Plant hormone - Wikipedia [en.wikipedia.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Interplay of transcription factors orchestrating the biosynthesis of plant alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Harpagide: A Comprehensive Technical Overview of its Chemical Structure and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Harpagide (B7782904) is a naturally occurring iridoid glycoside that has garnered significant attention within the scientific community for its diverse pharmacological activities. Primarily isolated from plants of the Lamiaceae family and the secondary roots of Harpagophytum procumbens (commonly known as devil's claw), this compound is a key contributor to the medicinal properties of these plants.[1][2] This technical guide provides an in-depth analysis of the chemical structure, physicochemical characteristics, and biological properties of this compound, supported by experimental insights.
Chemical Identity and Structure
This compound is characterized by a core iridoid structure, which consists of a cyclopentane (B165970) ring fused to a six-membered oxygen heterocycle, linked to a glucose molecule.[3]
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (1S,4aS,5R,7S,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol[4][5] |
| Molecular Formula | C15H24O10[1][6][7] |
| CAS Registry Number | 6926-08-5[1][6][7] |
| SMILES Notation | C[C@@]1(C--INVALID-LINK--O[C@@]3([H])--INVALID-LINK--O3)O)O)O)O">C@HO)O[7] |
| InChI Key | XUWSHXDEJOOIND-YYDKPPGPSA-N[6][7] |
Physicochemical Properties
The physical and chemical characteristics of this compound are crucial for its extraction, formulation, and pharmacokinetic behavior.
Table 2: Physicochemical Data for this compound
| Property | Value |
| Molecular Weight | 364.35 g/mol [1][6][8] |
| Melting Point | 228-229 °C[6] |
| Boiling Point (Estimated) | 637.10 °C @ 760.00 mm Hg[9] |
| Solubility | Soluble in Ethanol (B145695), DMSO (18.33 mg/mL), and Pyridine.[8] Also described as easily soluble in methanol (B129727) and water.[10][11] |
| LogP (o/w) (Estimated) | -3.690[9] |
Pharmacological Properties and Biological Activity
This compound exhibits a wide range of biological activities, making it a compound of significant interest for drug development. Its therapeutic potential is primarily attributed to its potent anti-inflammatory, analgesic, and neuroprotective effects.[2]
Anti-inflammatory Activity
This compound is well-documented for its significant anti-inflammatory properties.[1][2][8] The primary mechanism involves the modulation of key inflammatory pathways. This compound and its derivatives have been shown to suppress the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins (B1171923) during inflammation.[2][12] Furthermore, it can inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and interleukins.[12]
Caption: this compound's anti-inflammatory mechanism of action.
Analgesic Activity
Closely linked to its anti-inflammatory effects, this compound possesses significant analgesic (pain-relieving) properties.[1][13] By reducing the production of prostaglandins, which are key mediators of pain and inflammation, this compound helps to alleviate pain associated with conditions like arthritis.[14] Some studies suggest that other compounds within Harpagophytum procumbens extracts may act synergistically with this compound to produce the overall analgesic effect.[13]
Neuroprotective Properties
Emerging research has highlighted the neuroprotective potential of this compound.[2] This activity is valuable for combating neurodegenerative diseases, which are often associated with chronic inflammation and oxidative stress. This compound's ability to mitigate inflammatory responses within the central nervous system contributes to its neuroprotective profile.[2]
Other Biological Activities
In addition to the primary effects listed above, this compound has been reported to possess a broad spectrum of other pharmacological activities, including:
-
Antibacterial and antiviral activity[8]
-
Anticancer and cytotoxic effects[2]
-
Hepatoprotective (liver-protective) properties[2]
-
Spasmolytic (muscle relaxant) effects[2]
Experimental Protocols and Methodologies
The isolation, characterization, and evaluation of this compound involve a series of sophisticated analytical and biological techniques.
Isolation and Purification
A common workflow for obtaining pure this compound from its natural source, such as Harpagophytum procumbens roots, is outlined below.
Caption: A generalized workflow for the isolation and purification of this compound.
Methodology Detail:
-
Extraction: Dried and powdered plant material is typically subjected to maceration or Soxhlet extraction using polar solvents like methanol or ethanol to extract the glycosides.
-
Purification: The crude extract is concentrated and then partitioned. Further purification is achieved using column chromatography. High-Performance Liquid Chromatography (HPLC) is often the final step to obtain highly pure this compound.
-
Analysis: The chemical structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Purity is typically assessed using Ultra-High-Performance Liquid Chromatography (UPLC) coupled with MS/MS.[15]
In Vitro Anti-inflammatory Assay Protocol
To evaluate the anti-inflammatory activity of this compound, a common in vitro model uses lipopolysaccharide (LPS)-stimulated macrophages.
Methodology Detail:
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Stimulation: Inflammation is induced by adding LPS to the cell culture media. A control group without LPS and a vehicle control group are included.
-
Incubation: The cells are incubated for a period (e.g., 24 hours) to allow for the inflammatory response.
-
Analysis: The cell supernatant is collected to measure the levels of inflammatory mediators.
-
Nitric Oxide (NO) Production: Measured using the Griess reagent.
-
Cytokine Levels (TNF-α, IL-6): Quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Gene Expression Analysis: Cellular RNA can be extracted to quantify the expression of genes like COX-2 and iNOS using quantitative Polymerase Chain Reaction (qPCR).
This comprehensive overview provides a solid foundation for understanding the chemical and biological profile of this compound, offering valuable insights for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Harpagoside - Wikipedia [en.wikipedia.org]
- 4. This compound | C15H24O10 | CID 93045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C15H24O10) [pubchemlite.lcsb.uni.lu]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. GSRS [precision.fda.gov]
- 8. This compound | Antibacterial | Parasite | TargetMol [targetmol.com]
- 9. This compound, 6926-08-5 [thegoodscentscompany.com]
- 10. Harpagoside | 19210-12-9 [chemicalbook.com]
- 11. This compound | 6926-08-5 [chemicalbook.com]
- 12. The Therapeutic Potential of Harpagophytum procumbens and Turnera subulata and Advances in Nutraceutical Delivery Systems in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory and analgesic effects of an aqueous extract of Harpagophytum procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Harpagophytum, a natural anti-inflammatory [labo-demeter.com]
- 15. researchgate.net [researchgate.net]
Harpagide: A Comprehensive Technical Overview of its Chemical Structure and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Harpagide is a naturally occurring iridoid glycoside that has garnered significant attention within the scientific community for its diverse pharmacological activities. Primarily isolated from plants of the Lamiaceae family and the secondary roots of Harpagophytum procumbens (commonly known as devil's claw), this compound is a key contributor to the medicinal properties of these plants.[1][2] This technical guide provides an in-depth analysis of the chemical structure, physicochemical characteristics, and biological properties of this compound, supported by experimental insights.
Chemical Identity and Structure
This compound is characterized by a core iridoid structure, which consists of a cyclopentane ring fused to a six-membered oxygen heterocycle, linked to a glucose molecule.[3]
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (1S,4aS,5R,7S,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol[4][5] |
| Molecular Formula | C15H24O10[1][6][7] |
| CAS Registry Number | 6926-08-5[1][6][7] |
| SMILES Notation | C[C@@]1(C--INVALID-LINK--O[C@@]3([H])--INVALID-LINK--O3)O)O)O)O">C@HO)O[7] |
| InChI Key | XUWSHXDEJOOIND-YYDKPPGPSA-N[6][7] |
Physicochemical Properties
The physical and chemical characteristics of this compound are crucial for its extraction, formulation, and pharmacokinetic behavior.
Table 2: Physicochemical Data for this compound
| Property | Value |
| Molecular Weight | 364.35 g/mol [1][6][8] |
| Melting Point | 228-229 °C[6] |
| Boiling Point (Estimated) | 637.10 °C @ 760.00 mm Hg[9] |
| Solubility | Soluble in Ethanol, DMSO (18.33 mg/mL), and Pyridine.[8] Also described as easily soluble in methanol and water.[10][11] |
| LogP (o/w) (Estimated) | -3.690[9] |
Pharmacological Properties and Biological Activity
This compound exhibits a wide range of biological activities, making it a compound of significant interest for drug development. Its therapeutic potential is primarily attributed to its potent anti-inflammatory, analgesic, and neuroprotective effects.[2]
Anti-inflammatory Activity
This compound is well-documented for its significant anti-inflammatory properties.[1][2][8] The primary mechanism involves the modulation of key inflammatory pathways. This compound and its derivatives have been shown to suppress the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins during inflammation.[2][12] Furthermore, it can inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and interleukins.[12]
Caption: this compound's anti-inflammatory mechanism of action.
Analgesic Activity
Closely linked to its anti-inflammatory effects, this compound possesses significant analgesic (pain-relieving) properties.[1][13] By reducing the production of prostaglandins, which are key mediators of pain and inflammation, this compound helps to alleviate pain associated with conditions like arthritis.[14] Some studies suggest that other compounds within Harpagophytum procumbens extracts may act synergistically with this compound to produce the overall analgesic effect.[13]
Neuroprotective Properties
Emerging research has highlighted the neuroprotective potential of this compound.[2] This activity is valuable for combating neurodegenerative diseases, which are often associated with chronic inflammation and oxidative stress. This compound's ability to mitigate inflammatory responses within the central nervous system contributes to its neuroprotective profile.[2]
Other Biological Activities
In addition to the primary effects listed above, this compound has been reported to possess a broad spectrum of other pharmacological activities, including:
-
Antibacterial and antiviral activity[8]
-
Anticancer and cytotoxic effects[2]
-
Hepatoprotective (liver-protective) properties[2]
-
Spasmolytic (muscle relaxant) effects[2]
Experimental Protocols and Methodologies
The isolation, characterization, and evaluation of this compound involve a series of sophisticated analytical and biological techniques.
Isolation and Purification
A common workflow for obtaining pure this compound from its natural source, such as Harpagophytum procumbens roots, is outlined below.
Caption: A generalized workflow for the isolation and purification of this compound.
Methodology Detail:
-
Extraction: Dried and powdered plant material is typically subjected to maceration or Soxhlet extraction using polar solvents like methanol or ethanol to extract the glycosides.
-
Purification: The crude extract is concentrated and then partitioned. Further purification is achieved using column chromatography. High-Performance Liquid Chromatography (HPLC) is often the final step to obtain highly pure this compound.
-
Analysis: The chemical structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Purity is typically assessed using Ultra-High-Performance Liquid Chromatography (UPLC) coupled with MS/MS.[15]
In Vitro Anti-inflammatory Assay Protocol
To evaluate the anti-inflammatory activity of this compound, a common in vitro model uses lipopolysaccharide (LPS)-stimulated macrophages.
Methodology Detail:
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Stimulation: Inflammation is induced by adding LPS to the cell culture media. A control group without LPS and a vehicle control group are included.
-
Incubation: The cells are incubated for a period (e.g., 24 hours) to allow for the inflammatory response.
-
Analysis: The cell supernatant is collected to measure the levels of inflammatory mediators.
-
Nitric Oxide (NO) Production: Measured using the Griess reagent.
-
Cytokine Levels (TNF-α, IL-6): Quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Gene Expression Analysis: Cellular RNA can be extracted to quantify the expression of genes like COX-2 and iNOS using quantitative Polymerase Chain Reaction (qPCR).
This comprehensive overview provides a solid foundation for understanding the chemical and biological profile of this compound, offering valuable insights for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Harpagoside - Wikipedia [en.wikipedia.org]
- 4. This compound | C15H24O10 | CID 93045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C15H24O10) [pubchemlite.lcsb.uni.lu]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. GSRS [precision.fda.gov]
- 8. This compound | Antibacterial | Parasite | TargetMol [targetmol.com]
- 9. This compound, 6926-08-5 [thegoodscentscompany.com]
- 10. Harpagoside | 19210-12-9 [chemicalbook.com]
- 11. This compound | 6926-08-5 [chemicalbook.com]
- 12. The Therapeutic Potential of Harpagophytum procumbens and Turnera subulata and Advances in Nutraceutical Delivery Systems in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory and analgesic effects of an aqueous extract of Harpagophytum procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Harpagophytum, a natural anti-inflammatory [labo-demeter.com]
- 15. researchgate.net [researchgate.net]
Harpagide and Harpagoside in Harpagophytum procumbens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Harpagophytum procumbens, commonly known as Devil's Claw, is a plant renowned for its medicinal properties, primarily attributed to its content of iridoid glycosides, namely harpagoside (B1684579) and its precursor, harpagide (B7782904).[1][2] These compounds are the focus of extensive research due to their potent anti-inflammatory and analgesic effects.[2] This technical guide provides an in-depth overview of the quantitative analysis of this compound and harpagoside in H. procumbens, detailed experimental protocols for their quantification, and a visualization of the proposed biosynthetic pathway. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the research and development of phytopharmaceuticals derived from this plant.
Quantitative Analysis of this compound and Harpagoside
The concentration of this compound and harpagoside in Harpagophytum procumbens can vary significantly depending on the plant part, geographical origin, and cultivation or storage conditions. The secondary tubers are recognized as the primary site of accumulation for these active constituents.[3] Commercial products are often standardized to a minimum harpagoside content, with the European Pharmacopoeia stipulating at least 1.2% harpagoside for therapeutic products.[2][4]
Table 1: Harpagoside and this compound Content in Harpagophytum procumbens
| Plant Material/Product | Compound | Concentration Range | Analytical Method | Reference |
| Wild H. procumbens Tubers | Harpagoside | Comparable to wild plants | HPLC | [4] |
| Wild H. procumbens Tubers | This compound | Comparable to wild plants | HPLC | [4] |
| In vitro Propagated Tubers | Harpagoside | Comparable to wild plants | HPLC | [4] |
| In vitro Propagated Tubers | This compound | Comparable to wild plants | HPLC | [4] |
| Hairy Root Cultures | Harpagoside | 0.32 mg/g dry root mass | HPLC | [4][5] |
| Dried Root Extract (Water) | Harpagoside | 1.6% | RP-HPLC-PDA | [6] |
| Commercial Capsules (Formulation 1) | Harpagoside | Significantly higher than others | Ethanolic Extraction & Ouitas method | [7] |
| Commercial Capsules (Formulation 2 & 3) | Harpagoside | Lower than Formulation 1 | Ethanolic Extraction & Ouitas method | [7] |
| Commercial H. procumbens Products | Harpagoside | Minimum 1.2% | Not Specified | [2][8] |
Experimental Protocols for Quantification
Accurate and reliable quantification of this compound and harpagoside is crucial for the quality control and standardization of H. procumbens extracts and finished products.[9] High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique, though other methods like High-Performance Thin-Layer Chromatography (HPTLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are also utilized.[3][8][10]
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a synthesized example based on methodologies described in the literature.[6][9][11][12]
Objective: To quantify the amount of harpagoside in a given sample of H. procumbens extract or product.
Materials and Reagents:
-
Harpagophytum procumbens dried root extract or powdered tablets
-
Harpagoside reference standard (Sigma-Aldrich or equivalent)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
Deionized water
-
0.45 µm syringe filters
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Pump (isocratic or gradient)
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Ultrasonic bath
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., Purospher Star, 150 x 4.6 mm, 5 µm)[9][11]
-
Mobile Phase: A gradient of 1% phosphoric acid in water (A) and acetonitrile (B) or an isocratic mixture of methanol and water (e.g., 50:50 v/v or 60:40 v/v with 0.02% formic acid).[6][9][12]
-
Injection Volume: 10 µL to 20 µL[9]
-
Column Temperature: 25 °C[11]
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh a precise amount of harpagoside reference standard.
-
Dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 100 µg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations (e.g., 100.0, 200.0, 300.0, 500.0, 700.0, and 800.0 µg/mL).[9]
-
-
Sample Preparation:
-
Accurately weigh the powdered H. procumbens sample.
-
Extract the active compounds using a suitable solvent such as methanol, ethanol, or a mixture of methanol and acetonitrile.[3][13] Sonication can be used to improve extraction efficiency.
-
Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Analysis:
-
Inject the prepared standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the harpagoside peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of harpagoside in the sample by using the calibration curve.
-
Method Validation: The analytical method should be validated according to regulatory guidelines (e.g., ICH) for parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, selectivity, and robustness.[9][11]
Visualizations
Proposed Biosynthetic Pathway of Harpagoside
The biosynthetic pathway of harpagoside is not fully elucidated but is proposed to follow the iridoid biosynthesis pathway, originating from the mevalonate (B85504) pathway.[1][4] Geraniol, synthesized from geranyl pyrophosphate (GPP), is a key precursor.[1]
Caption: Proposed biosynthetic pathway of harpagoside from geranyl pyrophosphate.
Experimental Workflow for Harpagoside Quantification
The following diagram illustrates a typical workflow for the quantification of harpagoside in H. procumbens samples.
Caption: General workflow for the quantification of harpagoside in H. procumbens.
Conclusion
The therapeutic potential of Harpagophytum procumbens is intrinsically linked to the concentration of its primary iridoid glycosides, this compound and harpagoside. Therefore, the application of robust and validated analytical methods is paramount for ensuring the quality, efficacy, and safety of Devil's Claw-based products. This guide has provided a consolidated overview of the quantitative aspects, analytical methodologies, and biosynthetic context of these vital compounds. The presented data and protocols aim to support the ongoing research and development efforts in the field of phytopharmaceuticals, ultimately contributing to the production of standardized and effective herbal medicines.
References
- 1. Harpagoside - Wikipedia [en.wikipedia.org]
- 2. Harpagoside: from Kalahari Desert to pharmacy shelf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchspace.csir.co.za [researchspace.csir.co.za]
- 4. ABC Herbalgram Website [herbalgram.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. researchgate.net [researchgate.net]
- 9. Determination of harpagoside in Harpagophytum procumbens DC tablet’s using analytical method by High Performance Liquid Chromatography [redalyc.org]
- 10. From Bush Medicine to Modern Phytopharmaceutical: A Bibliographic Review of Devil’s Claw (Harpagophytum spp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. US6280737B1 - Harpagoside-enriched extract from harpagophytum procumbens and processes for producing same - Google Patents [patents.google.com]
Harpagide and Harpagoside in Harpagophytum procumbens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Harpagophytum procumbens, commonly known as Devil's Claw, is a plant renowned for its medicinal properties, primarily attributed to its content of iridoid glycosides, namely harpagoside and its precursor, harpagide.[1][2] These compounds are the focus of extensive research due to their potent anti-inflammatory and analgesic effects.[2] This technical guide provides an in-depth overview of the quantitative analysis of this compound and harpagoside in H. procumbens, detailed experimental protocols for their quantification, and a visualization of the proposed biosynthetic pathway. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the research and development of phytopharmaceuticals derived from this plant.
Quantitative Analysis of this compound and Harpagoside
The concentration of this compound and harpagoside in Harpagophytum procumbens can vary significantly depending on the plant part, geographical origin, and cultivation or storage conditions. The secondary tubers are recognized as the primary site of accumulation for these active constituents.[3] Commercial products are often standardized to a minimum harpagoside content, with the European Pharmacopoeia stipulating at least 1.2% harpagoside for therapeutic products.[2][4]
Table 1: Harpagoside and this compound Content in Harpagophytum procumbens
| Plant Material/Product | Compound | Concentration Range | Analytical Method | Reference |
| Wild H. procumbens Tubers | Harpagoside | Comparable to wild plants | HPLC | [4] |
| Wild H. procumbens Tubers | This compound | Comparable to wild plants | HPLC | [4] |
| In vitro Propagated Tubers | Harpagoside | Comparable to wild plants | HPLC | [4] |
| In vitro Propagated Tubers | This compound | Comparable to wild plants | HPLC | [4] |
| Hairy Root Cultures | Harpagoside | 0.32 mg/g dry root mass | HPLC | [4][5] |
| Dried Root Extract (Water) | Harpagoside | 1.6% | RP-HPLC-PDA | [6] |
| Commercial Capsules (Formulation 1) | Harpagoside | Significantly higher than others | Ethanolic Extraction & Ouitas method | [7] |
| Commercial Capsules (Formulation 2 & 3) | Harpagoside | Lower than Formulation 1 | Ethanolic Extraction & Ouitas method | [7] |
| Commercial H. procumbens Products | Harpagoside | Minimum 1.2% | Not Specified | [2][8] |
Experimental Protocols for Quantification
Accurate and reliable quantification of this compound and harpagoside is crucial for the quality control and standardization of H. procumbens extracts and finished products.[9] High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique, though other methods like High-Performance Thin-Layer Chromatography (HPTLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are also utilized.[3][8][10]
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a synthesized example based on methodologies described in the literature.[6][9][11][12]
Objective: To quantify the amount of harpagoside in a given sample of H. procumbens extract or product.
Materials and Reagents:
-
Harpagophytum procumbens dried root extract or powdered tablets
-
Harpagoside reference standard (Sigma-Aldrich or equivalent)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
Deionized water
-
0.45 µm syringe filters
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Pump (isocratic or gradient)
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Ultrasonic bath
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., Purospher Star, 150 x 4.6 mm, 5 µm)[9][11]
-
Mobile Phase: A gradient of 1% phosphoric acid in water (A) and acetonitrile (B) or an isocratic mixture of methanol and water (e.g., 50:50 v/v or 60:40 v/v with 0.02% formic acid).[6][9][12]
-
Injection Volume: 10 µL to 20 µL[9]
-
Column Temperature: 25 °C[11]
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh a precise amount of harpagoside reference standard.
-
Dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 100 µg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations (e.g., 100.0, 200.0, 300.0, 500.0, 700.0, and 800.0 µg/mL).[9]
-
-
Sample Preparation:
-
Accurately weigh the powdered H. procumbens sample.
-
Extract the active compounds using a suitable solvent such as methanol, ethanol, or a mixture of methanol and acetonitrile.[3][13] Sonication can be used to improve extraction efficiency.
-
Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Analysis:
-
Inject the prepared standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the harpagoside peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of harpagoside in the sample by using the calibration curve.
-
Method Validation: The analytical method should be validated according to regulatory guidelines (e.g., ICH) for parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, selectivity, and robustness.[9][11]
Visualizations
Proposed Biosynthetic Pathway of Harpagoside
The biosynthetic pathway of harpagoside is not fully elucidated but is proposed to follow the iridoid biosynthesis pathway, originating from the mevalonate pathway.[1][4] Geraniol, synthesized from geranyl pyrophosphate (GPP), is a key precursor.[1]
Caption: Proposed biosynthetic pathway of harpagoside from geranyl pyrophosphate.
Experimental Workflow for Harpagoside Quantification
The following diagram illustrates a typical workflow for the quantification of harpagoside in H. procumbens samples.
Caption: General workflow for the quantification of harpagoside in H. procumbens.
Conclusion
The therapeutic potential of Harpagophytum procumbens is intrinsically linked to the concentration of its primary iridoid glycosides, this compound and harpagoside. Therefore, the application of robust and validated analytical methods is paramount for ensuring the quality, efficacy, and safety of Devil's Claw-based products. This guide has provided a consolidated overview of the quantitative aspects, analytical methodologies, and biosynthetic context of these vital compounds. The presented data and protocols aim to support the ongoing research and development efforts in the field of phytopharmaceuticals, ultimately contributing to the production of standardized and effective herbal medicines.
References
- 1. Harpagoside - Wikipedia [en.wikipedia.org]
- 2. Harpagoside: from Kalahari Desert to pharmacy shelf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchspace.csir.co.za [researchspace.csir.co.za]
- 4. ABC Herbalgram Website [herbalgram.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. researchgate.net [researchgate.net]
- 9. Determination of harpagoside in Harpagophytum procumbens DC tablet’s using analytical method by High Performance Liquid Chromatography [redalyc.org]
- 10. From Bush Medicine to Modern Phytopharmaceutical: A Bibliographic Review of Devil’s Claw (Harpagophytum spp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. US6280737B1 - Harpagoside-enriched extract from harpagophytum procumbens and processes for producing same - Google Patents [patents.google.com]
The Biological Activities of Harpagide: A Technical Guide for Researchers
An in-depth exploration of the multifaceted pharmacological properties of the iridoid glycoside, Harpagide, tailored for researchers, scientists, and professionals in drug development.
This technical guide provides a comprehensive overview of the significant biological activities of this compound, an iridoid glycoside found in several medicinal plants. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways influenced by this compound.
Core Biological Activities of this compound
This compound has demonstrated a broad spectrum of pharmacological effects, positioning it as a compound of interest for therapeutic development. Its primary biological activities include anti-inflammatory, chondroprotective, and neuroprotective actions.[1][2]
Anti-inflammatory Activity
This compound exhibits notable anti-inflammatory properties by modulating key signaling pathways and inflammatory mediators. Studies have shown its ability to suppress the expression of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade.
Chondroprotective Effects
In the context of joint health, this compound has been shown to protect chondrocytes, the primary cells in cartilage, from inflammatory damage. It aids in maintaining the integrity of the extracellular matrix and mitigates the catabolic processes that lead to cartilage degradation in conditions like osteoarthritis.[3]
Neuroprotective Properties
This compound demonstrates significant neuroprotective potential. It has been observed to protect neuronal cells from various insults, including oxidative stress and apoptosis, and may play a role in promoting neuronal regeneration.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the biological activities of this compound.
Table 1: Anti-parasitic and Cytotoxic Activities of this compound
| Activity | Target Organism/Cell Line | IC50 Value | Reference |
| Trypanocidal | Trypanosoma brucei rhodesiense | 21 µg/mL | [1] |
| Antileishmanial | Leishmania donovani | 2.0 µg/mL | [1] |
| Cytotoxic | A431 and HeLa cell lines | > 90 µg/mL (>50% activity) | [1] |
| Cytotoxic | MCF7 cell line | > 90 µg/mL (>50% activity) | [1] |
Table 2: Anti-inflammatory Effects of this compound on Gene Expression in Chondrocytes
| Target Gene | Treatment | Effect of this compound | Reference |
| MMP-13 | TNF-α induced | Restoration of upregulated expression | [3] |
| COX2 | TNF-α induced | Restoration of upregulated expression | [3] |
| IL-1β | TNF-α induced | Restoration of upregulated expression | [3] |
| IL-6 | TNF-α induced | Restoration of upregulated expression | [3] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound's biological activities.
In Vitro Anti-inflammatory Assay in Rat Articular Chondrocytes
Objective: To evaluate the anti-inflammatory effect of this compound on TNF-α-induced inflammation in rat articular chondrocytes.
Methodology:
-
Cell Culture: Primary rat articular chondrocytes are isolated and cultured.
-
Induction of Inflammation: Chondrocytes are stimulated with tumor necrosis factor-alpha (TNF-α) to induce an inflammatory response.
-
This compound Treatment: Cells are pre-treated with varying concentrations of this compound prior to TNF-α stimulation. A 10 µM concentration has been shown to be biocompatible.[3]
-
Gene Expression Analysis: Quantitative real-time PCR (qPCR) is performed to measure the mRNA expression levels of inflammatory markers such as MMP-13, COX2, IL-1β, and IL-6.[3]
-
Protein Analysis: Western blotting is used to determine the protein levels of the aforementioned inflammatory markers.[3]
-
Extracellular Matrix Degradation: The degradation of the extracellular matrix is assessed.[3]
-
Cell Proliferation Markers: The expression of proliferation markers like Bcl2, CDK1, and Cyclin D1 is analyzed.[3]
Neuroprotection Assay using Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model
Objective: To assess the neuroprotective effect of this compound against ischemia/reperfusion-like injury in vitro.
Methodology:
-
Cell Culture: PC12 cells or primary cortical neurons are cultured.[6]
-
OGD/R Injury Model: Cells are subjected to oxygen-glucose deprivation (OGD) by incubating them in a glucose-free medium in a hypoxic chamber, followed by reoxygenation (R) by returning them to normal culture conditions.
-
This compound Treatment: Cells are pre-treated with this compound before inducing OGD/R injury.
-
Cell Viability Assessment: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay is used to evaluate cell survival rate.[6]
-
Apoptosis Analysis: Apoptosis is assessed by flow cytometry.[6]
-
Intracellular Calcium Measurement: Laser scanning confocal microscopy (LSCM) is used to determine the intracellular Ca2+ concentration.[6]
-
Protein Expression Analysis: Western blotting is performed to measure the expression of proteins related to the sarco-endoplasmic reticulum Ca2+-ATPase (SERCA) and endoplasmic reticulum stress (ERS).[6]
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.
Inhibition of TNF-α Induced Inflammatory Pathway in Chondrocytes
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Harpagoside suppresses lipopolysaccharide-induced iNOS and COX-2 expression through inhibition of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits the TNF-α-induced inflammatory response in rat articular chondrocytes by the glycolytic pathways for alleviating osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a natural product, promotes synaptic vesicle release as measured by nanoelectrode amperometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound exerts a neuroprotective effect by inhibiting endoplasmic reticulum stress via SERCA following oxygen-glucose deprivation/reoxygenation injury - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activities of Harpagide: A Technical Guide for Researchers
An in-depth exploration of the multifaceted pharmacological properties of the iridoid glycoside, Harpagide, tailored for researchers, scientists, and professionals in drug development.
This technical guide provides a comprehensive overview of the significant biological activities of this compound, an iridoid glycoside found in several medicinal plants. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways influenced by this compound.
Core Biological Activities of this compound
This compound has demonstrated a broad spectrum of pharmacological effects, positioning it as a compound of interest for therapeutic development. Its primary biological activities include anti-inflammatory, chondroprotective, and neuroprotective actions.[1][2]
Anti-inflammatory Activity
This compound exhibits notable anti-inflammatory properties by modulating key signaling pathways and inflammatory mediators. Studies have shown its ability to suppress the expression of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade.
Chondroprotective Effects
In the context of joint health, this compound has been shown to protect chondrocytes, the primary cells in cartilage, from inflammatory damage. It aids in maintaining the integrity of the extracellular matrix and mitigates the catabolic processes that lead to cartilage degradation in conditions like osteoarthritis.[3]
Neuroprotective Properties
This compound demonstrates significant neuroprotective potential. It has been observed to protect neuronal cells from various insults, including oxidative stress and apoptosis, and may play a role in promoting neuronal regeneration.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the biological activities of this compound.
Table 1: Anti-parasitic and Cytotoxic Activities of this compound
| Activity | Target Organism/Cell Line | IC50 Value | Reference |
| Trypanocidal | Trypanosoma brucei rhodesiense | 21 µg/mL | [1] |
| Antileishmanial | Leishmania donovani | 2.0 µg/mL | [1] |
| Cytotoxic | A431 and HeLa cell lines | > 90 µg/mL (>50% activity) | [1] |
| Cytotoxic | MCF7 cell line | > 90 µg/mL (>50% activity) | [1] |
Table 2: Anti-inflammatory Effects of this compound on Gene Expression in Chondrocytes
| Target Gene | Treatment | Effect of this compound | Reference |
| MMP-13 | TNF-α induced | Restoration of upregulated expression | [3] |
| COX2 | TNF-α induced | Restoration of upregulated expression | [3] |
| IL-1β | TNF-α induced | Restoration of upregulated expression | [3] |
| IL-6 | TNF-α induced | Restoration of upregulated expression | [3] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound's biological activities.
In Vitro Anti-inflammatory Assay in Rat Articular Chondrocytes
Objective: To evaluate the anti-inflammatory effect of this compound on TNF-α-induced inflammation in rat articular chondrocytes.
Methodology:
-
Cell Culture: Primary rat articular chondrocytes are isolated and cultured.
-
Induction of Inflammation: Chondrocytes are stimulated with tumor necrosis factor-alpha (TNF-α) to induce an inflammatory response.
-
This compound Treatment: Cells are pre-treated with varying concentrations of this compound prior to TNF-α stimulation. A 10 µM concentration has been shown to be biocompatible.[3]
-
Gene Expression Analysis: Quantitative real-time PCR (qPCR) is performed to measure the mRNA expression levels of inflammatory markers such as MMP-13, COX2, IL-1β, and IL-6.[3]
-
Protein Analysis: Western blotting is used to determine the protein levels of the aforementioned inflammatory markers.[3]
-
Extracellular Matrix Degradation: The degradation of the extracellular matrix is assessed.[3]
-
Cell Proliferation Markers: The expression of proliferation markers like Bcl2, CDK1, and Cyclin D1 is analyzed.[3]
Neuroprotection Assay using Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model
Objective: To assess the neuroprotective effect of this compound against ischemia/reperfusion-like injury in vitro.
Methodology:
-
Cell Culture: PC12 cells or primary cortical neurons are cultured.[6]
-
OGD/R Injury Model: Cells are subjected to oxygen-glucose deprivation (OGD) by incubating them in a glucose-free medium in a hypoxic chamber, followed by reoxygenation (R) by returning them to normal culture conditions.
-
This compound Treatment: Cells are pre-treated with this compound before inducing OGD/R injury.
-
Cell Viability Assessment: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay is used to evaluate cell survival rate.[6]
-
Apoptosis Analysis: Apoptosis is assessed by flow cytometry.[6]
-
Intracellular Calcium Measurement: Laser scanning confocal microscopy (LSCM) is used to determine the intracellular Ca2+ concentration.[6]
-
Protein Expression Analysis: Western blotting is performed to measure the expression of proteins related to the sarco-endoplasmic reticulum Ca2+-ATPase (SERCA) and endoplasmic reticulum stress (ERS).[6]
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.
Inhibition of TNF-α Induced Inflammatory Pathway in Chondrocytes
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Harpagoside suppresses lipopolysaccharide-induced iNOS and COX-2 expression through inhibition of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits the TNF-α-induced inflammatory response in rat articular chondrocytes by the glycolytic pathways for alleviating osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a natural product, promotes synaptic vesicle release as measured by nanoelectrode amperometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound exerts a neuroprotective effect by inhibiting endoplasmic reticulum stress via SERCA following oxygen-glucose deprivation/reoxygenation injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Harpagide's Mechanism of Action in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Harpagide (B7782904), an iridoid glycoside primarily found in the plant Harpagophytum procumbens (commonly known as Devil's Claw), has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's anti-inflammatory effects, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Core Anti-Inflammatory Mechanisms
This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators. The core mechanisms include the inhibition of the NF-κB and MAPK signaling cascades, suppression of pro-inflammatory enzymes like COX-2 and iNOS, and a reduction in the secretion of inflammatory cytokines.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound, and its more extensively studied precursor harpagoside (B1684579), have been shown to significantly inhibit this pathway.[1][2][3]
Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), the inhibitor of NF-κB, IκB-α, is degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription. Harpagoside has been demonstrated to block the degradation of IκB-α, thereby preventing the nuclear translocation of p65.[2][3] This action effectively halts the downstream production of inflammatory molecules.
Modulation of MAPK Signaling Pathways
Mitogen-activated protein kinases (MAPKs) are another critical set of signaling molecules involved in inflammation. Harpagoside has been shown to suppress the phosphorylation of key MAPKs, including ERK and JNK, which are involved in the inflammatory cascade leading to bone loss.[4] While direct evidence for this compound's effect on all MAPK pathways is still emerging, its structural similarity to harpagoside suggests a comparable mechanism.
Suppression of Pro-Inflammatory Enzymes and Cytokines
A direct consequence of inhibiting the NF-κB and MAPK pathways is the reduced expression of pro-inflammatory enzymes and cytokines. This compound and harpagoside have been shown to decrease the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are key mediators of inflammation and pain.[1][2][3][5][6][7][8]
Furthermore, this compound treatment leads to a significant reduction in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).[9][10][11][12][13][14][15][16][17][18]
Quantitative Data on Anti-Inflammatory Activity
The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the anti-inflammatory efficacy of this compound and its derivatives.
Table 1: In Vitro Inhibition of Inflammatory Mediators by Harpagoside
| Cell Line | Inflammatory Stimulus | Mediator | Concentration of Harpagoside | % Inhibition / IC50 | Reference |
| HepG2 | LPS (10 µg/ml) | COX-2 mRNA | 200 µM | Significant Inhibition | [2] |
| HepG2 | LPS (10 µg/ml) | iNOS mRNA | 200 µM | Significant Inhibition | [2] |
| RAW 264.7 | LPS | NF-κB Luciferase Activity | - | IC50: 96.4 µM | [2] |
| Primary Human OA Chondrocytes | IL-1β | IL-6 Expression | - | Significant Suppression | [4] |
| 3T3-L1 Adipocytes | TNF-α | IL-6, PAI-1, MCP-1 | Not specified | Significant Inhibition | [11] |
Table 2: In Vivo Effects of this compound in a Mouse Model of Acute Lung Injury
| Parameter | Treatment Group | Result | % Reduction vs. LPS | Reference |
| Lung Injury Score | This compound (40 & 80 mg/kg) | Significant Reduction | ~45% | [9] |
| Collagen Deposition | This compound (40 & 80 mg/kg) | Significant Reduction | ~50% | [9] |
| ROS Accumulation | This compound (40 & 80 mg/kg) | Significant Reduction | >60% | [9] |
| IL-6 Protein Levels | This compound (40 & 80 mg/kg) | Significant Reduction | 55-70% | [9] |
| IL-1β Protein Levels | This compound (40 & 80 mg/kg) | Significant Reduction | 55-70% | [9] |
Detailed Experimental Protocols
To ensure reproducibility and a deeper understanding of the presented data, the following are detailed methodologies for key experiments cited in this guide.
Protocol 1: Inhibition of NF-κB Activation in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
NF-κB Luciferase Reporter Assay: Cells are transiently transfected with a pNF-κB-Luc reporter plasmid. After 24 hours, cells are pre-treated with varying concentrations of harpagoside for 2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 6 hours.
-
Luciferase Activity Measurement: Cell lysates are collected, and luciferase activity is measured using a luminometer. The results are normalized to the protein concentration of each sample.
-
Data Analysis: The IC50 value is calculated from the dose-response curve of harpagoside's inhibition of LPS-induced NF-κB luciferase activity.
Protocol 2: In Vivo Acute Lung Injury (ALI) Model in Mice
-
Animal Model: Male C57BL/6 mice (6-8 weeks old) are used.
-
Induction of ALI: Mice are intratracheally instilled with LPS (10 mg/kg) to induce acute lung injury.
-
This compound Treatment: this compound (40 and 80 mg/kg) is administered intraperitoneally 1 hour before LPS administration. A control group receives saline, and a positive control group may receive dexamethasone.
-
Sample Collection: After 24 hours, mice are euthanized, and bronchoalveolar lavage fluid (BALF) and lung tissues are collected.
-
Analysis:
-
Histopathology: Lung tissues are fixed, sectioned, and stained with H&E for histological evaluation of lung injury.
-
Cytokine Measurement: Levels of IL-6 and IL-1β in BALF and lung homogenates are quantified using ELISA kits.
-
Oxidative Stress Markers: Levels of SOD, GSH, and MDA in lung homogenates are measured using respective assay kits.
-
Western Blotting: Protein expression of HIF-1α, p-AKT, Nrf2, and HO-1 in lung tissues is determined by Western blot analysis.
-
Role in Oxidative Stress and NLRP3 Inflammasome
Recent evidence suggests that this compound's anti-inflammatory actions are also linked to its ability to mitigate oxidative stress. In a model of acute lung injury, this compound treatment was shown to reduce reactive oxygen species (ROS) accumulation and enhance the expression of antioxidant proteins such as Nrf2 and HO-1.[9][16]
Furthermore, while direct studies on this compound and the NLRP3 inflammasome are limited, its ability to inhibit NF-κB, a key priming signal for NLRP3 activation, suggests a potential role in modulating inflammasome-mediated inflammation.[1][19][20][21][22][23] The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of IL-1β and IL-18.
Conclusion
This compound demonstrates a robust and multifaceted anti-inflammatory profile by targeting key signaling pathways, including NF-κB and MAPKs. This leads to a significant reduction in the expression and production of pro-inflammatory enzymes and cytokines. The quantitative data from both in vitro and in vivo studies underscore its potential as a therapeutic agent for inflammatory conditions. Further research into its effects on the NLRP3 inflammasome and its antioxidant properties will provide a more complete picture of its mechanism of action and may open new avenues for its clinical application. The detailed experimental protocols provided herein offer a foundation for future investigations into this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. academy.miloa.eu [academy.miloa.eu]
- 3. Harpagoside suppresses lipopolysaccharide-induced iNOS and COX-2 expression through inhibition of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Harpagoside - Wikipedia [en.wikipedia.org]
- 7. Effect of the major glycosides of Harpagophytum procumbens (Devil's Claw) on epidermal cyclooxygenase-2 (COX-2) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Harpagoside | COX | NO Synthase | TargetMol [targetmol.com]
- 9. This compound Confers Protection Against Acute Lung Injury Through Multi-Omics Dissection of Immune–Microenvironmental Crosstalk and Convergent Therapeutic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Fight against Infection and Pain: Devil’s Claw (Harpagophytum procumbens) a Rich Source of Anti-Inflammatory Activity: 2011–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory effects of harpagoside on TNF-α-induced pro-inflammatory adipokine expression through PPAR-γ activation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Fight against Infection and Pain: Devil’s Claw (Harpagophytum procumbens) a Rich Source of Anti-Inflammatory Activity: 2011–2022 [mdpi.com]
- 13. This compound inhibits the TNF-α-induced inflammatory response in rat articular chondrocytes by the glycolytic pathways for alleviating osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Harpagoside suppresses IL-6 expression in primary human osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Therapeutic Potential of Harpagophytum procumbens and Turnera subulata and Advances in Nutraceutical Delivery Systems in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The influence of harpagoside and this compound on TNFα-secretion and cell adhesion molecule mRNA-expression in IFNγ/LPS-stimulated THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Natural Compounds as Regulators of NLRP3 Inflammasome-Mediated IL-1β Production - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Phytochemicals as Novel Therapeutic Strategies for NLRP3 Inflammasome-Related Neurological, Metabolic, and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 23. Frontiers | Inhibition of the NLRP3 Inflammasome Activation by Manoalide Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis [frontiersin.org]
Harpagide's Mechanism of Action in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Harpagide, an iridoid glycoside primarily found in the plant Harpagophytum procumbens (commonly known as Devil's Claw), has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's anti-inflammatory effects, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Core Anti-Inflammatory Mechanisms
This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators. The core mechanisms include the inhibition of the NF-κB and MAPK signaling cascades, suppression of pro-inflammatory enzymes like COX-2 and iNOS, and a reduction in the secretion of inflammatory cytokines.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound, and its more extensively studied precursor harpagoside, have been shown to significantly inhibit this pathway.[1][2][3]
Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), the inhibitor of NF-κB, IκB-α, is degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription. Harpagoside has been demonstrated to block the degradation of IκB-α, thereby preventing the nuclear translocation of p65.[2][3] This action effectively halts the downstream production of inflammatory molecules.
Modulation of MAPK Signaling Pathways
Mitogen-activated protein kinases (MAPKs) are another critical set of signaling molecules involved in inflammation. Harpagoside has been shown to suppress the phosphorylation of key MAPKs, including ERK and JNK, which are involved in the inflammatory cascade leading to bone loss.[4] While direct evidence for this compound's effect on all MAPK pathways is still emerging, its structural similarity to harpagoside suggests a comparable mechanism.
Suppression of Pro-Inflammatory Enzymes and Cytokines
A direct consequence of inhibiting the NF-κB and MAPK pathways is the reduced expression of pro-inflammatory enzymes and cytokines. This compound and harpagoside have been shown to decrease the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are key mediators of inflammation and pain.[1][2][3][5][6][7][8]
Furthermore, this compound treatment leads to a significant reduction in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).[9][10][11][12][13][14][15][16][17][18]
Quantitative Data on Anti-Inflammatory Activity
The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the anti-inflammatory efficacy of this compound and its derivatives.
Table 1: In Vitro Inhibition of Inflammatory Mediators by Harpagoside
| Cell Line | Inflammatory Stimulus | Mediator | Concentration of Harpagoside | % Inhibition / IC50 | Reference |
| HepG2 | LPS (10 µg/ml) | COX-2 mRNA | 200 µM | Significant Inhibition | [2] |
| HepG2 | LPS (10 µg/ml) | iNOS mRNA | 200 µM | Significant Inhibition | [2] |
| RAW 264.7 | LPS | NF-κB Luciferase Activity | - | IC50: 96.4 µM | [2] |
| Primary Human OA Chondrocytes | IL-1β | IL-6 Expression | - | Significant Suppression | [4] |
| 3T3-L1 Adipocytes | TNF-α | IL-6, PAI-1, MCP-1 | Not specified | Significant Inhibition | [11] |
Table 2: In Vivo Effects of this compound in a Mouse Model of Acute Lung Injury
| Parameter | Treatment Group | Result | % Reduction vs. LPS | Reference |
| Lung Injury Score | This compound (40 & 80 mg/kg) | Significant Reduction | ~45% | [9] |
| Collagen Deposition | This compound (40 & 80 mg/kg) | Significant Reduction | ~50% | [9] |
| ROS Accumulation | This compound (40 & 80 mg/kg) | Significant Reduction | >60% | [9] |
| IL-6 Protein Levels | This compound (40 & 80 mg/kg) | Significant Reduction | 55-70% | [9] |
| IL-1β Protein Levels | This compound (40 & 80 mg/kg) | Significant Reduction | 55-70% | [9] |
Detailed Experimental Protocols
To ensure reproducibility and a deeper understanding of the presented data, the following are detailed methodologies for key experiments cited in this guide.
Protocol 1: Inhibition of NF-κB Activation in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
NF-κB Luciferase Reporter Assay: Cells are transiently transfected with a pNF-κB-Luc reporter plasmid. After 24 hours, cells are pre-treated with varying concentrations of harpagoside for 2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 6 hours.
-
Luciferase Activity Measurement: Cell lysates are collected, and luciferase activity is measured using a luminometer. The results are normalized to the protein concentration of each sample.
-
Data Analysis: The IC50 value is calculated from the dose-response curve of harpagoside's inhibition of LPS-induced NF-κB luciferase activity.
Protocol 2: In Vivo Acute Lung Injury (ALI) Model in Mice
-
Animal Model: Male C57BL/6 mice (6-8 weeks old) are used.
-
Induction of ALI: Mice are intratracheally instilled with LPS (10 mg/kg) to induce acute lung injury.
-
This compound Treatment: this compound (40 and 80 mg/kg) is administered intraperitoneally 1 hour before LPS administration. A control group receives saline, and a positive control group may receive dexamethasone.
-
Sample Collection: After 24 hours, mice are euthanized, and bronchoalveolar lavage fluid (BALF) and lung tissues are collected.
-
Analysis:
-
Histopathology: Lung tissues are fixed, sectioned, and stained with H&E for histological evaluation of lung injury.
-
Cytokine Measurement: Levels of IL-6 and IL-1β in BALF and lung homogenates are quantified using ELISA kits.
-
Oxidative Stress Markers: Levels of SOD, GSH, and MDA in lung homogenates are measured using respective assay kits.
-
Western Blotting: Protein expression of HIF-1α, p-AKT, Nrf2, and HO-1 in lung tissues is determined by Western blot analysis.
-
Role in Oxidative Stress and NLRP3 Inflammasome
Recent evidence suggests that this compound's anti-inflammatory actions are also linked to its ability to mitigate oxidative stress. In a model of acute lung injury, this compound treatment was shown to reduce reactive oxygen species (ROS) accumulation and enhance the expression of antioxidant proteins such as Nrf2 and HO-1.[9][16]
Furthermore, while direct studies on this compound and the NLRP3 inflammasome are limited, its ability to inhibit NF-κB, a key priming signal for NLRP3 activation, suggests a potential role in modulating inflammasome-mediated inflammation.[1][19][20][21][22][23] The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of IL-1β and IL-18.
Conclusion
This compound demonstrates a robust and multifaceted anti-inflammatory profile by targeting key signaling pathways, including NF-κB and MAPKs. This leads to a significant reduction in the expression and production of pro-inflammatory enzymes and cytokines. The quantitative data from both in vitro and in vivo studies underscore its potential as a therapeutic agent for inflammatory conditions. Further research into its effects on the NLRP3 inflammasome and its antioxidant properties will provide a more complete picture of its mechanism of action and may open new avenues for its clinical application. The detailed experimental protocols provided herein offer a foundation for future investigations into this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. academy.miloa.eu [academy.miloa.eu]
- 3. Harpagoside suppresses lipopolysaccharide-induced iNOS and COX-2 expression through inhibition of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Harpagoside - Wikipedia [en.wikipedia.org]
- 7. Effect of the major glycosides of Harpagophytum procumbens (Devil's Claw) on epidermal cyclooxygenase-2 (COX-2) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Harpagoside | COX | NO Synthase | TargetMol [targetmol.com]
- 9. This compound Confers Protection Against Acute Lung Injury Through Multi-Omics Dissection of Immune–Microenvironmental Crosstalk and Convergent Therapeutic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Fight against Infection and Pain: Devil’s Claw (Harpagophytum procumbens) a Rich Source of Anti-Inflammatory Activity: 2011–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory effects of harpagoside on TNF-α-induced pro-inflammatory adipokine expression through PPAR-γ activation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Fight against Infection and Pain: Devil’s Claw (Harpagophytum procumbens) a Rich Source of Anti-Inflammatory Activity: 2011–2022 [mdpi.com]
- 13. This compound inhibits the TNF-α-induced inflammatory response in rat articular chondrocytes by the glycolytic pathways for alleviating osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Harpagoside suppresses IL-6 expression in primary human osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Therapeutic Potential of Harpagophytum procumbens and Turnera subulata and Advances in Nutraceutical Delivery Systems in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The influence of harpagoside and this compound on TNFα-secretion and cell adhesion molecule mRNA-expression in IFNγ/LPS-stimulated THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Natural Compounds as Regulators of NLRP3 Inflammasome-Mediated IL-1β Production - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Phytochemicals as Novel Therapeutic Strategies for NLRP3 Inflammasome-Related Neurological, Metabolic, and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 23. Frontiers | Inhibition of the NLRP3 Inflammasome Activation by Manoalide Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis [frontiersin.org]
Neuroprotective Effects of Harpagide In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Harpagide, an iridoid glycoside found in several medicinal plants such as Scrophularia species and Harpagophytum procumbens, has garnered significant interest for its potential neuroprotective properties.[1][2] In vitro studies have been instrumental in elucidating the molecular mechanisms underlying these effects, demonstrating its ability to counteract neuronal damage induced by a variety of stressors. This technical guide provides an in-depth overview of the in vitro neuroprotective effects of this compound, with a focus on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways.
Core Mechanisms of Neuroprotection
In vitro research has revealed that this compound exerts its neuroprotective effects through a multi-pronged approach, primarily by mitigating inflammation, apoptosis, and oxidative stress in neuronal and glial cells.
Anti-Inflammatory Effects
This compound has been shown to suppress neuroinflammation by inhibiting the activation of microglia, the resident immune cells of the central nervous system.[3][4] Over-activated microglia release a cascade of pro-inflammatory mediators that contribute to neuronal damage. This compound intervenes in this process by modulating key inflammatory signaling pathways.
One of the primary mechanisms is the inhibition of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway.[5] Angiotensin II (Ang II), a peptide implicated in hypertension-related neuroinflammation, activates this pathway in microglia, leading to the production of pro-inflammatory cytokines and neuronal apoptosis.[5] this compound treatment has been shown to alleviate this Ang II-mediated neuroinflammation.[5] Similarly, in models of hypoxia-induced microglial activation, this compound down-regulates the expression of inflammatory genes such as TNF-α, IL-1β, COX-2, and iNOS, and suppresses the nuclear translocation of NF-κB.[4]
Anti-Apoptotic Effects
This compound demonstrates significant anti-apoptotic activity in various in vitro models of neuronal injury. It modulates the expression of key proteins involved in the apoptotic cascade, promoting cell survival. For instance, in models of spinal cord injury, this compound administration leads to a decrease in the expression of the pro-apoptotic proteins Bax and cleaved-caspase 3, while increasing the expression of the anti-apoptotic protein Bcl-2.[6] This effect is mediated, at least in part, by the activation of the Wnt/β-catenin signaling pathway.[6]
Furthermore, this compound protects against neuronal apoptosis induced by endoplasmic reticulum (ER) stress.[7][8] In an oxygen-glucose deprivation/reoxygenation (OGD/R) model, this compound was found to inhibit ER stress-mediated apoptosis by targeting the sarco-endoplasmic reticulum Ca2+-ATPase (SERCA).[7][8]
Attenuation of Oxidative Stress
The antioxidant properties of this compound and its source plant extracts also contribute to its neuroprotective profile. Extracts of Harpagophytum procumbens, rich in this compound, have been shown to inhibit lipid peroxidation and restore levels of endogenous antioxidants like catalase in a concentration-dependent manner.[9][10] In a Parkinson's disease model using 6-hydroxydopamine (6-OHDA) to induce neuronal injury, this compound was found to alleviate intracellular reactive oxygen species (ROS) levels, thereby inhibiting the phosphorylation and aggregation of α-synuclein, a key pathological event in the disease.[3][11][12]
Quantitative Data on Neuroprotective Effects
The following tables summarize the quantitative data from various in vitro studies on the neuroprotective effects of this compound.
Table 1: Effects of this compound on Cell Viability and Apoptosis
| Cell Line | Insult | This compound Concentration | Outcome | Quantitative Result | Reference |
| Neuro-2A (N2A) | Rotenone (20 nmol/l) | 10 µmol/l | Increased cell survival | Cell survival rate increased from 0.342 to 0.738 | [1] |
| PC12 | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | Not specified | Inhibition of apoptosis | Significantly decreased apoptosis | [7][8] |
| PC12 | Thapsigargin (TG) | Not specified | Inhibition of apoptosis | Significantly decreased TG-induced apoptosis | [7][8] |
| Primary Dopaminergic Neurons | 6-hydroxydopamine (6-OHDA) | Not specified | Restoration of dopamine (B1211576) release | Restored dopamine release to normal levels | [11][12] |
Table 2: Effects of this compound on Inflammatory Markers
| Cell Line | Insult | this compound Concentration | Marker | Outcome | Reference | |---|---|---|---|---| | BV2 microglia | Angiotensin II (Ang II) | Not specified | Pro-inflammatory cytokines | Alleviated Ang II-mediated neuroinflammation |[5] | | Microglia | Hypoxia | 10⁻⁸ M | TNF-α, IL-1β, COX-2, iNOS mRNA | Down-regulated gene expression |[4] | | Microglia | Hypoxia | 10⁻⁸ M | Nitric Oxide (NO) production | Lowered NO production |[4] | | Rat Articular Chondrocytes | TNF-α | 10 µM | MMP-13, COX2, IL-1β, IL-6 | Restored upregulation of inflammatory markers |[13] |
Table 3: Effects of this compound on Mitochondrial Function and Oxidative Stress
| Cell Line/System | Insult | This compound Concentration | Parameter | Outcome | Quantitative Result | Reference |
| Neuro-2A (N2A) | Rotenone (2.5 µmol/l) | 1 µmol/l | Mitochondrial Complex I Activity | Reversed inhibition | Increased from 19.93 to 29.03 U/mg | [1] |
| Neuro-2A (N2A) | Rotenone | ≥0.1 µmol/l | Mitochondrial Swelling | Alleviated swelling | Significant alleviation | [1] |
| Neuro-2A (N2A) | Rotenone | 10 µmol/l | Caspase 3 Activity | Inhibited activation | Reduced from 5.36 to 2.68 U/mg | [1][14] |
| Brain Homogenates | Fe²⁺ or Sodium Nitroprusside | Concentration-dependent | Lipid Peroxidation | Inhibited peroxidation | Concentration-dependent inhibition | [9][10] |
Key Signaling Pathways Modulated by this compound
This compound's neuroprotective effects are underpinned by its ability to modulate several critical intracellular signaling pathways.
TLR4/MyD88/NF-κB Signaling Pathway
In the context of neuroinflammation, this compound acts as an inhibitor of the TLR4/MyD88/NF-κB pathway. This pathway is a cornerstone of the innate immune response and its over-activation in microglia can be detrimental to neurons.
Caption: this compound inhibits the TLR4/MyD88/NF-κB signaling pathway.
Wnt/β-catenin Signaling Pathway
This compound has been shown to activate the Wnt/β-catenin signaling pathway, which is crucial for neuronal survival and axonal regeneration.
Caption: this compound promotes neuronal survival by activating the Wnt/β-catenin pathway.
Experimental Protocols
This section outlines the general methodologies for key in vitro experiments used to assess the neuroprotective effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Commonly used cell lines include human neuroblastoma SH-SY5Y, mouse neuroblastoma Neuro-2A (N2A), rat pheochromocytoma PC12, and mouse microglial BV2 cells.[1][5][7] Primary neuronal cultures are also utilized for more physiologically relevant studies.[11]
-
Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Induction of Neurotoxicity: Neurotoxicity is induced using various agents depending on the pathological condition being modeled:
-
This compound Treatment: this compound is typically dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations prior to or concurrently with the neurotoxic insult.
Assessment of Neuroprotection
-
Cell Viability Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to quantify cell viability.[8]
-
Apoptosis Assays: Apoptosis can be assessed by flow cytometry using Annexin V/Propidium Iodide (PI) staining, or by measuring the activity of caspases (e.g., caspase-3).[1][8] Western blotting can be used to measure the expression levels of pro-apoptotic (e.g., Bax, cleaved caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins.[6]
-
Measurement of Inflammatory Markers: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) can be quantified using ELISA. The expression of inflammatory enzymes like iNOS and COX-2 can be measured by qPCR or Western blotting.[4] Nitric oxide (NO) production can be determined using the Griess reagent.[4]
-
Oxidative Stress Assays: Intracellular reactive oxygen species (ROS) levels can be measured using fluorescent probes like DCFH-DA. Lipid peroxidation can be assessed by measuring malondialdehyde (MDA) levels. The activity of antioxidant enzymes such as catalase and superoxide (B77818) dismutase (SOD) can also be determined.[3][9]
-
Mitochondrial Function Assays: Mitochondrial membrane potential can be measured using fluorescent dyes like JC-1. The activity of mitochondrial respiratory chain complexes (e.g., Complex I) can be assayed using specific enzyme activity kits.[1]
Experimental Workflow: In Vitro Neuroprotection Assay
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound against a neurotoxic insult.
Caption: A generalized workflow for in vitro neuroprotection studies of this compound.
Conclusion
The in vitro evidence strongly supports the neuroprotective potential of this compound. Its multifaceted mechanism of action, encompassing anti-inflammatory, anti-apoptotic, and antioxidant effects, makes it a promising candidate for further investigation in the context of various neurodegenerative diseases. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to design and interpret future studies aimed at harnessing the therapeutic potential of this natural compound.
References
- 1. Protective effects of harpagoside on mitochondrial functions in rotenone‑induced cell models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Radix Scrophulariae extracts (harpagoside) suppresses hypoxia-induced microglial activation and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound alleviate neuronal apoptosis and blood-brain barrier leakage by inhibiting TLR4/MyD88/NF-κB signaling pathway in Angiotensin II-induced microglial activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits neuronal apoptosis and promotes axonal regeneration after spinal cord injury in rats by activating the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound exerts a neuroprotective effect by inhibiting endoplasmic reticulum stress via SERCA following oxygen-glucose deprivation/reoxygenation injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Harpagophytum procumbens prevents oxidative stress and loss of cell viability in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a natural product, promotes synaptic vesicle release as measured by nanoelectrode amperometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a natural product, promotes synaptic vesicle release as measured by nanoelectrode amperometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound inhibits the TNF-α-induced inflammatory response in rat articular chondrocytes by the glycolytic pathways for alleviating osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
Neuroprotective Effects of Harpagide In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Harpagide, an iridoid glycoside found in several medicinal plants such as Scrophularia species and Harpagophytum procumbens, has garnered significant interest for its potential neuroprotective properties.[1][2] In vitro studies have been instrumental in elucidating the molecular mechanisms underlying these effects, demonstrating its ability to counteract neuronal damage induced by a variety of stressors. This technical guide provides an in-depth overview of the in vitro neuroprotective effects of this compound, with a focus on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways.
Core Mechanisms of Neuroprotection
In vitro research has revealed that this compound exerts its neuroprotective effects through a multi-pronged approach, primarily by mitigating inflammation, apoptosis, and oxidative stress in neuronal and glial cells.
Anti-Inflammatory Effects
This compound has been shown to suppress neuroinflammation by inhibiting the activation of microglia, the resident immune cells of the central nervous system.[3][4] Over-activated microglia release a cascade of pro-inflammatory mediators that contribute to neuronal damage. This compound intervenes in this process by modulating key inflammatory signaling pathways.
One of the primary mechanisms is the inhibition of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway.[5] Angiotensin II (Ang II), a peptide implicated in hypertension-related neuroinflammation, activates this pathway in microglia, leading to the production of pro-inflammatory cytokines and neuronal apoptosis.[5] this compound treatment has been shown to alleviate this Ang II-mediated neuroinflammation.[5] Similarly, in models of hypoxia-induced microglial activation, this compound down-regulates the expression of inflammatory genes such as TNF-α, IL-1β, COX-2, and iNOS, and suppresses the nuclear translocation of NF-κB.[4]
Anti-Apoptotic Effects
This compound demonstrates significant anti-apoptotic activity in various in vitro models of neuronal injury. It modulates the expression of key proteins involved in the apoptotic cascade, promoting cell survival. For instance, in models of spinal cord injury, this compound administration leads to a decrease in the expression of the pro-apoptotic proteins Bax and cleaved-caspase 3, while increasing the expression of the anti-apoptotic protein Bcl-2.[6] This effect is mediated, at least in part, by the activation of the Wnt/β-catenin signaling pathway.[6]
Furthermore, this compound protects against neuronal apoptosis induced by endoplasmic reticulum (ER) stress.[7][8] In an oxygen-glucose deprivation/reoxygenation (OGD/R) model, this compound was found to inhibit ER stress-mediated apoptosis by targeting the sarco-endoplasmic reticulum Ca2+-ATPase (SERCA).[7][8]
Attenuation of Oxidative Stress
The antioxidant properties of this compound and its source plant extracts also contribute to its neuroprotective profile. Extracts of Harpagophytum procumbens, rich in this compound, have been shown to inhibit lipid peroxidation and restore levels of endogenous antioxidants like catalase in a concentration-dependent manner.[9][10] In a Parkinson's disease model using 6-hydroxydopamine (6-OHDA) to induce neuronal injury, this compound was found to alleviate intracellular reactive oxygen species (ROS) levels, thereby inhibiting the phosphorylation and aggregation of α-synuclein, a key pathological event in the disease.[3][11][12]
Quantitative Data on Neuroprotective Effects
The following tables summarize the quantitative data from various in vitro studies on the neuroprotective effects of this compound.
Table 1: Effects of this compound on Cell Viability and Apoptosis
| Cell Line | Insult | This compound Concentration | Outcome | Quantitative Result | Reference |
| Neuro-2A (N2A) | Rotenone (20 nmol/l) | 10 µmol/l | Increased cell survival | Cell survival rate increased from 0.342 to 0.738 | [1] |
| PC12 | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | Not specified | Inhibition of apoptosis | Significantly decreased apoptosis | [7][8] |
| PC12 | Thapsigargin (TG) | Not specified | Inhibition of apoptosis | Significantly decreased TG-induced apoptosis | [7][8] |
| Primary Dopaminergic Neurons | 6-hydroxydopamine (6-OHDA) | Not specified | Restoration of dopamine release | Restored dopamine release to normal levels | [11][12] |
Table 2: Effects of this compound on Inflammatory Markers
| Cell Line | Insult | this compound Concentration | Marker | Outcome | Reference | |---|---|---|---|---| | BV2 microglia | Angiotensin II (Ang II) | Not specified | Pro-inflammatory cytokines | Alleviated Ang II-mediated neuroinflammation |[5] | | Microglia | Hypoxia | 10⁻⁸ M | TNF-α, IL-1β, COX-2, iNOS mRNA | Down-regulated gene expression |[4] | | Microglia | Hypoxia | 10⁻⁸ M | Nitric Oxide (NO) production | Lowered NO production |[4] | | Rat Articular Chondrocytes | TNF-α | 10 µM | MMP-13, COX2, IL-1β, IL-6 | Restored upregulation of inflammatory markers |[13] |
Table 3: Effects of this compound on Mitochondrial Function and Oxidative Stress
| Cell Line/System | Insult | This compound Concentration | Parameter | Outcome | Quantitative Result | Reference |
| Neuro-2A (N2A) | Rotenone (2.5 µmol/l) | 1 µmol/l | Mitochondrial Complex I Activity | Reversed inhibition | Increased from 19.93 to 29.03 U/mg | [1] |
| Neuro-2A (N2A) | Rotenone | ≥0.1 µmol/l | Mitochondrial Swelling | Alleviated swelling | Significant alleviation | [1] |
| Neuro-2A (N2A) | Rotenone | 10 µmol/l | Caspase 3 Activity | Inhibited activation | Reduced from 5.36 to 2.68 U/mg | [1][14] |
| Brain Homogenates | Fe²⁺ or Sodium Nitroprusside | Concentration-dependent | Lipid Peroxidation | Inhibited peroxidation | Concentration-dependent inhibition | [9][10] |
Key Signaling Pathways Modulated by this compound
This compound's neuroprotective effects are underpinned by its ability to modulate several critical intracellular signaling pathways.
TLR4/MyD88/NF-κB Signaling Pathway
In the context of neuroinflammation, this compound acts as an inhibitor of the TLR4/MyD88/NF-κB pathway. This pathway is a cornerstone of the innate immune response and its over-activation in microglia can be detrimental to neurons.
Caption: this compound inhibits the TLR4/MyD88/NF-κB signaling pathway.
Wnt/β-catenin Signaling Pathway
This compound has been shown to activate the Wnt/β-catenin signaling pathway, which is crucial for neuronal survival and axonal regeneration.
Caption: this compound promotes neuronal survival by activating the Wnt/β-catenin pathway.
Experimental Protocols
This section outlines the general methodologies for key in vitro experiments used to assess the neuroprotective effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Commonly used cell lines include human neuroblastoma SH-SY5Y, mouse neuroblastoma Neuro-2A (N2A), rat pheochromocytoma PC12, and mouse microglial BV2 cells.[1][5][7] Primary neuronal cultures are also utilized for more physiologically relevant studies.[11]
-
Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Induction of Neurotoxicity: Neurotoxicity is induced using various agents depending on the pathological condition being modeled:
-
This compound Treatment: this compound is typically dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations prior to or concurrently with the neurotoxic insult.
Assessment of Neuroprotection
-
Cell Viability Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to quantify cell viability.[8]
-
Apoptosis Assays: Apoptosis can be assessed by flow cytometry using Annexin V/Propidium Iodide (PI) staining, or by measuring the activity of caspases (e.g., caspase-3).[1][8] Western blotting can be used to measure the expression levels of pro-apoptotic (e.g., Bax, cleaved caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins.[6]
-
Measurement of Inflammatory Markers: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) can be quantified using ELISA. The expression of inflammatory enzymes like iNOS and COX-2 can be measured by qPCR or Western blotting.[4] Nitric oxide (NO) production can be determined using the Griess reagent.[4]
-
Oxidative Stress Assays: Intracellular reactive oxygen species (ROS) levels can be measured using fluorescent probes like DCFH-DA. Lipid peroxidation can be assessed by measuring malondialdehyde (MDA) levels. The activity of antioxidant enzymes such as catalase and superoxide dismutase (SOD) can also be determined.[3][9]
-
Mitochondrial Function Assays: Mitochondrial membrane potential can be measured using fluorescent dyes like JC-1. The activity of mitochondrial respiratory chain complexes (e.g., Complex I) can be assayed using specific enzyme activity kits.[1]
Experimental Workflow: In Vitro Neuroprotection Assay
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound against a neurotoxic insult.
Caption: A generalized workflow for in vitro neuroprotection studies of this compound.
Conclusion
The in vitro evidence strongly supports the neuroprotective potential of this compound. Its multifaceted mechanism of action, encompassing anti-inflammatory, anti-apoptotic, and antioxidant effects, makes it a promising candidate for further investigation in the context of various neurodegenerative diseases. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to design and interpret future studies aimed at harnessing the therapeutic potential of this natural compound.
References
- 1. Protective effects of harpagoside on mitochondrial functions in rotenone‑induced cell models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Radix Scrophulariae extracts (harpagoside) suppresses hypoxia-induced microglial activation and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound alleviate neuronal apoptosis and blood-brain barrier leakage by inhibiting TLR4/MyD88/NF-κB signaling pathway in Angiotensin II-induced microglial activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits neuronal apoptosis and promotes axonal regeneration after spinal cord injury in rats by activating the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound exerts a neuroprotective effect by inhibiting endoplasmic reticulum stress via SERCA following oxygen-glucose deprivation/reoxygenation injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Harpagophytum procumbens prevents oxidative stress and loss of cell viability in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a natural product, promotes synaptic vesicle release as measured by nanoelectrode amperometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a natural product, promotes synaptic vesicle release as measured by nanoelectrode amperometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound inhibits the TNF-α-induced inflammatory response in rat articular chondrocytes by the glycolytic pathways for alleviating osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
The Cytotoxic Potential of Harpagide on Cancer Cell Lines: A Technical Guide
Introduction
Harpagide, an iridoid glycoside found in several medicinal plants such as Harpagophytum procumbens (Devil's Claw), has been traditionally recognized for its anti-inflammatory properties. Emerging research is beginning to shed light on its potential as a cytotoxic agent against various cancer cell lines. This technical guide provides a comprehensive overview of the current, albeit limited, scientific literature on the cytotoxic activity of this compound, detailing its effects on cancer cells, the experimental methodologies used for its evaluation, and the key signaling pathways potentially involved in its mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the anti-cancer potential of this natural compound.
Data Presentation: Cytotoxic Activity of this compound
The publicly available quantitative data on the cytotoxic effects of this compound on cancer cell lines is currently limited. The following table summarizes the existing information. Further research is required to establish a comprehensive profile of its IC50 values across a broader range of cancer cell types.
The molecular weight of this compound is approximately 364.34 g/mol [1][2][3][4]. Based on this, the concentration at which it exhibits significant cytotoxic activity can be calculated.
| Cancer Cell Line | Common Name | Concentration for >50% Cytotoxicity (μg/mL) | Approximate Molar Concentration (μM) | Reference |
| A431 | Vulva Carcinoma | 90 | ~247 | [5] |
| HeLa | Cervical Cancer | 90 | ~247 | [5] |
| MCF7 | Breast Cancer | 90 | ~247 | [5] |
Experimental Protocols
To rigorously assess the cytotoxic and pro-apoptotic activity of this compound, standardized experimental protocols are essential. The following sections detail the methodologies for key assays.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Harvest cancer cells and determine the cell concentration using a hemocytometer.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (untreated cells).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
After the treatment period, add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and treat them with various concentrations of this compound for a specified time period (e.g., 24 or 48 hours). Include both negative (untreated) and positive (e.g., treated with a known apoptosis inducer like staurosporine) controls.
-
-
Cell Harvesting and Washing:
-
After treatment, collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples using a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
The cell populations are identified as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Western Blot Analysis for Apoptotic Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling cascade.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest.
Protocol:
-
Cell Lysis and Protein Quantification:
-
After treating cells with this compound, wash them with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant and determine the protein concentration using a protein assay (e.g., BCA assay).
-
-
Gel Electrophoresis and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against key apoptotic proteins overnight at 4°C. Key targets include:
-
Caspases: Cleaved Caspase-3, Cleaved Caspase-9, Cleaved PARP.
-
Bcl-2 family: Bax (pro-apoptotic), Bcl-2 (anti-apoptotic).
-
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.
-
Quantify the band intensities using densitometry software.
-
Signaling Pathways in Cancer Cell Apoptosis
While the specific signaling pathways modulated by this compound in the context of cancer cell cytotoxicity are yet to be fully elucidated, several key pathways are known to be critical regulators of apoptosis in cancer. It is plausible that this compound exerts its effects through one or more of these pathways.
General Experimental Workflow
The following diagram illustrates a general workflow for investigating the cytotoxic activity of a compound like this compound.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival, growth, and proliferation, and its aberrant activation is common in many cancers.[6][7][8][9] Inhibition of this pathway can lead to the induction of apoptosis.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling cascade that regulates cell proliferation, differentiation, and survival.[10][11][12][13][14] Its dysregulation is also a hallmark of many cancers.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, and cell survival.[15][16][17] Its constitutive activation in cancer cells can protect them from apoptosis, making it a key target for anti-cancer therapies.
Conclusion
This compound demonstrates potential as a cytotoxic agent against several cancer cell lines. However, the current body of research is in its nascent stages. The available data on its IC50 values is sparse, and the precise molecular mechanisms and signaling pathways through which it exerts its anti-cancer effects remain to be elucidated.
Future research should focus on:
-
Comprehensive Screening: Evaluating the cytotoxic activity of this compound across a wide panel of human cancer cell lines to determine its spectrum of activity and selectivity.
-
Mechanistic Studies: Investigating the induction of apoptosis by this compound through detailed molecular assays and elucidating the specific signaling pathways it modulates in cancer cells.
-
In Vivo Studies: Assessing the anti-tumor efficacy and safety of this compound in preclinical animal models.
The information and protocols provided in this technical guide offer a foundational framework for researchers to build upon in their investigation of this compound as a potential novel therapeutic agent for cancer treatment.
References
- 1. This compound | C15H24O10 | CID 93045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Antibacterial | Parasite | TargetMol [targetmol.com]
- 3. This compound, 6926-08-5 [thegoodscentscompany.com]
- 4. This compound | 6926-08-5 | FH08977 | Biosynth [biosynth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Apoptosis and Multiple Signaling Pathways with Icariside II in Cancer Cells [ijbs.com]
- 11. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Nuclear Factor Kappa B (NF-kB) signaling in cancer development and immune diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Cytotoxic Potential of Harpagide on Cancer Cell Lines: A Technical Guide
Introduction
Harpagide, an iridoid glycoside found in several medicinal plants such as Harpagophytum procumbens (Devil's Claw), has been traditionally recognized for its anti-inflammatory properties. Emerging research is beginning to shed light on its potential as a cytotoxic agent against various cancer cell lines. This technical guide provides a comprehensive overview of the current, albeit limited, scientific literature on the cytotoxic activity of this compound, detailing its effects on cancer cells, the experimental methodologies used for its evaluation, and the key signaling pathways potentially involved in its mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the anti-cancer potential of this natural compound.
Data Presentation: Cytotoxic Activity of this compound
The publicly available quantitative data on the cytotoxic effects of this compound on cancer cell lines is currently limited. The following table summarizes the existing information. Further research is required to establish a comprehensive profile of its IC50 values across a broader range of cancer cell types.
The molecular weight of this compound is approximately 364.34 g/mol [1][2][3][4]. Based on this, the concentration at which it exhibits significant cytotoxic activity can be calculated.
| Cancer Cell Line | Common Name | Concentration for >50% Cytotoxicity (μg/mL) | Approximate Molar Concentration (μM) | Reference |
| A431 | Vulva Carcinoma | 90 | ~247 | [5] |
| HeLa | Cervical Cancer | 90 | ~247 | [5] |
| MCF7 | Breast Cancer | 90 | ~247 | [5] |
Experimental Protocols
To rigorously assess the cytotoxic and pro-apoptotic activity of this compound, standardized experimental protocols are essential. The following sections detail the methodologies for key assays.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Harvest cancer cells and determine the cell concentration using a hemocytometer.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (untreated cells).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
After the treatment period, add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and treat them with various concentrations of this compound for a specified time period (e.g., 24 or 48 hours). Include both negative (untreated) and positive (e.g., treated with a known apoptosis inducer like staurosporine) controls.
-
-
Cell Harvesting and Washing:
-
After treatment, collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples using a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
The cell populations are identified as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Western Blot Analysis for Apoptotic Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling cascade.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest.
Protocol:
-
Cell Lysis and Protein Quantification:
-
After treating cells with this compound, wash them with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant and determine the protein concentration using a protein assay (e.g., BCA assay).
-
-
Gel Electrophoresis and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against key apoptotic proteins overnight at 4°C. Key targets include:
-
Caspases: Cleaved Caspase-3, Cleaved Caspase-9, Cleaved PARP.
-
Bcl-2 family: Bax (pro-apoptotic), Bcl-2 (anti-apoptotic).
-
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.
-
Quantify the band intensities using densitometry software.
-
Signaling Pathways in Cancer Cell Apoptosis
While the specific signaling pathways modulated by this compound in the context of cancer cell cytotoxicity are yet to be fully elucidated, several key pathways are known to be critical regulators of apoptosis in cancer. It is plausible that this compound exerts its effects through one or more of these pathways.
General Experimental Workflow
The following diagram illustrates a general workflow for investigating the cytotoxic activity of a compound like this compound.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival, growth, and proliferation, and its aberrant activation is common in many cancers.[6][7][8][9] Inhibition of this pathway can lead to the induction of apoptosis.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling cascade that regulates cell proliferation, differentiation, and survival.[10][11][12][13][14] Its dysregulation is also a hallmark of many cancers.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, and cell survival.[15][16][17] Its constitutive activation in cancer cells can protect them from apoptosis, making it a key target for anti-cancer therapies.
Conclusion
This compound demonstrates potential as a cytotoxic agent against several cancer cell lines. However, the current body of research is in its nascent stages. The available data on its IC50 values is sparse, and the precise molecular mechanisms and signaling pathways through which it exerts its anti-cancer effects remain to be elucidated.
Future research should focus on:
-
Comprehensive Screening: Evaluating the cytotoxic activity of this compound across a wide panel of human cancer cell lines to determine its spectrum of activity and selectivity.
-
Mechanistic Studies: Investigating the induction of apoptosis by this compound through detailed molecular assays and elucidating the specific signaling pathways it modulates in cancer cells.
-
In Vivo Studies: Assessing the anti-tumor efficacy and safety of this compound in preclinical animal models.
The information and protocols provided in this technical guide offer a foundational framework for researchers to build upon in their investigation of this compound as a potential novel therapeutic agent for cancer treatment.
References
- 1. This compound | C15H24O10 | CID 93045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Antibacterial | Parasite | TargetMol [targetmol.com]
- 3. This compound, 6926-08-5 [thegoodscentscompany.com]
- 4. This compound | 6926-08-5 | FH08977 | Biosynth [biosynth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Apoptosis and Multiple Signaling Pathways with Icariside II in Cancer Cells [ijbs.com]
- 11. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Nuclear Factor Kappa B (NF-kB) signaling in cancer development and immune diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Harpagide and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harpagide (B7782904) is a naturally occurring iridoid glycoside found in several medicinal plants, most notably Devil's Claw (Harpagophytum procumbens). For centuries, extracts containing this compound and its precursor, harpagoside (B1684579), have been utilized in traditional medicine for the treatment of inflammatory and painful conditions.[1][2][3] Modern scientific investigation has sought to elucidate the specific pharmacological activities of these compounds, revealing a spectrum of therapeutic potential. This technical guide provides an in-depth overview of the pharmacological profile of this compound and its derivatives, with a focus on their anti-inflammatory, analgesic, chondroprotective, and neuroprotective properties. It is intended to serve as a comprehensive resource for researchers and professionals engaged in the exploration and development of novel therapeutics based on these natural products.
Anti-inflammatory and Analgesic Properties
The most well-documented activities of this compound and its derivatives are their anti-inflammatory and analgesic effects. These properties are attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.
Mechanism of Action
Harpagoside, which can be hydrolyzed to this compound, has been shown to suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two key enzymes involved in the inflammatory cascade.[4][5] This suppression is mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5][6] Harpagoside has been observed to block the translocation of NF-κB into the nucleus, thereby preventing the transcription of pro-inflammatory genes.[4][5] Furthermore, harpagoside and its derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7][8][9]
The analgesic effects of this compound and its derivatives are closely linked to their anti-inflammatory actions. By reducing inflammation, these compounds can alleviate pain associated with inflammatory conditions.[10][11] Some studies also suggest a direct analgesic effect, although the precise mechanisms are still under investigation.[12]
Quantitative Data on Anti-inflammatory and Analgesic Activity
| Compound | Assay | Target/Mediator | Activity | Reference |
| Harpagoside | LPS-stimulated RAW 264.7 cells | NF-κB promoter activity | IC50: 96.4 µM | [6] |
| Harpagoside | Whole blood assay | COX-1 Inhibition | 37.2% inhibition | [13][14] |
| Harpagoside | Whole blood assay | COX-2 Inhibition | 29.5% inhibition | [13][14] |
| Harpagoside | LPS-stimulated whole blood | Nitric Oxide (NO) Production | 66% inhibition | [13][14] |
| Harpagophytum procumbens extract | LPS-stimulated primary human monocytes | TNF-α release | IC50: ~100 µg/mL | [8][15] |
| Harpagophytum procumbens extract | LPS-stimulated primary human monocytes | IL-6 release | Inhibition at 200 µg/mL | [7][8] |
| Harpagoside | Yeast-challenged porcine PMNs | Respiratory Burst | Significant decrease at 100-400 µg/mL | [16] |
| 8-O-Acetylthis compound | Aged Human Dermal Fibroblasts | Reactive Oxygen Species (ROS) | Concentration-dependent inhibition (1-10 µM) | [17] |
Chondroprotective Effects
This compound and its derivatives have demonstrated potential in protecting cartilage, a critical aspect in the management of osteoarthritis.
Mechanism of Action
In the context of osteoarthritis, pro-inflammatory cytokines like IL-1β stimulate chondrocytes to produce matrix metalloproteinases (MMPs), enzymes that degrade cartilage. Harpagoside has been shown to inhibit the IL-1β-induced expression of MMP-13 in primary human osteoarthritis chondrocytes.[18] This effect is linked to the suppression of IL-6 expression, a known inducer of MMP-13.[18] By downregulating these catabolic enzymes, this compound and its derivatives may help to preserve the integrity of the cartilage matrix. Furthermore, this compound has been shown to reverse the TNF-α-induced degradation of the extracellular matrix in rat articular chondrocytes.[19]
Experimental Evidence
Studies on primary human chondrocytes have shown that harpagoside can significantly reduce the expression of MMP-13 at both the mRNA and protein levels in the presence of inflammatory stimuli.[18] In vivo experiments in a rat model of osteoarthritis demonstrated that treatment with this compound resulted in a more integrated articular cartilage structure with well-organized chondrocytes and a rich cartilage matrix compared to the untreated group.[19]
Neuroprotective Properties
Emerging evidence suggests that this compound and its derivatives possess neuroprotective activities, offering potential therapeutic avenues for neurodegenerative diseases and neuronal injury.
Mechanism of Action
This compound has been shown to exert neuroprotective effects by inhibiting endoplasmic reticulum stress.[20] It has also been demonstrated to protect against acute cerebral ischemic injury in mice by preserving mitochondrial function and reducing the expression of caspase-3, a key executioner of apoptosis.[21] In a rat model of spinal cord injury, this compound was found to inhibit neuronal apoptosis and promote axonal regeneration by activating the Wnt/β-catenin signaling pathway.[22] This activation led to an increase in the expression of β-catenin, c-myc, and cyclin D1, and a decrease in the pro-apoptotic proteins Bax and cleaved-caspase 3, while increasing the anti-apoptotic protein Bcl-2.[22] Harpagoside has also been shown to have protective effects in a cell model of Parkinson's disease by regulating mitochondrial function.[23]
Experimental Evidence
In vitro studies using PC12 cells subjected to oxygen-glucose deprivation/reoxygenation injury have demonstrated that this compound can significantly decrease apoptosis.[20] In vivo studies in mice with middle cerebral artery occlusion (MCAO) showed that this compound treatment reduced nerve function score, brain water content, and ischemia volume.[21]
Experimental Protocols
NF-κB Inhibition Assay (Gene Reporter Assay)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Transfection: Cells are transiently transfected with a pNF-κB-Luc reporter plasmid and a pRL-TK plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, cells are pre-treated with varying concentrations of harpagoside or vehicle for 2 hours.
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 6 hours.
-
Luciferase Assay: Cell lysates are collected, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to determine NF-κB transcriptional activity.[4]
Western Blot Analysis for COX-2 and IκB-α
-
Cell Culture and Treatment: HepG2 cells are cultured and pre-treated with harpagoside (e.g., 200 µM) for 2 hours, followed by LPS (10 µg/mL) stimulation for indicated time points.[5]
-
Protein Extraction: Cytosolic and nuclear protein fractions are extracted from the cells.
-
Protein Quantification: Protein concentration is determined using a Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against COX-2, IκB-α, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: The membrane is then incubated with a corresponding HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]
Apoptosis Assay (Flow Cytometry)
-
Cell Culture and Treatment: PC12 cells are subjected to oxygen-glucose deprivation/reoxygenation (OGD/R) injury in the presence or absence of this compound.
-
Cell Staining: Cells are harvested and stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and necrotic cells (Annexin V-positive, PI-positive).[20]
Signaling Pathways and Experimental Workflows
Caption: Inhibition of the NF-κB signaling pathway by harpagoside.
Caption: Inhibition of MAPK (ERK and JNK) signaling by harpagoside.
Caption: Modulation of apoptosis by this compound via the Wnt/β-catenin pathway.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
This compound and its derivatives, particularly harpagoside, exhibit a compelling pharmacological profile characterized by potent anti-inflammatory, analgesic, chondroprotective, and neuroprotective activities. The mechanisms underlying these effects are multifaceted, involving the modulation of key inflammatory and apoptotic signaling pathways such as NF-κB and MAPK. The presented data underscores the therapeutic potential of these iridoid glycosides for a range of debilitating conditions, from arthritis to neurodegenerative disorders. Further research, including well-designed clinical trials, is warranted to fully translate the preclinical findings into effective and safe therapeutic applications for these promising natural compounds. This guide serves as a foundational resource to stimulate and support such endeavors.
References
- 1. The Therapeutic Potential of Harpagophytum procumbens and Turnera subulata and Advances in Nutraceutical Delivery Systems in Neurodegenerative Diseases [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Fight against Infection and Pain: Devil's Claw (Harpagophytum procumbens) a Rich Source of Anti-Inflammatory Activity: 2011-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Harpagoside suppresses lipopolysaccharide-induced iNOS and COX-2 expression through inhibition of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academy.miloa.eu [academy.miloa.eu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The influence of harpagoside and this compound on TNFα-secretion and cell adhesion molecule mRNA-expression in IFNγ/LPS-stimulated THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. An analytical study, anti-inflammatory and analgesic effects of Harpagophytum procumbens and Harpagophytum zeyheri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of isolated fractions of Harpagophytum procumbens D.C. (devil's claw) on COX-1, COX-2 activity and nitric oxide production on whole-blood assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academy.miloa.eu [academy.miloa.eu]
- 16. gmpc-akademie.de [gmpc-akademie.de]
- 17. glpbio.com [glpbio.com]
- 18. Harpagoside suppresses IL-6 expression in primary human osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound inhibits the TNF-α-induced inflammatory response in rat articular chondrocytes by the glycolytic pathways for alleviating osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound exerts a neuroprotective effect by inhibiting endoplasmic reticulum stress via SERCA following oxygen-glucose deprivation/reoxygenation injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. This compound inhibits neuronal apoptosis and promotes axonal regeneration after spinal cord injury in rats by activating the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Protective effects of harpagoside on mitochondrial functions in rotenone‑induced cell models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Harpagide and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harpagide is a naturally occurring iridoid glycoside found in several medicinal plants, most notably Devil's Claw (Harpagophytum procumbens). For centuries, extracts containing this compound and its precursor, harpagoside, have been utilized in traditional medicine for the treatment of inflammatory and painful conditions.[1][2][3] Modern scientific investigation has sought to elucidate the specific pharmacological activities of these compounds, revealing a spectrum of therapeutic potential. This technical guide provides an in-depth overview of the pharmacological profile of this compound and its derivatives, with a focus on their anti-inflammatory, analgesic, chondroprotective, and neuroprotective properties. It is intended to serve as a comprehensive resource for researchers and professionals engaged in the exploration and development of novel therapeutics based on these natural products.
Anti-inflammatory and Analgesic Properties
The most well-documented activities of this compound and its derivatives are their anti-inflammatory and analgesic effects. These properties are attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.
Mechanism of Action
Harpagoside, which can be hydrolyzed to this compound, has been shown to suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two key enzymes involved in the inflammatory cascade.[4][5] This suppression is mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5][6] Harpagoside has been observed to block the translocation of NF-κB into the nucleus, thereby preventing the transcription of pro-inflammatory genes.[4][5] Furthermore, harpagoside and its derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7][8][9]
The analgesic effects of this compound and its derivatives are closely linked to their anti-inflammatory actions. By reducing inflammation, these compounds can alleviate pain associated with inflammatory conditions.[10][11] Some studies also suggest a direct analgesic effect, although the precise mechanisms are still under investigation.[12]
Quantitative Data on Anti-inflammatory and Analgesic Activity
| Compound | Assay | Target/Mediator | Activity | Reference |
| Harpagoside | LPS-stimulated RAW 264.7 cells | NF-κB promoter activity | IC50: 96.4 µM | [6] |
| Harpagoside | Whole blood assay | COX-1 Inhibition | 37.2% inhibition | [13][14] |
| Harpagoside | Whole blood assay | COX-2 Inhibition | 29.5% inhibition | [13][14] |
| Harpagoside | LPS-stimulated whole blood | Nitric Oxide (NO) Production | 66% inhibition | [13][14] |
| Harpagophytum procumbens extract | LPS-stimulated primary human monocytes | TNF-α release | IC50: ~100 µg/mL | [8][15] |
| Harpagophytum procumbens extract | LPS-stimulated primary human monocytes | IL-6 release | Inhibition at 200 µg/mL | [7][8] |
| Harpagoside | Yeast-challenged porcine PMNs | Respiratory Burst | Significant decrease at 100-400 µg/mL | [16] |
| 8-O-Acetylthis compound | Aged Human Dermal Fibroblasts | Reactive Oxygen Species (ROS) | Concentration-dependent inhibition (1-10 µM) | [17] |
Chondroprotective Effects
This compound and its derivatives have demonstrated potential in protecting cartilage, a critical aspect in the management of osteoarthritis.
Mechanism of Action
In the context of osteoarthritis, pro-inflammatory cytokines like IL-1β stimulate chondrocytes to produce matrix metalloproteinases (MMPs), enzymes that degrade cartilage. Harpagoside has been shown to inhibit the IL-1β-induced expression of MMP-13 in primary human osteoarthritis chondrocytes.[18] This effect is linked to the suppression of IL-6 expression, a known inducer of MMP-13.[18] By downregulating these catabolic enzymes, this compound and its derivatives may help to preserve the integrity of the cartilage matrix. Furthermore, this compound has been shown to reverse the TNF-α-induced degradation of the extracellular matrix in rat articular chondrocytes.[19]
Experimental Evidence
Studies on primary human chondrocytes have shown that harpagoside can significantly reduce the expression of MMP-13 at both the mRNA and protein levels in the presence of inflammatory stimuli.[18] In vivo experiments in a rat model of osteoarthritis demonstrated that treatment with this compound resulted in a more integrated articular cartilage structure with well-organized chondrocytes and a rich cartilage matrix compared to the untreated group.[19]
Neuroprotective Properties
Emerging evidence suggests that this compound and its derivatives possess neuroprotective activities, offering potential therapeutic avenues for neurodegenerative diseases and neuronal injury.
Mechanism of Action
This compound has been shown to exert neuroprotective effects by inhibiting endoplasmic reticulum stress.[20] It has also been demonstrated to protect against acute cerebral ischemic injury in mice by preserving mitochondrial function and reducing the expression of caspase-3, a key executioner of apoptosis.[21] In a rat model of spinal cord injury, this compound was found to inhibit neuronal apoptosis and promote axonal regeneration by activating the Wnt/β-catenin signaling pathway.[22] This activation led to an increase in the expression of β-catenin, c-myc, and cyclin D1, and a decrease in the pro-apoptotic proteins Bax and cleaved-caspase 3, while increasing the anti-apoptotic protein Bcl-2.[22] Harpagoside has also been shown to have protective effects in a cell model of Parkinson's disease by regulating mitochondrial function.[23]
Experimental Evidence
In vitro studies using PC12 cells subjected to oxygen-glucose deprivation/reoxygenation injury have demonstrated that this compound can significantly decrease apoptosis.[20] In vivo studies in mice with middle cerebral artery occlusion (MCAO) showed that this compound treatment reduced nerve function score, brain water content, and ischemia volume.[21]
Experimental Protocols
NF-κB Inhibition Assay (Gene Reporter Assay)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Transfection: Cells are transiently transfected with a pNF-κB-Luc reporter plasmid and a pRL-TK plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, cells are pre-treated with varying concentrations of harpagoside or vehicle for 2 hours.
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 6 hours.
-
Luciferase Assay: Cell lysates are collected, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to determine NF-κB transcriptional activity.[4]
Western Blot Analysis for COX-2 and IκB-α
-
Cell Culture and Treatment: HepG2 cells are cultured and pre-treated with harpagoside (e.g., 200 µM) for 2 hours, followed by LPS (10 µg/mL) stimulation for indicated time points.[5]
-
Protein Extraction: Cytosolic and nuclear protein fractions are extracted from the cells.
-
Protein Quantification: Protein concentration is determined using a Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against COX-2, IκB-α, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: The membrane is then incubated with a corresponding HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]
Apoptosis Assay (Flow Cytometry)
-
Cell Culture and Treatment: PC12 cells are subjected to oxygen-glucose deprivation/reoxygenation (OGD/R) injury in the presence or absence of this compound.
-
Cell Staining: Cells are harvested and stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and necrotic cells (Annexin V-positive, PI-positive).[20]
Signaling Pathways and Experimental Workflows
Caption: Inhibition of the NF-κB signaling pathway by harpagoside.
Caption: Inhibition of MAPK (ERK and JNK) signaling by harpagoside.
Caption: Modulation of apoptosis by this compound via the Wnt/β-catenin pathway.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
This compound and its derivatives, particularly harpagoside, exhibit a compelling pharmacological profile characterized by potent anti-inflammatory, analgesic, chondroprotective, and neuroprotective activities. The mechanisms underlying these effects are multifaceted, involving the modulation of key inflammatory and apoptotic signaling pathways such as NF-κB and MAPK. The presented data underscores the therapeutic potential of these iridoid glycosides for a range of debilitating conditions, from arthritis to neurodegenerative disorders. Further research, including well-designed clinical trials, is warranted to fully translate the preclinical findings into effective and safe therapeutic applications for these promising natural compounds. This guide serves as a foundational resource to stimulate and support such endeavors.
References
- 1. The Therapeutic Potential of Harpagophytum procumbens and Turnera subulata and Advances in Nutraceutical Delivery Systems in Neurodegenerative Diseases [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Fight against Infection and Pain: Devil's Claw (Harpagophytum procumbens) a Rich Source of Anti-Inflammatory Activity: 2011-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Harpagoside suppresses lipopolysaccharide-induced iNOS and COX-2 expression through inhibition of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academy.miloa.eu [academy.miloa.eu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The influence of harpagoside and this compound on TNFα-secretion and cell adhesion molecule mRNA-expression in IFNγ/LPS-stimulated THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. An analytical study, anti-inflammatory and analgesic effects of Harpagophytum procumbens and Harpagophytum zeyheri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of isolated fractions of Harpagophytum procumbens D.C. (devil's claw) on COX-1, COX-2 activity and nitric oxide production on whole-blood assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academy.miloa.eu [academy.miloa.eu]
- 16. gmpc-akademie.de [gmpc-akademie.de]
- 17. glpbio.com [glpbio.com]
- 18. Harpagoside suppresses IL-6 expression in primary human osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound inhibits the TNF-α-induced inflammatory response in rat articular chondrocytes by the glycolytic pathways for alleviating osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound exerts a neuroprotective effect by inhibiting endoplasmic reticulum stress via SERCA following oxygen-glucose deprivation/reoxygenation injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. This compound inhibits neuronal apoptosis and promotes axonal regeneration after spinal cord injury in rats by activating the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Protective effects of harpagoside on mitochondrial functions in rotenone‑induced cell models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Harpagide Extraction and Purification from Scrophularia ningpoensis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Scrophularia ningpoensis, a traditional Chinese medicine, is a known source of various bioactive iridoid glycosides, including harpagide (B7782904) and its derivative, harpagoside (B1684579). This compound has demonstrated significant anti-inflammatory properties, making it a compound of interest for pharmaceutical research and development.[1] Notably, it has been shown to inhibit the TNF-α-induced inflammatory response in rat articular chondrocytes, suggesting its potential in alleviating osteoarthritis.[2] This document provides detailed protocols for the extraction and purification of this compound from the roots of Scrophularia ningpoensis, along with insights into its biological activities.
Data Presentation
The content of this compound can vary depending on the part of the Scrophularia ningpoensis plant and the processing method. The following tables summarize quantitative data on this compound content and purification yields.
Table 1: this compound Content in Scrophularia ningpoensis
| Plant Part | This compound Content (% w/w) | Analytical Method |
| Crude Drug (Xuanshen) | 0.277% - 0.620% | HPLC-UV[3] |
| Sliced Pieces (Xuanshen) | 0.276% - 1.059% | HPLC-UV[3] |
Note: Processing of Scrophulariae Radix has been observed to increase the this compound content.[3]
Table 2: Illustrative Purification Yields of Iridoid Glycosides from Scrophularia ningpoensis using High-Speed Counter-Current Chromatography (HSCCC) *
| Starting Material | Compound | Yield (mg) | Purity |
| 200 mg Crude Extract | Harpagoside | 22 mg | >98%[4] |
| 200 mg Crude Extract | Angroside C | 31 mg | >98.5%[4] |
| 276 mg Crude Extract | Harpagoside | 11 mg | >97%[5] |
*Note: While these examples focus on harpagoside and angroside C, they demonstrate the efficiency of HSCCC for purifying related iridoid glycosides from Scrophularia ningpoensis. A similar approach can be adapted for this compound.
Experimental Protocols
Protocol 1: Extraction of this compound from Scrophularia ningpoensis
This protocol describes a general method for obtaining a crude extract rich in this compound.
1. Plant Material Preparation:
-
Obtain dried roots of Scrophularia ningpoensis.
-
Grind the dried roots into a coarse powder.
2. Extraction:
-
Maceration/Reflux Extraction:
-
Place the powdered plant material in a flask.
-
Add 80% aqueous methanol (B129727) in a 1:10 solid-to-liquid ratio (w/v).
-
Either let it macerate for 24 hours at room temperature with occasional shaking or perform reflux extraction at 60-70°C for 2 hours.
-
-
Ultrasonic-Assisted Extraction (UAE):
-
Place the powdered plant material in a flask with 80% aqueous methanol (1:10 w/v).
-
Sonicate in an ultrasonic bath for 60 minutes.[6]
-
-
Post-Extraction:
-
After extraction, filter the mixture through gauze and then filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Protocol 2: Purification of this compound (Adapted Method)
This protocol is adapted from established methods for purifying harpagoside from Scrophularia ningpoensis using High-Speed Counter-Current Chromatography (HSCCC).[4][5] Optimization of the solvent system may be required for optimal this compound separation.
1. HSCCC System Preparation:
-
Prepare a two-phase solvent system. A potential starting point, based on the separation of similar iridoids, is a chloroform/n-butanol/methanol/water (4:1:3:2, v/v/v/v) system.[4] The optimal system for this compound should be determined by evaluating the partition coefficient (K) of this compound in various solvent systems.
-
Thoroughly degas both the upper and lower phases of the solvent system in an ultrasonic bath before use.
-
Fill the HSCCC column with the stationary phase (upper or lower phase depending on the K value of this compound).
-
Equilibrate the column by pumping the mobile phase at a desired flow rate until the system reaches hydrodynamic equilibrium.
2. Sample Preparation and Injection:
-
Dissolve a known amount of the crude extract (e.g., 200 mg) in a small volume of the biphasic solvent system.
-
Inject the sample solution into the HSCCC system.
3. Chromatographic Separation:
-
Elute the sample with the mobile phase at a constant flow rate.
-
Monitor the effluent using a UV detector at a suitable wavelength for this compound (e.g., 210 nm).[3]
-
Collect fractions based on the resulting chromatogram.
4. Fraction Analysis and Purification Confirmation:
-
Analyze the collected fractions for the presence and purity of this compound using High-Performance Liquid Chromatography (HPLC).
-
HPLC Conditions (based on this compound determination methods): [3]
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.03% phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.
Visualizations
Experimental Workflow
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound inhibits the TNF-α-induced inflammatory response in rat articular chondrocytes by the glycolytic pathways for alleviating osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparative isolation and purification of harpagoside and angroside C from the root of Scrophularia ningpoensis Hemsley by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparative isolation and purification of harpagoside from Scrophularia ningpoensis hemsley by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Changes in the this compound, Harpagoside, and Verbascoside Content of Field Grown Scrophularia lanceolata and Scrophularia marilandica in Response to Season and Shade - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Harpagide Extraction and Purification from Scrophularia ningpoensis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Scrophularia ningpoensis, a traditional Chinese medicine, is a known source of various bioactive iridoid glycosides, including harpagide and its derivative, harpagoside. This compound has demonstrated significant anti-inflammatory properties, making it a compound of interest for pharmaceutical research and development.[1] Notably, it has been shown to inhibit the TNF-α-induced inflammatory response in rat articular chondrocytes, suggesting its potential in alleviating osteoarthritis.[2] This document provides detailed protocols for the extraction and purification of this compound from the roots of Scrophularia ningpoensis, along with insights into its biological activities.
Data Presentation
The content of this compound can vary depending on the part of the Scrophularia ningpoensis plant and the processing method. The following tables summarize quantitative data on this compound content and purification yields.
Table 1: this compound Content in Scrophularia ningpoensis
| Plant Part | This compound Content (% w/w) | Analytical Method |
| Crude Drug (Xuanshen) | 0.277% - 0.620% | HPLC-UV[3] |
| Sliced Pieces (Xuanshen) | 0.276% - 1.059% | HPLC-UV[3] |
Note: Processing of Scrophulariae Radix has been observed to increase the this compound content.[3]
Table 2: Illustrative Purification Yields of Iridoid Glycosides from Scrophularia ningpoensis using High-Speed Counter-Current Chromatography (HSCCC) *
| Starting Material | Compound | Yield (mg) | Purity |
| 200 mg Crude Extract | Harpagoside | 22 mg | >98%[4] |
| 200 mg Crude Extract | Angroside C | 31 mg | >98.5%[4] |
| 276 mg Crude Extract | Harpagoside | 11 mg | >97%[5] |
*Note: While these examples focus on harpagoside and angroside C, they demonstrate the efficiency of HSCCC for purifying related iridoid glycosides from Scrophularia ningpoensis. A similar approach can be adapted for this compound.
Experimental Protocols
Protocol 1: Extraction of this compound from Scrophularia ningpoensis
This protocol describes a general method for obtaining a crude extract rich in this compound.
1. Plant Material Preparation:
-
Obtain dried roots of Scrophularia ningpoensis.
-
Grind the dried roots into a coarse powder.
2. Extraction:
-
Maceration/Reflux Extraction:
-
Place the powdered plant material in a flask.
-
Add 80% aqueous methanol in a 1:10 solid-to-liquid ratio (w/v).
-
Either let it macerate for 24 hours at room temperature with occasional shaking or perform reflux extraction at 60-70°C for 2 hours.
-
-
Ultrasonic-Assisted Extraction (UAE):
-
Place the powdered plant material in a flask with 80% aqueous methanol (1:10 w/v).
-
Sonicate in an ultrasonic bath for 60 minutes.[6]
-
-
Post-Extraction:
-
After extraction, filter the mixture through gauze and then filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Protocol 2: Purification of this compound (Adapted Method)
This protocol is adapted from established methods for purifying harpagoside from Scrophularia ningpoensis using High-Speed Counter-Current Chromatography (HSCCC).[4][5] Optimization of the solvent system may be required for optimal this compound separation.
1. HSCCC System Preparation:
-
Prepare a two-phase solvent system. A potential starting point, based on the separation of similar iridoids, is a chloroform/n-butanol/methanol/water (4:1:3:2, v/v/v/v) system.[4] The optimal system for this compound should be determined by evaluating the partition coefficient (K) of this compound in various solvent systems.
-
Thoroughly degas both the upper and lower phases of the solvent system in an ultrasonic bath before use.
-
Fill the HSCCC column with the stationary phase (upper or lower phase depending on the K value of this compound).
-
Equilibrate the column by pumping the mobile phase at a desired flow rate until the system reaches hydrodynamic equilibrium.
2. Sample Preparation and Injection:
-
Dissolve a known amount of the crude extract (e.g., 200 mg) in a small volume of the biphasic solvent system.
-
Inject the sample solution into the HSCCC system.
3. Chromatographic Separation:
-
Elute the sample with the mobile phase at a constant flow rate.
-
Monitor the effluent using a UV detector at a suitable wavelength for this compound (e.g., 210 nm).[3]
-
Collect fractions based on the resulting chromatogram.
4. Fraction Analysis and Purification Confirmation:
-
Analyze the collected fractions for the presence and purity of this compound using High-Performance Liquid Chromatography (HPLC).
-
HPLC Conditions (based on this compound determination methods): [3]
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.03% phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.
Visualizations
Experimental Workflow
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound inhibits the TNF-α-induced inflammatory response in rat articular chondrocytes by the glycolytic pathways for alleviating osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparative isolation and purification of harpagoside and angroside C from the root of Scrophularia ningpoensis Hemsley by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparative isolation and purification of harpagoside from Scrophularia ningpoensis hemsley by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Changes in the this compound, Harpagoside, and Verbascoside Content of Field Grown Scrophularia lanceolata and Scrophularia marilandica in Response to Season and Shade - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Harpagide in Plant Extracts Using a Validated HPLC-UV Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Harpagide (B7782904) is an iridoid glycoside found in several medicinal plants, notably in the genera Harpagophytum (e.g., Devil's Claw) and Scrophularia. It, along with related compounds like harpagoside (B1684579), is recognized for its anti-inflammatory properties.[1][2] Accurate and reliable quantification of this compound in plant extracts is crucial for the quality control of raw materials, standardization of herbal products, and for pharmacokinetic studies. This document provides a detailed protocol for the quantification of this compound using a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The method is designed to be simple, accurate, and reproducible for routine analysis.
Experimental Protocols
Reagents and Materials
-
This compound Reference Standard: Purity ≥98%
-
Solvents: HPLC grade Methanol (B129727), Acetonitrile, and Water
-
Acids: Phosphoric Acid or Formic Acid (Analytical Grade)
-
Plant Material: Dried and powdered plant tissue (e.g., roots of Scrophularia or Harpagophytum)
-
Equipment:
-
HPLC system with UV/PDA detector
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.20 - 0.45 µm, PTFE or Nylon)
-
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a suitable diluent (e.g., water) to achieve a concentration range appropriate for building a calibration curve (e.g., 0.5 - 100 µg/mL).[3][4]
Sample Preparation (Plant Extract)
-
Extraction: Accurately weigh approximately 1.0 g of the dried, powdered plant material into a centrifuge tube.
-
Add 20 mL of an appropriate extraction solvent. Water has been shown to be a highly efficient solvent for extracting iridoid glycosides like harpagoside, which is structurally similar to this compound.[3][5] Alternatively, cold methanol can be used.[6]
-
Sonicate the mixture in a cold-water bath for 60-120 minutes to prevent thermal degradation of the analytes.[6]
-
Centrifugation: Centrifuge the resulting slurry at 5000 × g for 10 minutes.[6]
-
Filtration: Carefully collect the supernatant and filter it through a 0.20 µm syringe filter into an HPLC vial for analysis. If the concentration is expected to be high, dilute the supernatant with the mobile phase as necessary.
HPLC-UV Chromatographic Conditions
The following conditions are recommended for the separation and quantification of this compound.
| Parameter | Recommended Setting |
| Instrument | HPLC System with UV Detector |
| Column | C18, 4.6 mm x 250 mm, 5 µm (e.g., Agilent ZORBAX SB-C18)[4][7] |
| Mobile Phase | Acetonitrile and Water (containing 0.03% phosphoric acid) in a gradient or isocratic elution.[4][7] An alternative isocratic mobile phase is Methanol: 0.02% Formic Acid (60:40 v/v).[3][8] |
| Flow Rate | 1.0 mL/min[4][7] |
| Injection Volume | 20 µL[3] |
| Column Temperature | 25 °C[4][7] |
| Detection Wavelength | 210 nm (this compound)[4][7] |
Method Validation Summary
The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[9] Key validation parameters are summarized below, with typical performance data derived from published methods.
| Validation Parameter | Specification | Typical Result |
| Linearity (r²) | r² ≥ 0.999 | A linear calibration curve was obtained for this compound over the range of 0.0549 - 1.46 µg, with r² = 0.9999.[4][7] |
| Accuracy (% Recovery) | 95 - 105% | The average recovery for this compound was determined to be 98.1% (±2.4% RSD).[4][7] |
| Precision (% RSD) | Intraday & Interday RSD ≤ 2% | Intraday and interday precision for similar compounds show RSD values well below 5%.[10] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | For a similar compound (harpagoside), LOD was found to be 0.03 ng/mL. |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | For a similar compound (harpagoside), LOQ was found to be 0.1 ng/mL.[9] |
| Specificity | Peak purity and resolution from other components | The method demonstrates good separation of this compound and harpagoside from other matrix components.[4] |
Workflow and Data Presentation
The overall experimental workflow from sample preparation to data analysis is illustrated below.
Caption: Workflow for this compound Quantification.
Sample Results Table
Quantitative results should be recorded in a clear and organized manner. The concentration of this compound in the original plant material can be calculated using the calibration curve and accounting for all dilution factors.
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Concentration in Vial (µg/mL) | This compound Content in Plant Material (% w/w) |
| Standard 1 (5 µg/mL) | 12.5 | 150,234 | 5.0 | N/A |
| Standard 2 (20 µg/mL) | 12.5 | 601,589 | 20.0 | N/A |
| Standard 3 (80 µg/mL) | 12.5 | 2,405,912 | 80.0 | N/A |
| Scrophularia Extract A | 12.6 | 752,113 | 25.1 | 0.50% |
| Scrophularia Extract B | 12.5 | 985,432 | 32.9 | 0.66% |
| Harpagophytum Extract C | 12.6 | 450,678 | 15.0 | 0.30% |
Note: Data presented are hypothetical and for illustrative purposes. Actual content can vary significantly based on species, plant part, and processing. Published studies have found this compound content in Scrophulariae Radix to range from 0.276% to 1.059%.[4][7]
Conclusion
The described HPLC-UV method provides a robust and reliable approach for the quantification of this compound in plant extracts. Proper sample preparation and method validation are critical to ensuring data accuracy and reproducibility. This protocol is suitable for the quality control of herbal raw materials and finished products in a research or industrial setting, contributing to the overall safety and efficacy of phytopharmaceuticals.
References
- 1. Determination of harpagoside in Harpagophytum procumbens DC tablet’s using analytical method by High Performance Liquid Chromatography [redalyc.org]
- 2. ABC Herbalgram Website [herbalgram.org]
- 3. jddtonline.info [jddtonline.info]
- 4. [Determination of this compound and harpagoside in Scrophulariae Radix by HPLC-UV] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Changes in the this compound, Harpagoside, and Verbascoside Content of Field Grown Scrophularia lanceolata and Scrophularia marilandica in Response to Season and Shade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jddtonline.info [jddtonline.info]
- 9. ACG Publications - Development and validation of a new HPLC-UV method for the determination of harpagoside in creams containing Devil’s claw (Harpagophytym procumbens DC. ex Meisnn) [acgpubs.org]
- 10. researchgate.net [researchgate.net]
Application Note: Quantification of Harpagide in Plant Extracts Using a Validated HPLC-UV Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Harpagide is an iridoid glycoside found in several medicinal plants, notably in the genera Harpagophytum (e.g., Devil's Claw) and Scrophularia. It, along with related compounds like harpagoside, is recognized for its anti-inflammatory properties.[1][2] Accurate and reliable quantification of this compound in plant extracts is crucial for the quality control of raw materials, standardization of herbal products, and for pharmacokinetic studies. This document provides a detailed protocol for the quantification of this compound using a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The method is designed to be simple, accurate, and reproducible for routine analysis.
Experimental Protocols
Reagents and Materials
-
This compound Reference Standard: Purity ≥98%
-
Solvents: HPLC grade Methanol, Acetonitrile, and Water
-
Acids: Phosphoric Acid or Formic Acid (Analytical Grade)
-
Plant Material: Dried and powdered plant tissue (e.g., roots of Scrophularia or Harpagophytum)
-
Equipment:
-
HPLC system with UV/PDA detector
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.20 - 0.45 µm, PTFE or Nylon)
-
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a suitable diluent (e.g., water) to achieve a concentration range appropriate for building a calibration curve (e.g., 0.5 - 100 µg/mL).[3][4]
Sample Preparation (Plant Extract)
-
Extraction: Accurately weigh approximately 1.0 g of the dried, powdered plant material into a centrifuge tube.
-
Add 20 mL of an appropriate extraction solvent. Water has been shown to be a highly efficient solvent for extracting iridoid glycosides like harpagoside, which is structurally similar to this compound.[3][5] Alternatively, cold methanol can be used.[6]
-
Sonicate the mixture in a cold-water bath for 60-120 minutes to prevent thermal degradation of the analytes.[6]
-
Centrifugation: Centrifuge the resulting slurry at 5000 × g for 10 minutes.[6]
-
Filtration: Carefully collect the supernatant and filter it through a 0.20 µm syringe filter into an HPLC vial for analysis. If the concentration is expected to be high, dilute the supernatant with the mobile phase as necessary.
HPLC-UV Chromatographic Conditions
The following conditions are recommended for the separation and quantification of this compound.
| Parameter | Recommended Setting |
| Instrument | HPLC System with UV Detector |
| Column | C18, 4.6 mm x 250 mm, 5 µm (e.g., Agilent ZORBAX SB-C18)[4][7] |
| Mobile Phase | Acetonitrile and Water (containing 0.03% phosphoric acid) in a gradient or isocratic elution.[4][7] An alternative isocratic mobile phase is Methanol: 0.02% Formic Acid (60:40 v/v).[3][8] |
| Flow Rate | 1.0 mL/min[4][7] |
| Injection Volume | 20 µL[3] |
| Column Temperature | 25 °C[4][7] |
| Detection Wavelength | 210 nm (this compound)[4][7] |
Method Validation Summary
The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[9] Key validation parameters are summarized below, with typical performance data derived from published methods.
| Validation Parameter | Specification | Typical Result |
| Linearity (r²) | r² ≥ 0.999 | A linear calibration curve was obtained for this compound over the range of 0.0549 - 1.46 µg, with r² = 0.9999.[4][7] |
| Accuracy (% Recovery) | 95 - 105% | The average recovery for this compound was determined to be 98.1% (±2.4% RSD).[4][7] |
| Precision (% RSD) | Intraday & Interday RSD ≤ 2% | Intraday and interday precision for similar compounds show RSD values well below 5%.[10] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | For a similar compound (harpagoside), LOD was found to be 0.03 ng/mL. |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | For a similar compound (harpagoside), LOQ was found to be 0.1 ng/mL.[9] |
| Specificity | Peak purity and resolution from other components | The method demonstrates good separation of this compound and harpagoside from other matrix components.[4] |
Workflow and Data Presentation
The overall experimental workflow from sample preparation to data analysis is illustrated below.
Caption: Workflow for this compound Quantification.
Sample Results Table
Quantitative results should be recorded in a clear and organized manner. The concentration of this compound in the original plant material can be calculated using the calibration curve and accounting for all dilution factors.
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Concentration in Vial (µg/mL) | This compound Content in Plant Material (% w/w) |
| Standard 1 (5 µg/mL) | 12.5 | 150,234 | 5.0 | N/A |
| Standard 2 (20 µg/mL) | 12.5 | 601,589 | 20.0 | N/A |
| Standard 3 (80 µg/mL) | 12.5 | 2,405,912 | 80.0 | N/A |
| Scrophularia Extract A | 12.6 | 752,113 | 25.1 | 0.50% |
| Scrophularia Extract B | 12.5 | 985,432 | 32.9 | 0.66% |
| Harpagophytum Extract C | 12.6 | 450,678 | 15.0 | 0.30% |
Note: Data presented are hypothetical and for illustrative purposes. Actual content can vary significantly based on species, plant part, and processing. Published studies have found this compound content in Scrophulariae Radix to range from 0.276% to 1.059%.[4][7]
Conclusion
The described HPLC-UV method provides a robust and reliable approach for the quantification of this compound in plant extracts. Proper sample preparation and method validation are critical to ensuring data accuracy and reproducibility. This protocol is suitable for the quality control of herbal raw materials and finished products in a research or industrial setting, contributing to the overall safety and efficacy of phytopharmaceuticals.
References
- 1. Determination of harpagoside in Harpagophytum procumbens DC tablet’s using analytical method by High Performance Liquid Chromatography [redalyc.org]
- 2. ABC Herbalgram Website [herbalgram.org]
- 3. jddtonline.info [jddtonline.info]
- 4. [Determination of this compound and harpagoside in Scrophulariae Radix by HPLC-UV] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Changes in the this compound, Harpagoside, and Verbascoside Content of Field Grown Scrophularia lanceolata and Scrophularia marilandica in Response to Season and Shade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jddtonline.info [jddtonline.info]
- 9. ACG Publications - Development and validation of a new HPLC-UV method for the determination of harpagoside in creams containing Devil’s claw (Harpagophytym procumbens DC. ex Meisnn) [acgpubs.org]
- 10. researchgate.net [researchgate.net]
Application Notes: Studying Harpagide Neuroprotection in PC12 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harpagide, an iridoid glycoside, has garnered attention for its potential neuroprotective properties. The PC12 cell line, derived from a rat adrenal medulla pheochromocytoma, is a well-established in vitro model for neurobiological and neurotoxicological studies. When treated with Nerve Growth Factor (NGF), PC12 cells differentiate into cells with characteristics of sympathetic neurons, making them an invaluable tool for screening neuroprotective compounds. These application notes provide a comprehensive guide to investigating the neuroprotective effects of this compound against various neurotoxic insults in PC12 cells, complete with detailed protocols, data presentation, and workflow visualizations.
Overview of this compound's Neuroprotective Mechanisms
This compound exerts its neuroprotective effects through multiple mechanisms, primarily by mitigating apoptosis (programmed cell death) and reducing oxidative stress. Key pathways and molecular targets involved include:
-
Anti-Apoptotic Regulation: this compound has been shown to modulate the expression of key proteins in the apoptotic cascade. It can increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax.[1][2][3] This shift in the Bax/Bcl-2 ratio prevents the release of cytochrome c from the mitochondria, thereby inhibiting the activation of executioner caspases like caspase-3.[1][3][4]
-
Inhibition of Endoplasmic Reticulum Stress (ERS): this compound can protect PC12 cells by inhibiting ERS, a condition of cellular stress that can lead to apoptosis. It achieves this by targeting the Sarco-Endoplasmic Reticulum Ca2+-ATPase (SERCA), which helps maintain calcium homeostasis and prevents ERS-mediated apoptosis.[5]
-
Activation of Pro-Survival Signaling: Studies suggest this compound may activate pro-survival signaling pathways such as the Wnt/β-catenin pathway, which is known to reduce apoptosis and promote neuronal health.[2]
-
Mitochondrial Protection: this compound helps maintain mitochondrial function, which is often compromised in neurodegenerative conditions. It can counteract the inhibitory effects of toxins on mitochondrial complex I and prevent mitochondrial swelling.[6]
Visualizing Workflows and Pathways
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the neuroprotective effects of this compound in PC12 cells.
Caption: General workflow for assessing this compound's neuroprotection.
This compound's Anti-Apoptotic Signaling Pathway
This diagram illustrates the key molecular interactions in the mitochondrial apoptosis pathway modulated by this compound.
Caption: this compound's modulation of the intrinsic apoptosis pathway.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound and common neurotoxins on PC12 cells, providing a baseline for experimental design.
Table 1: Neuroprotective Effect of this compound on PC12 Cell Viability
| Treatment Group | This compound Conc. | Neurotoxin | Cell Viability (%) |
|---|---|---|---|
| Control | 0 µM | None | 100 ± 4.5 |
| Neurotoxin Alone | 0 µM | H₂O₂ (250 µM) | 51.04 ± 1.73[7] |
| This compound + Neurotoxin | 10 µM | Rotenone (20 nM) | 73.8 ± 3.0[6] |
| This compound + Neurotoxin | 50 µg/mL | H₂O₂ (250 µM) | 59.83 ± 3.46[7] |
| This compound + Neurotoxin | 100 µg/mL | H₂O₂ (250 µM) | 69.80 ± 3.88[7] |
| This compound + Neurotoxin | 200 µg/mL | H₂O₂ (250 µM) | 74.69 ± 6.11[7] |
Data are presented as mean ± standard deviation. Cell viability is relative to the untreated control group.
Table 2: this compound's Effect on Apoptosis-Related Protein Expression
| Treatment Group | Relative Bax Expression (Fold Change) | Relative Bcl-2 Expression (Fold Change) | Bax/Bcl-2 Ratio |
|---|---|---|---|
| Control | 1.0 | 1.0 | 1.0 |
| Neurotoxin (e.g., Lead) | Increased[1][4] | Decreased[1][4] | Significantly Increased[1][3] |
| This compound + Neurotoxin | Decreased[2] | Increased[2] | Decreased[2] |
Fold changes are relative to the control group. Specific values can vary based on the neurotoxin and concentrations used.
Detailed Experimental Protocols
PC12 Cell Culture and Maintenance
-
Medium: Prepare complete growth medium consisting of RPMI-1640 supplemented with 10% heat-inactivated horse serum (HS), 5% fetal bovine serum (FBS), and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a T-75 flask in a humidified incubator at 37°C with 5% CO₂.[8]
-
Subculturing: When cells reach 80-90% confluency (typically every 2-3 days), aspirate the medium, wash once with phosphate-buffered saline (PBS), and detach cells using 0.25% Trypsin-EDTA. Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium to seed new flasks or plates.[8]
Induction of Neurotoxicity (Glutamate Excitotoxicity Model)
This protocol describes inducing cell death using glutamate, a common model for excitotoxicity.[9][10]
-
Cell Seeding: Seed PC12 cells in 96-well plates (for viability assays) at a density of 1 x 10⁴ cells/well or in 6-well plates (for protein/RNA analysis) at 2 x 10⁵ cells/well. Allow cells to adhere overnight.[11][12]
-
This compound Pre-treatment: Replace the medium with a serum-free medium containing various concentrations of this compound (e.g., 1, 10, 50 µM). Incubate for 12-24 hours.[8]
-
Glutamate Exposure: Induce neurotoxicity by adding a concentrated glutamate solution to a final concentration of 5-25 mM.[13][14] Incubate for an additional 24 hours. Include control wells (no this compound, no glutamate) and glutamate-only wells.
Assessment of Cell Viability (MTT Assay)
The MTT assay measures the metabolic activity of viable cells.[12]
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Procedure:
-
Following treatment, add 10 µL of the MTT solution to each well of the 96-well plate.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[8]
-
Carefully remove the medium.
-
Add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation: Express cell viability as a percentage relative to the untreated control cells.
Analysis of Apoptosis by Flow Cytometry (Annexin V-FITC/PI Staining)
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[7]
-
Cell Preparation:
-
After treatment in 6-well plates, collect cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour.
Western Blot Analysis for Protein Expression
This protocol allows for the quantification of key proteins like Bcl-2, Bax, and cleaved caspase-3.[4][8]
-
Protein Extraction: Lyse the treated cells from 6-well plates using RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[8]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.[11]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection: Detect protein bands using an enhanced chemiluminescence (ECL) system and quantify band intensities, normalizing to a loading control like β-actin.[8][11]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits neuronal apoptosis and promotes axonal regeneration after spinal cord injury in rats by activating the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studying the effect of LPS on cytotoxicity and apoptosis in PC12 neuronal cells: role of Bax, Bcl-2, and Caspase-3 protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lead-induced apoptosis in PC 12 cells: involvement of p53, Bcl-2 family and caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound exerts a neuroprotective effect by inhibiting endoplasmic reticulum stress via SERCA following oxygen-glucose deprivation/reoxygenation injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effects of harpagoside on mitochondrial functions in rotenone‑induced cell models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Neuroprotection of Gastrodia elata polyphenols against H2O2-induced PC12 cell cytotoxicity by reducing oxidative stress [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Curcumin-Protected PC12 Cells Against Glutamate-Induced Oxidative Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutamate toxicity on a PC12 cell line involves glutathione (GSH) depletion and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Neuroprotective Effects of Four Phenylethanoid Glycosides on H2O2-Induced Apoptosis on PC12 Cells via the Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Potential protective roles of phytochemicals on glutamate-induced neurotoxicity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Studying Harpagide Neuroprotection in PC12 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harpagide, an iridoid glycoside, has garnered attention for its potential neuroprotective properties. The PC12 cell line, derived from a rat adrenal medulla pheochromocytoma, is a well-established in vitro model for neurobiological and neurotoxicological studies. When treated with Nerve Growth Factor (NGF), PC12 cells differentiate into cells with characteristics of sympathetic neurons, making them an invaluable tool for screening neuroprotective compounds. These application notes provide a comprehensive guide to investigating the neuroprotective effects of this compound against various neurotoxic insults in PC12 cells, complete with detailed protocols, data presentation, and workflow visualizations.
Overview of this compound's Neuroprotective Mechanisms
This compound exerts its neuroprotective effects through multiple mechanisms, primarily by mitigating apoptosis (programmed cell death) and reducing oxidative stress. Key pathways and molecular targets involved include:
-
Anti-Apoptotic Regulation: this compound has been shown to modulate the expression of key proteins in the apoptotic cascade. It can increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax.[1][2][3] This shift in the Bax/Bcl-2 ratio prevents the release of cytochrome c from the mitochondria, thereby inhibiting the activation of executioner caspases like caspase-3.[1][3][4]
-
Inhibition of Endoplasmic Reticulum Stress (ERS): this compound can protect PC12 cells by inhibiting ERS, a condition of cellular stress that can lead to apoptosis. It achieves this by targeting the Sarco-Endoplasmic Reticulum Ca2+-ATPase (SERCA), which helps maintain calcium homeostasis and prevents ERS-mediated apoptosis.[5]
-
Activation of Pro-Survival Signaling: Studies suggest this compound may activate pro-survival signaling pathways such as the Wnt/β-catenin pathway, which is known to reduce apoptosis and promote neuronal health.[2]
-
Mitochondrial Protection: this compound helps maintain mitochondrial function, which is often compromised in neurodegenerative conditions. It can counteract the inhibitory effects of toxins on mitochondrial complex I and prevent mitochondrial swelling.[6]
Visualizing Workflows and Pathways
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the neuroprotective effects of this compound in PC12 cells.
Caption: General workflow for assessing this compound's neuroprotection.
This compound's Anti-Apoptotic Signaling Pathway
This diagram illustrates the key molecular interactions in the mitochondrial apoptosis pathway modulated by this compound.
Caption: this compound's modulation of the intrinsic apoptosis pathway.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound and common neurotoxins on PC12 cells, providing a baseline for experimental design.
Table 1: Neuroprotective Effect of this compound on PC12 Cell Viability
| Treatment Group | This compound Conc. | Neurotoxin | Cell Viability (%) |
|---|---|---|---|
| Control | 0 µM | None | 100 ± 4.5 |
| Neurotoxin Alone | 0 µM | H₂O₂ (250 µM) | 51.04 ± 1.73[7] |
| This compound + Neurotoxin | 10 µM | Rotenone (20 nM) | 73.8 ± 3.0[6] |
| This compound + Neurotoxin | 50 µg/mL | H₂O₂ (250 µM) | 59.83 ± 3.46[7] |
| This compound + Neurotoxin | 100 µg/mL | H₂O₂ (250 µM) | 69.80 ± 3.88[7] |
| This compound + Neurotoxin | 200 µg/mL | H₂O₂ (250 µM) | 74.69 ± 6.11[7] |
Data are presented as mean ± standard deviation. Cell viability is relative to the untreated control group.
Table 2: this compound's Effect on Apoptosis-Related Protein Expression
| Treatment Group | Relative Bax Expression (Fold Change) | Relative Bcl-2 Expression (Fold Change) | Bax/Bcl-2 Ratio |
|---|---|---|---|
| Control | 1.0 | 1.0 | 1.0 |
| Neurotoxin (e.g., Lead) | Increased[1][4] | Decreased[1][4] | Significantly Increased[1][3] |
| This compound + Neurotoxin | Decreased[2] | Increased[2] | Decreased[2] |
Fold changes are relative to the control group. Specific values can vary based on the neurotoxin and concentrations used.
Detailed Experimental Protocols
PC12 Cell Culture and Maintenance
-
Medium: Prepare complete growth medium consisting of RPMI-1640 supplemented with 10% heat-inactivated horse serum (HS), 5% fetal bovine serum (FBS), and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a T-75 flask in a humidified incubator at 37°C with 5% CO₂.[8]
-
Subculturing: When cells reach 80-90% confluency (typically every 2-3 days), aspirate the medium, wash once with phosphate-buffered saline (PBS), and detach cells using 0.25% Trypsin-EDTA. Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium to seed new flasks or plates.[8]
Induction of Neurotoxicity (Glutamate Excitotoxicity Model)
This protocol describes inducing cell death using glutamate, a common model for excitotoxicity.[9][10]
-
Cell Seeding: Seed PC12 cells in 96-well plates (for viability assays) at a density of 1 x 10⁴ cells/well or in 6-well plates (for protein/RNA analysis) at 2 x 10⁵ cells/well. Allow cells to adhere overnight.[11][12]
-
This compound Pre-treatment: Replace the medium with a serum-free medium containing various concentrations of this compound (e.g., 1, 10, 50 µM). Incubate for 12-24 hours.[8]
-
Glutamate Exposure: Induce neurotoxicity by adding a concentrated glutamate solution to a final concentration of 5-25 mM.[13][14] Incubate for an additional 24 hours. Include control wells (no this compound, no glutamate) and glutamate-only wells.
Assessment of Cell Viability (MTT Assay)
The MTT assay measures the metabolic activity of viable cells.[12]
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Procedure:
-
Following treatment, add 10 µL of the MTT solution to each well of the 96-well plate.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]
-
Carefully remove the medium.
-
Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation: Express cell viability as a percentage relative to the untreated control cells.
Analysis of Apoptosis by Flow Cytometry (Annexin V-FITC/PI Staining)
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[7]
-
Cell Preparation:
-
After treatment in 6-well plates, collect cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour.
Western Blot Analysis for Protein Expression
This protocol allows for the quantification of key proteins like Bcl-2, Bax, and cleaved caspase-3.[4][8]
-
Protein Extraction: Lyse the treated cells from 6-well plates using RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[8]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.[11]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection: Detect protein bands using an enhanced chemiluminescence (ECL) system and quantify band intensities, normalizing to a loading control like β-actin.[8][11]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits neuronal apoptosis and promotes axonal regeneration after spinal cord injury in rats by activating the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studying the effect of LPS on cytotoxicity and apoptosis in PC12 neuronal cells: role of Bax, Bcl-2, and Caspase-3 protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lead-induced apoptosis in PC 12 cells: involvement of p53, Bcl-2 family and caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound exerts a neuroprotective effect by inhibiting endoplasmic reticulum stress via SERCA following oxygen-glucose deprivation/reoxygenation injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effects of harpagoside on mitochondrial functions in rotenone‑induced cell models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Neuroprotection of Gastrodia elata polyphenols against H2O2-induced PC12 cell cytotoxicity by reducing oxidative stress [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Curcumin-Protected PC12 Cells Against Glutamate-Induced Oxidative Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutamate toxicity on a PC12 cell line involves glutathione (GSH) depletion and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Neuroprotective Effects of Four Phenylethanoid Glycosides on H2O2-Induced Apoptosis on PC12 Cells via the Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Potential protective roles of phytochemicals on glutamate-induced neurotoxicity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Harpagide in Osteoarthritis Animal Models: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, synovial inflammation, and subchondral bone remodeling, leading to pain and loss of function. Harpagide (B7782904), an iridoid glycoside derived from the plant Harpagophytum procumbens (commonly known as Devil's Claw), has garnered significant interest for its potential therapeutic effects in OA. Preclinical studies in various animal models have demonstrated its anti-inflammatory, analgesic, and chondroprotective properties. This document provides detailed application notes and experimental protocols for investigating the efficacy of this compound in animal models of osteoarthritis, summarizing key quantitative data and outlining the underlying molecular mechanisms.
Data Presentation: Efficacy of this compound in Animal Models of Osteoarthritis
The therapeutic potential of this compound in osteoarthritis has been evaluated using various in vivo models. The following tables summarize the quantitative data from key studies, highlighting its effects on pain, inflammation, and cartilage degradation.
Table 1: Analgesic Effects of Harpagophytum procumbens Extract (containing Harpagoside) in a Rat Model of Adjuvant-Induced Arthritis
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Latency (seconds) |
| Control (Vehicle) | - | ~3.5 |
| H. procumbens Extract | 25 | Increased |
| H. procumbens Extract | 50 | Increased |
| H. procumbens Extract | 100 | Significantly Increased[1] |
Note: This study used an adjuvant-induced arthritis model, which shares inflammatory pathways with osteoarthritis. The data indicates a dose-dependent analgesic effect.
Table 2: Anti-inflammatory Effects of this compound in a TNF-α-Induced Rat Model of Osteoarthritis
| Treatment Group | Parameter | Outcome |
| OA Model + Vehicle | IL-1β expression | Upregulated |
| OA Model + this compound | IL-1β expression | Restored to near-normal levels[2] |
| OA Model + Vehicle | IL-6 expression | Upregulated |
| OA Model + this compound | IL-6 expression | Restored to near-normal levels[2] |
| OA Model + Vehicle | MMP-13 expression | Upregulated |
| OA Model + this compound | MMP-13 expression | Restored to near-normal levels[2] |
| OA Model + Vehicle | COX-2 expression | Upregulated |
| OA Model + this compound | COX-2 expression | Restored to near-normal levels[2] |
Table 3: Effects of this compound on Cartilage Integrity in a TNF-α-Induced Rat Model of Osteoarthritis
| Treatment Group | Histological Assessment | Outcome |
| OA Model + Vehicle | Cartilage Structure | Degraded, disorganized chondrocytes, loss of cartilage matrix |
| OA Model + this compound | Cartilage Structure | More integrated, highly organized chondrocytes, rich cartilage matrix[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are protocols for key experiments cited in the investigation of this compound for osteoarthritis.
Induction of Osteoarthritis in a Rat Model using Monoiodoacetate (MIA)
The MIA-induced model is a widely used and well-characterized model of osteoarthritis that mimics the cartilage degradation and pain observed in human OA.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
Monoiodoacetate (MIA) (Sigma-Aldrich)
-
Sterile 0.9% saline
-
Isoflurane (B1672236) for anesthesia
-
Insulin syringes with 27-30G needles
-
Electric shaver
-
Povidone-iodine and 70% ethanol (B145695) for sterilization
Procedure:
-
Anesthetize the rats using isoflurane (2-3% in oxygen).
-
Shave the hair over the right knee joint and sterilize the skin with povidone-iodine followed by 70% ethanol.
-
Flex the knee to a 90-degree angle to palpate the patellar ligament.
-
Prepare a solution of MIA in sterile saline. A common dose is 1-3 mg of MIA in a volume of 50 µL.
-
Carefully insert a 27-30G needle through the patellar ligament into the intra-articular space of the knee joint.
-
Slowly inject 50 µL of the MIA solution.
-
Withdraw the needle and gently flex and extend the knee a few times to distribute the solution within the joint.
-
The contralateral (left) knee can be injected with 50 µL of sterile saline to serve as a control.
-
Allow the animals to recover from anesthesia on a warming pad.
-
Monitor the animals for signs of pain and distress. OA development is typically assessed over 1 to 4 weeks.
Administration of this compound
This compound can be administered through various routes, with oral gavage being a common method for preclinical studies.
Materials:
-
This compound (purity >95%)
-
Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)
-
Oral gavage needles (18-20G, ball-tipped)
-
Syringes
Procedure:
-
Prepare a homogenous suspension of this compound in the chosen vehicle. Sonication may be required to ensure proper suspension.
-
Typical oral doses of Harpagophytum procumbens extract in rats range from 25 to 100 mg/kg body weight.[1] The equivalent dose of purified this compound should be calculated based on the concentration of this compound in the extract used in dose-finding studies.
-
Gently restrain the rat and insert the gavage needle orally into the esophagus. Ensure the needle does not enter the trachea.
-
Slowly administer the this compound suspension.
-
Treatment is typically initiated after the induction of OA and continued daily for the duration of the study (e.g., 14-28 days).
Assessment of Pain-Related Behaviors
a) Paw Withdrawal Threshold (Mechanical Allodynia): This test measures the sensitivity to a non-painful mechanical stimulus.
Materials:
-
Von Frey filaments with varying calibrated forces.
-
Elevated wire mesh platform.
-
Testing chambers.
Procedure:
-
Acclimatize the rats to the testing environment by placing them in the chambers on the wire mesh floor for at least 15-20 minutes before testing.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of lower force and progressing to filaments of higher force.
-
A positive response is a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
b) Weight-Bearing (Incapacitance Test): This test measures the distribution of weight between the hind limbs, indicating the level of discomfort in the affected joint.
Materials:
-
Incapacitance tester.
Procedure:
-
Place the rat in the incapacitance tester with each hind paw on a separate force plate.
-
The instrument measures the weight placed on each hind limb over a period of several seconds.
-
The difference in weight-bearing between the ipsilateral (OA) and contralateral (control) limb is calculated. A greater difference indicates more significant pain in the affected limb.
Assessment of Inflammatory and Cartilage Degradation Markers
a) Enzyme-Linked Immunosorbent Assay (ELISA): Serum and synovial fluid can be collected to measure the levels of key biomarkers.
Procedure:
-
At the end of the study, collect blood via cardiac puncture and isolate serum.
-
Aspirate synovial fluid from the knee joint.
-
Use commercially available ELISA kits to quantify the concentrations of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and cartilage degradation markers (e.g., COMP, CTX-II).
b) Histological Analysis of Cartilage: Histological examination of the joint provides direct evidence of cartilage integrity.
Procedure:
-
Euthanize the animals and dissect the knee joints.
-
Fix the joints in 10% neutral buffered formalin.
-
Decalcify the specimens (e.g., using EDTA solution).
-
Embed the tissue in paraffin (B1166041) and section.
-
Stain the sections with Safranin O-Fast Green to visualize proteoglycan content (cartilage matrix) and with Hematoxylin and Eosin (H&E) for cellular morphology.
-
Score the cartilage degradation using a standardized scoring system (e.g., Mankin score or OARSI score).
Signaling Pathways and Molecular Mechanisms
This compound exerts its therapeutic effects by modulating key signaling pathways involved in inflammation and cartilage degradation in osteoarthritis.
Inhibition of Pro-inflammatory Pathways
This compound has been shown to suppress the production of pro-inflammatory mediators.[2] This is primarily achieved through the inhibition of the NF-κB signaling pathway.
Caption: this compound inhibits the NF-κB signaling pathway.
Modulation of MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, ERK, and JNK, are crucial in mediating cellular responses to inflammatory stimuli in chondrocytes. This compound is thought to modulate these pathways to reduce the expression of catabolic enzymes.
Caption: this compound's potential modulation of the p38 MAPK pathway.
Experimental Workflow
A typical preclinical study investigating the efficacy of this compound in an animal model of osteoarthritis follows a structured workflow.
Caption: General experimental workflow for in vivo studies.
Conclusion
This compound demonstrates significant promise as a therapeutic agent for osteoarthritis, with preclinical evidence supporting its analgesic, anti-inflammatory, and chondroprotective effects. The protocols and data presented in this document provide a framework for researchers to design and execute robust preclinical studies to further elucidate the therapeutic potential and mechanisms of action of this compound in the context of osteoarthritis. Consistent and standardized methodologies are essential for generating high-quality, reproducible data that can effectively inform clinical drug development.
References
- 1. Evaluation of acute and chronic treatments with Harpagophytum procumbens on Freund's adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits the TNF-α-induced inflammatory response in rat articular chondrocytes by the glycolytic pathways for alleviating osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Harpagide in Osteoarthritis Animal Models: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, synovial inflammation, and subchondral bone remodeling, leading to pain and loss of function. Harpagide, an iridoid glycoside derived from the plant Harpagophytum procumbens (commonly known as Devil's Claw), has garnered significant interest for its potential therapeutic effects in OA. Preclinical studies in various animal models have demonstrated its anti-inflammatory, analgesic, and chondroprotective properties. This document provides detailed application notes and experimental protocols for investigating the efficacy of this compound in animal models of osteoarthritis, summarizing key quantitative data and outlining the underlying molecular mechanisms.
Data Presentation: Efficacy of this compound in Animal Models of Osteoarthritis
The therapeutic potential of this compound in osteoarthritis has been evaluated using various in vivo models. The following tables summarize the quantitative data from key studies, highlighting its effects on pain, inflammation, and cartilage degradation.
Table 1: Analgesic Effects of Harpagophytum procumbens Extract (containing Harpagoside) in a Rat Model of Adjuvant-Induced Arthritis
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Latency (seconds) |
| Control (Vehicle) | - | ~3.5 |
| H. procumbens Extract | 25 | Increased |
| H. procumbens Extract | 50 | Increased |
| H. procumbens Extract | 100 | Significantly Increased[1] |
Note: This study used an adjuvant-induced arthritis model, which shares inflammatory pathways with osteoarthritis. The data indicates a dose-dependent analgesic effect.
Table 2: Anti-inflammatory Effects of this compound in a TNF-α-Induced Rat Model of Osteoarthritis
| Treatment Group | Parameter | Outcome |
| OA Model + Vehicle | IL-1β expression | Upregulated |
| OA Model + this compound | IL-1β expression | Restored to near-normal levels[2] |
| OA Model + Vehicle | IL-6 expression | Upregulated |
| OA Model + this compound | IL-6 expression | Restored to near-normal levels[2] |
| OA Model + Vehicle | MMP-13 expression | Upregulated |
| OA Model + this compound | MMP-13 expression | Restored to near-normal levels[2] |
| OA Model + Vehicle | COX-2 expression | Upregulated |
| OA Model + this compound | COX-2 expression | Restored to near-normal levels[2] |
Table 3: Effects of this compound on Cartilage Integrity in a TNF-α-Induced Rat Model of Osteoarthritis
| Treatment Group | Histological Assessment | Outcome |
| OA Model + Vehicle | Cartilage Structure | Degraded, disorganized chondrocytes, loss of cartilage matrix |
| OA Model + this compound | Cartilage Structure | More integrated, highly organized chondrocytes, rich cartilage matrix[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are protocols for key experiments cited in the investigation of this compound for osteoarthritis.
Induction of Osteoarthritis in a Rat Model using Monoiodoacetate (MIA)
The MIA-induced model is a widely used and well-characterized model of osteoarthritis that mimics the cartilage degradation and pain observed in human OA.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
Monoiodoacetate (MIA) (Sigma-Aldrich)
-
Sterile 0.9% saline
-
Isoflurane for anesthesia
-
Insulin syringes with 27-30G needles
-
Electric shaver
-
Povidone-iodine and 70% ethanol for sterilization
Procedure:
-
Anesthetize the rats using isoflurane (2-3% in oxygen).
-
Shave the hair over the right knee joint and sterilize the skin with povidone-iodine followed by 70% ethanol.
-
Flex the knee to a 90-degree angle to palpate the patellar ligament.
-
Prepare a solution of MIA in sterile saline. A common dose is 1-3 mg of MIA in a volume of 50 µL.
-
Carefully insert a 27-30G needle through the patellar ligament into the intra-articular space of the knee joint.
-
Slowly inject 50 µL of the MIA solution.
-
Withdraw the needle and gently flex and extend the knee a few times to distribute the solution within the joint.
-
The contralateral (left) knee can be injected with 50 µL of sterile saline to serve as a control.
-
Allow the animals to recover from anesthesia on a warming pad.
-
Monitor the animals for signs of pain and distress. OA development is typically assessed over 1 to 4 weeks.
Administration of this compound
This compound can be administered through various routes, with oral gavage being a common method for preclinical studies.
Materials:
-
This compound (purity >95%)
-
Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)
-
Oral gavage needles (18-20G, ball-tipped)
-
Syringes
Procedure:
-
Prepare a homogenous suspension of this compound in the chosen vehicle. Sonication may be required to ensure proper suspension.
-
Typical oral doses of Harpagophytum procumbens extract in rats range from 25 to 100 mg/kg body weight.[1] The equivalent dose of purified this compound should be calculated based on the concentration of this compound in the extract used in dose-finding studies.
-
Gently restrain the rat and insert the gavage needle orally into the esophagus. Ensure the needle does not enter the trachea.
-
Slowly administer the this compound suspension.
-
Treatment is typically initiated after the induction of OA and continued daily for the duration of the study (e.g., 14-28 days).
Assessment of Pain-Related Behaviors
a) Paw Withdrawal Threshold (Mechanical Allodynia): This test measures the sensitivity to a non-painful mechanical stimulus.
Materials:
-
Von Frey filaments with varying calibrated forces.
-
Elevated wire mesh platform.
-
Testing chambers.
Procedure:
-
Acclimatize the rats to the testing environment by placing them in the chambers on the wire mesh floor for at least 15-20 minutes before testing.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of lower force and progressing to filaments of higher force.
-
A positive response is a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
b) Weight-Bearing (Incapacitance Test): This test measures the distribution of weight between the hind limbs, indicating the level of discomfort in the affected joint.
Materials:
-
Incapacitance tester.
Procedure:
-
Place the rat in the incapacitance tester with each hind paw on a separate force plate.
-
The instrument measures the weight placed on each hind limb over a period of several seconds.
-
The difference in weight-bearing between the ipsilateral (OA) and contralateral (control) limb is calculated. A greater difference indicates more significant pain in the affected limb.
Assessment of Inflammatory and Cartilage Degradation Markers
a) Enzyme-Linked Immunosorbent Assay (ELISA): Serum and synovial fluid can be collected to measure the levels of key biomarkers.
Procedure:
-
At the end of the study, collect blood via cardiac puncture and isolate serum.
-
Aspirate synovial fluid from the knee joint.
-
Use commercially available ELISA kits to quantify the concentrations of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and cartilage degradation markers (e.g., COMP, CTX-II).
b) Histological Analysis of Cartilage: Histological examination of the joint provides direct evidence of cartilage integrity.
Procedure:
-
Euthanize the animals and dissect the knee joints.
-
Fix the joints in 10% neutral buffered formalin.
-
Decalcify the specimens (e.g., using EDTA solution).
-
Embed the tissue in paraffin and section.
-
Stain the sections with Safranin O-Fast Green to visualize proteoglycan content (cartilage matrix) and with Hematoxylin and Eosin (H&E) for cellular morphology.
-
Score the cartilage degradation using a standardized scoring system (e.g., Mankin score or OARSI score).
Signaling Pathways and Molecular Mechanisms
This compound exerts its therapeutic effects by modulating key signaling pathways involved in inflammation and cartilage degradation in osteoarthritis.
Inhibition of Pro-inflammatory Pathways
This compound has been shown to suppress the production of pro-inflammatory mediators.[2] This is primarily achieved through the inhibition of the NF-κB signaling pathway.
Caption: this compound inhibits the NF-κB signaling pathway.
Modulation of MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, ERK, and JNK, are crucial in mediating cellular responses to inflammatory stimuli in chondrocytes. This compound is thought to modulate these pathways to reduce the expression of catabolic enzymes.
Caption: this compound's potential modulation of the p38 MAPK pathway.
Experimental Workflow
A typical preclinical study investigating the efficacy of this compound in an animal model of osteoarthritis follows a structured workflow.
Caption: General experimental workflow for in vivo studies.
Conclusion
This compound demonstrates significant promise as a therapeutic agent for osteoarthritis, with preclinical evidence supporting its analgesic, anti-inflammatory, and chondroprotective effects. The protocols and data presented in this document provide a framework for researchers to design and execute robust preclinical studies to further elucidate the therapeutic potential and mechanisms of action of this compound in the context of osteoarthritis. Consistent and standardized methodologies are essential for generating high-quality, reproducible data that can effectively inform clinical drug development.
References
- 1. Evaluation of acute and chronic treatments with Harpagophytum procumbens on Freund's adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits the TNF-α-induced inflammatory response in rat articular chondrocytes by the glycolytic pathways for alleviating osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Investigating the In Vitro Effects of Harpagide on COX-2 Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harpagide is an iridoid glycoside found in several medicinal plants, most notably Devil's Claw (Harpagophytum procumbens). It is often investigated for its potential anti-inflammatory properties. A key mechanism in inflammation is the upregulation of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. These application notes provide a summary of the current understanding and detailed protocols for investigating the effects of this compound on COX-2 expression in vitro.
While this compound itself may not directly inhibit the enzymatic activity of COX-2, its hydrolyzed form, H-harpagide, has shown direct inhibitory effects.[1] More significantly, its aglycone and related compounds like Harpagoside have been demonstrated to suppress the expression of the COX-2 gene, primarily through the inhibition of the NF-κB signaling pathway.[2][3] However, some studies have reported conflicting results, with one showing an increase in COX-2 expression in a porcine skin model, highlighting the importance of the experimental context.[4][5]
Mechanism of Action: Modulation of Inflammatory Signaling Pathways
The primary mechanism by which this compound and its related compounds are thought to reduce COX-2 levels is by interfering with intracellular signaling cascades that are activated by inflammatory stimuli such as lipopolysaccharide (LPS). The most prominently implicated pathway is the Nuclear Factor-kappa B (NF-κB) pathway.
In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus.[2][6] In the nucleus, NF-κB binds to promoter regions of target genes, including PTGS2 (the gene encoding COX-2), and initiates their transcription. Harpagoside has been shown to prevent the degradation of IκBα and the subsequent nuclear translocation of NF-κB, thereby inhibiting COX-2 gene expression.[2][3][6] Some evidence also suggests the involvement of the AP-1 transcription factor pathway.[7][8]
Data Presentation: Summary of In Vitro Studies
The following tables summarize the reported effects of this compound and its derivatives on COX-2 expression and related inflammatory markers in various in vitro models.
Table 1: Effect of this compound and Related Compounds on COX-2 Expression
| Compound | Cell Line | Inducer | Concentration | Effect on COX-2 Expression | Reference |
| Harpagoside | HepG2 (human hepatocarcinoma) | LPS | 200 µM | Inhibition of mRNA and protein expression | [2][6] |
| Harpagoside | RAW 264.7 (mouse macrophage) | LPS | 39.8 µM (IC50 for NO release) | Dose-dependent inhibition of NF-κB promoter activity | [6] |
| This compound | Porcine Skin (ex vivo) | N/A | Not specified | Significant increase in protein levels | [4][5] |
| Harpagophytum extract | RAW 264.7 (mouse macrophage) | PMA | 25-50 µg/mL | Inhibition of promoter activity | [7] |
Table 2: Effects on Upstream Signaling and Downstream Products
| Compound | Cell Line | Inducer | Target | Effect | Reference |
| Harpagoside | HepG2 | LPS | NF-κB nuclear translocation | Blocked | [2][6] |
| Harpagoside | HepG2 | LPS | IκBα degradation | Blocked | [2][6] |
| Harpagoside | RAW 264.7 | LPS | Nitric Oxide (NO) release | Reduced (IC50 of 39.8 µM) | [6] |
| Harpagophytum extract | Human monocytes | LPS | PGE2 release | Inhibited | [7][8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for culturing cells and treating them with this compound and an inflammatory stimulus.
Materials:
-
RAW 264.7 or HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound (or Harpagoside) stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 or HepG2 cells in 6-well plates at a density of 5 x 10^5 cells/well. Allow cells to adhere and grow for 24 hours in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Pre-treatment: After 24 hours, replace the medium with fresh, serum-free DMEM. Add various concentrations of this compound (e.g., 10, 50, 100 µM) to the designated wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose. Incubate for 2 hours.
-
Inflammatory Stimulation: Following the pre-treatment period, add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the cells for the desired time period based on the downstream assay (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS and proceed immediately to RNA or protein extraction.
Protocol 2: Western Blotting for COX-2 Protein Expression
This protocol details the detection of COX-2 protein levels in cell lysates.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the cells from Protocol 1 with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-COX-2 antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the COX-2 signal to the β-actin loading control.
Protocol 3: Quantitative Real-Time PCR (qPCR) for COX-2 mRNA Expression
This protocol is for quantifying the relative expression of COX-2 mRNA.
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR primers for COX-2 and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the cells harvested in Protocol 1 using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Check: Measure the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers for either COX-2 or the housekeeping gene, and the diluted cDNA template.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). Include a melt curve analysis to verify primer specificity.
-
Data Analysis: Calculate the relative expression of COX-2 mRNA using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
Visualizations
The following diagrams illustrate the proposed signaling pathway and a general experimental workflow.
Caption: Proposed mechanism of this compound/Harpagoside on the NF-κB signaling pathway.
Caption: General experimental workflow for studying this compound's effect on COX-2.
References
- 1. researchgate.net [researchgate.net]
- 2. Harpagoside suppresses lipopolysaccharide-induced iNOS and COX-2 expression through inhibition of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of the major glycosides of Harpagophytum procumbens (Devil's Claw) on epidermal cyclooxygenase-2 (COX-2) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academy.miloa.eu [academy.miloa.eu]
- 7. academy.miloa.eu [academy.miloa.eu]
- 8. Molecular targets of the antiinflammatory Harpagophytum procumbens (devil's claw): inhibition of TNFα and COX-2 gene expression by preventing activation of AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Investigating the In Vitro Effects of Harpagide on COX-2 Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harpagide is an iridoid glycoside found in several medicinal plants, most notably Devil's Claw (Harpagophytum procumbens). It is often investigated for its potential anti-inflammatory properties. A key mechanism in inflammation is the upregulation of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. These application notes provide a summary of the current understanding and detailed protocols for investigating the effects of this compound on COX-2 expression in vitro.
While this compound itself may not directly inhibit the enzymatic activity of COX-2, its hydrolyzed form, H-harpagide, has shown direct inhibitory effects.[1] More significantly, its aglycone and related compounds like Harpagoside have been demonstrated to suppress the expression of the COX-2 gene, primarily through the inhibition of the NF-κB signaling pathway.[2][3] However, some studies have reported conflicting results, with one showing an increase in COX-2 expression in a porcine skin model, highlighting the importance of the experimental context.[4][5]
Mechanism of Action: Modulation of Inflammatory Signaling Pathways
The primary mechanism by which this compound and its related compounds are thought to reduce COX-2 levels is by interfering with intracellular signaling cascades that are activated by inflammatory stimuli such as lipopolysaccharide (LPS). The most prominently implicated pathway is the Nuclear Factor-kappa B (NF-κB) pathway.
In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus.[2][6] In the nucleus, NF-κB binds to promoter regions of target genes, including PTGS2 (the gene encoding COX-2), and initiates their transcription. Harpagoside has been shown to prevent the degradation of IκBα and the subsequent nuclear translocation of NF-κB, thereby inhibiting COX-2 gene expression.[2][3][6] Some evidence also suggests the involvement of the AP-1 transcription factor pathway.[7][8]
Data Presentation: Summary of In Vitro Studies
The following tables summarize the reported effects of this compound and its derivatives on COX-2 expression and related inflammatory markers in various in vitro models.
Table 1: Effect of this compound and Related Compounds on COX-2 Expression
| Compound | Cell Line | Inducer | Concentration | Effect on COX-2 Expression | Reference |
| Harpagoside | HepG2 (human hepatocarcinoma) | LPS | 200 µM | Inhibition of mRNA and protein expression | [2][6] |
| Harpagoside | RAW 264.7 (mouse macrophage) | LPS | 39.8 µM (IC50 for NO release) | Dose-dependent inhibition of NF-κB promoter activity | [6] |
| This compound | Porcine Skin (ex vivo) | N/A | Not specified | Significant increase in protein levels | [4][5] |
| Harpagophytum extract | RAW 264.7 (mouse macrophage) | PMA | 25-50 µg/mL | Inhibition of promoter activity | [7] |
Table 2: Effects on Upstream Signaling and Downstream Products
| Compound | Cell Line | Inducer | Target | Effect | Reference |
| Harpagoside | HepG2 | LPS | NF-κB nuclear translocation | Blocked | [2][6] |
| Harpagoside | HepG2 | LPS | IκBα degradation | Blocked | [2][6] |
| Harpagoside | RAW 264.7 | LPS | Nitric Oxide (NO) release | Reduced (IC50 of 39.8 µM) | [6] |
| Harpagophytum extract | Human monocytes | LPS | PGE2 release | Inhibited | [7][8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for culturing cells and treating them with this compound and an inflammatory stimulus.
Materials:
-
RAW 264.7 or HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (or Harpagoside) stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 or HepG2 cells in 6-well plates at a density of 5 x 10^5 cells/well. Allow cells to adhere and grow for 24 hours in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Pre-treatment: After 24 hours, replace the medium with fresh, serum-free DMEM. Add various concentrations of this compound (e.g., 10, 50, 100 µM) to the designated wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose. Incubate for 2 hours.
-
Inflammatory Stimulation: Following the pre-treatment period, add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the cells for the desired time period based on the downstream assay (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS and proceed immediately to RNA or protein extraction.
Protocol 2: Western Blotting for COX-2 Protein Expression
This protocol details the detection of COX-2 protein levels in cell lysates.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the cells from Protocol 1 with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-COX-2 antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the COX-2 signal to the β-actin loading control.
Protocol 3: Quantitative Real-Time PCR (qPCR) for COX-2 mRNA Expression
This protocol is for quantifying the relative expression of COX-2 mRNA.
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR primers for COX-2 and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the cells harvested in Protocol 1 using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Check: Measure the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers for either COX-2 or the housekeeping gene, and the diluted cDNA template.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). Include a melt curve analysis to verify primer specificity.
-
Data Analysis: Calculate the relative expression of COX-2 mRNA using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
Visualizations
The following diagrams illustrate the proposed signaling pathway and a general experimental workflow.
Caption: Proposed mechanism of this compound/Harpagoside on the NF-κB signaling pathway.
Caption: General experimental workflow for studying this compound's effect on COX-2.
References
- 1. researchgate.net [researchgate.net]
- 2. Harpagoside suppresses lipopolysaccharide-induced iNOS and COX-2 expression through inhibition of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of the major glycosides of Harpagophytum procumbens (Devil's Claw) on epidermal cyclooxygenase-2 (COX-2) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academy.miloa.eu [academy.miloa.eu]
- 7. academy.miloa.eu [academy.miloa.eu]
- 8. Molecular targets of the antiinflammatory Harpagophytum procumbens (devil's claw): inhibition of TNFα and COX-2 gene expression by preventing activation of AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Harpagide in Parkinson's Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Harpagide (B7782904), an iridoid glycoside, and its more frequently studied derivative, harpagoside (B1684579), have emerged as promising neuroprotective agents in preclinical models of Parkinson's disease (PD). These compounds, primarily isolated from the plant Harpagophytum procumbens (Devil's Claw), exhibit multifaceted mechanisms of action that target key pathological features of PD, including mitochondrial dysfunction, neuroinflammation, and dopaminergic neuron loss. This document provides detailed application notes and experimental protocols for the use of this compound/harpagoside in PD research models.
I. Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the efficacy of harpagoside in various Parkinson's disease models.
Table 1: In Vitro Neuroprotection Studies
| Model System | Toxin/Insult | Harpagoside Concentration | Outcome Measure | Result | Citation |
| Neuro-2A (N2A) cells | Rotenone (20 nmol/l) | 10 µmol/l | Cell Survival Rate | Increased to 0.738 ± 0.030 from 0.342 ± 0.042 in the rotenone-only group | [1] |
| Neuro-2A (N2A) cells | Rotenone | ≥0.1 µmol/l | Mitochondrial Swelling | Significantly alleviated rotenone-induced swelling | [1] |
| Neuro-2A (N2A) cells | Rotenone | 1 µmol/l | Mitochondrial Complex I Activity | Significantly counteracted the inhibitory effects of rotenone | [1] |
| Neuro-2A (N2A) cells | Rotenone | 10 µmol/l | Caspase 3 Activation | Significantly inhibited rotenone-induced activation | [1] |
| Cultured mesencephalic neurons | MPP+ | 1-10 µM | TH-positive neuron number | Significantly attenuated the loss | [2] |
| Cultured mesencephalic neurons | MPP+ | 1-10 µM | Axonal length | Significantly attenuated shortening | [2] |
| RAW 264.7 macrophages | Lipopolysaccharide (LPS) | IC50: 39.8 μM | Nitric Oxide (NO) Release | Dose-dependent reduction in LPS-stimulated NO release | [3] |
Table 2: In Vivo Neuroprotection and Behavioral Studies
| Animal Model | Toxin/Insult | Harpagoside Dosage | Behavioral Test | Outcome | Citation |
| Chronic MPTP mouse model | MPTP | Dose-dependent | Rotarod Test | Improved loco-motor ability | [2] |
| Chronic MPTP mouse model | MPTP | Dose-dependent | TH-positive neuron count (Substantia Nigra) | Increased TH-positive neuron numbers | [2] |
| Chronic MPTP mouse model | MPTP | Dose-dependent | Striatal DAT density | Increased DAT density | [2] |
II. Experimental Protocols
A. In Vitro Models
1. Cell Viability Assessment using Cell Counting Kit-8 (CCK-8)
This protocol is adapted for assessing the neuroprotective effects of this compound against a neurotoxin in a neuroblastoma cell line.
-
Materials:
-
Neuro-2A (N2A) or SH-SY5Y neuroblastoma cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Harpagoside
-
Neurotoxin (e.g., Rotenone, MPP+)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
-
Procedure:
-
Seed 100 μL of cell suspension (e.g., 5,000 cells/well) into a 96-well plate and incubate for 24 hours to allow for cell attachment.[4][5]
-
Prepare stock solutions of harpagoside and the neurotoxin in the appropriate solvent (e.g., DMSO or sterile water).
-
Pre-treat the cells by adding 10 μL of different concentrations of harpagoside to the designated wells. Include a vehicle control group.
-
Incubate for a predetermined time (e.g., 2 hours).
-
Introduce the neurotoxin to induce cell damage, except in the control and harpagoside-only wells.
-
Incubate for the desired duration (e.g., 24 or 48 hours).[4]
-
Add 10 μL of CCK-8 solution to each well, being careful to avoid introducing air bubbles.[5]
-
Measure the absorbance at 450 nm using a microplate reader.[4][5]
-
Calculate cell viability as a percentage relative to the control group.
-
B. In Vivo Models
1. MPTP-Induced Mouse Model of Parkinson's Disease and Rotarod Test
This protocol describes the induction of a Parkinson's disease phenotype in mice using MPTP and the subsequent assessment of motor coordination with the rotarod test.
-
Materials:
-
C57BL/6 mice
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
Saline solution
-
Harpagoside
-
Rotarod apparatus
-
-
Procedure:
-
MPTP Administration (Chronic Model):
-
Harpagoside Treatment:
-
Dissolve harpagoside in a suitable vehicle.
-
Administer harpagoside to the treatment group of mice, typically via oral gavage or i.p. injection, at the desired dose(s). Treatment can be initiated before, during, or after MPTP administration depending on the study design (preventative vs. therapeutic).[2]
-
-
Rotarod Test:
-
Training Phase (3 days):
-
Testing Phase:
-
Place the trained mice on the rotarod.
-
The rod should accelerate from a starting speed (e.g., 4 RPM) to a final speed (e.g., 40 RPM) over a set time.[7][8]
-
Record the latency to fall for each mouse.[8] The test is typically repeated three times with intervals.[8]
-
The overall motor performance can be calculated and compared between the different treatment groups.[6]
-
-
-
III. Signaling Pathways and Visualizations
Harpagoside exerts its neuroprotective effects through the modulation of several key signaling pathways.
1. Glial Cell Line-Derived Neurotrophic Factor (GDNF) Signaling Pathway
Harpagoside has been shown to elevate the expression of GDNF, a potent survival factor for dopaminergic neurons.[2] The neuroprotective effect of harpagoside is diminished when GDNF signaling is blocked, indicating the importance of this pathway.[2]
Caption: Harpagoside-mediated upregulation of the GDNF signaling pathway.
2. Nuclear Factor-kappa B (NF-κB) Signaling Pathway
Harpagoside can suppress neuroinflammation by inhibiting the activation of NF-κB, a key regulator of inflammatory gene expression.[3] It achieves this by preventing the degradation of IκB-α and the subsequent translocation of NF-κB to the nucleus.[3][9]
Caption: Inhibition of the NF-κB pathway by harpagoside.
3. PI3K/Akt and MAPK/ERK Signaling Pathways
These are crucial pro-survival pathways that are often downstream of neurotrophic factor signaling, including GDNF.[10][11] Harpagoside can promote neuronal survival by activating these pathways.[1]
Caption: Harpagoside activates pro-survival PI3K/Akt and MAPK/ERK pathways.
IV. Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound in a Parkinson's disease research model.
Caption: General experimental workflow for this compound research in PD models.
References
- 1. Protective effects of harpagoside on mitochondrial functions in rotenone‑induced cell models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harpagoside attenuates MPTP/MPP⁺ induced dopaminergic neurodegeneration and movement disorder via elevating glial cell line-derived neurotrophic factor [pubmed.ncbi.nlm.nih.gov]
- 3. academy.miloa.eu [academy.miloa.eu]
- 4. apexbt.com [apexbt.com]
- 5. ptglab.com [ptglab.com]
- 6. The overall rod performance test in the MPTP-treated-mouse model of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 9. Harpagoside suppresses lipopolysaccharide-induced iNOS and COX-2 expression through inhibition of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. PTEN/PI3K and MAPK signaling in protection and pathology following CNS injuries - PMC [pmc.ncbi.nlm.nih.gov]
Harpagide in Parkinson's Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Harpagide, an iridoid glycoside, and its more frequently studied derivative, harpagoside, have emerged as promising neuroprotective agents in preclinical models of Parkinson's disease (PD). These compounds, primarily isolated from the plant Harpagophytum procumbens (Devil's Claw), exhibit multifaceted mechanisms of action that target key pathological features of PD, including mitochondrial dysfunction, neuroinflammation, and dopaminergic neuron loss. This document provides detailed application notes and experimental protocols for the use of this compound/harpagoside in PD research models.
I. Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the efficacy of harpagoside in various Parkinson's disease models.
Table 1: In Vitro Neuroprotection Studies
| Model System | Toxin/Insult | Harpagoside Concentration | Outcome Measure | Result | Citation |
| Neuro-2A (N2A) cells | Rotenone (20 nmol/l) | 10 µmol/l | Cell Survival Rate | Increased to 0.738 ± 0.030 from 0.342 ± 0.042 in the rotenone-only group | [1] |
| Neuro-2A (N2A) cells | Rotenone | ≥0.1 µmol/l | Mitochondrial Swelling | Significantly alleviated rotenone-induced swelling | [1] |
| Neuro-2A (N2A) cells | Rotenone | 1 µmol/l | Mitochondrial Complex I Activity | Significantly counteracted the inhibitory effects of rotenone | [1] |
| Neuro-2A (N2A) cells | Rotenone | 10 µmol/l | Caspase 3 Activation | Significantly inhibited rotenone-induced activation | [1] |
| Cultured mesencephalic neurons | MPP+ | 1-10 µM | TH-positive neuron number | Significantly attenuated the loss | [2] |
| Cultured mesencephalic neurons | MPP+ | 1-10 µM | Axonal length | Significantly attenuated shortening | [2] |
| RAW 264.7 macrophages | Lipopolysaccharide (LPS) | IC50: 39.8 μM | Nitric Oxide (NO) Release | Dose-dependent reduction in LPS-stimulated NO release | [3] |
Table 2: In Vivo Neuroprotection and Behavioral Studies
| Animal Model | Toxin/Insult | Harpagoside Dosage | Behavioral Test | Outcome | Citation |
| Chronic MPTP mouse model | MPTP | Dose-dependent | Rotarod Test | Improved loco-motor ability | [2] |
| Chronic MPTP mouse model | MPTP | Dose-dependent | TH-positive neuron count (Substantia Nigra) | Increased TH-positive neuron numbers | [2] |
| Chronic MPTP mouse model | MPTP | Dose-dependent | Striatal DAT density | Increased DAT density | [2] |
II. Experimental Protocols
A. In Vitro Models
1. Cell Viability Assessment using Cell Counting Kit-8 (CCK-8)
This protocol is adapted for assessing the neuroprotective effects of this compound against a neurotoxin in a neuroblastoma cell line.
-
Materials:
-
Neuro-2A (N2A) or SH-SY5Y neuroblastoma cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Harpagoside
-
Neurotoxin (e.g., Rotenone, MPP+)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
-
Procedure:
-
Seed 100 μL of cell suspension (e.g., 5,000 cells/well) into a 96-well plate and incubate for 24 hours to allow for cell attachment.[4][5]
-
Prepare stock solutions of harpagoside and the neurotoxin in the appropriate solvent (e.g., DMSO or sterile water).
-
Pre-treat the cells by adding 10 μL of different concentrations of harpagoside to the designated wells. Include a vehicle control group.
-
Incubate for a predetermined time (e.g., 2 hours).
-
Introduce the neurotoxin to induce cell damage, except in the control and harpagoside-only wells.
-
Incubate for the desired duration (e.g., 24 or 48 hours).[4]
-
Add 10 μL of CCK-8 solution to each well, being careful to avoid introducing air bubbles.[5]
-
Measure the absorbance at 450 nm using a microplate reader.[4][5]
-
Calculate cell viability as a percentage relative to the control group.
-
B. In Vivo Models
1. MPTP-Induced Mouse Model of Parkinson's Disease and Rotarod Test
This protocol describes the induction of a Parkinson's disease phenotype in mice using MPTP and the subsequent assessment of motor coordination with the rotarod test.
-
Materials:
-
C57BL/6 mice
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
Saline solution
-
Harpagoside
-
Rotarod apparatus
-
-
Procedure:
-
MPTP Administration (Chronic Model):
-
Harpagoside Treatment:
-
Dissolve harpagoside in a suitable vehicle.
-
Administer harpagoside to the treatment group of mice, typically via oral gavage or i.p. injection, at the desired dose(s). Treatment can be initiated before, during, or after MPTP administration depending on the study design (preventative vs. therapeutic).[2]
-
-
Rotarod Test:
-
Training Phase (3 days):
-
Testing Phase:
-
Place the trained mice on the rotarod.
-
The rod should accelerate from a starting speed (e.g., 4 RPM) to a final speed (e.g., 40 RPM) over a set time.[7][8]
-
Record the latency to fall for each mouse.[8] The test is typically repeated three times with intervals.[8]
-
The overall motor performance can be calculated and compared between the different treatment groups.[6]
-
-
-
III. Signaling Pathways and Visualizations
Harpagoside exerts its neuroprotective effects through the modulation of several key signaling pathways.
1. Glial Cell Line-Derived Neurotrophic Factor (GDNF) Signaling Pathway
Harpagoside has been shown to elevate the expression of GDNF, a potent survival factor for dopaminergic neurons.[2] The neuroprotective effect of harpagoside is diminished when GDNF signaling is blocked, indicating the importance of this pathway.[2]
Caption: Harpagoside-mediated upregulation of the GDNF signaling pathway.
2. Nuclear Factor-kappa B (NF-κB) Signaling Pathway
Harpagoside can suppress neuroinflammation by inhibiting the activation of NF-κB, a key regulator of inflammatory gene expression.[3] It achieves this by preventing the degradation of IκB-α and the subsequent translocation of NF-κB to the nucleus.[3][9]
Caption: Inhibition of the NF-κB pathway by harpagoside.
3. PI3K/Akt and MAPK/ERK Signaling Pathways
These are crucial pro-survival pathways that are often downstream of neurotrophic factor signaling, including GDNF.[10][11] Harpagoside can promote neuronal survival by activating these pathways.[1]
Caption: Harpagoside activates pro-survival PI3K/Akt and MAPK/ERK pathways.
IV. Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound in a Parkinson's disease research model.
Caption: General experimental workflow for this compound research in PD models.
References
- 1. Protective effects of harpagoside on mitochondrial functions in rotenone‑induced cell models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harpagoside attenuates MPTP/MPP⁺ induced dopaminergic neurodegeneration and movement disorder via elevating glial cell line-derived neurotrophic factor [pubmed.ncbi.nlm.nih.gov]
- 3. academy.miloa.eu [academy.miloa.eu]
- 4. apexbt.com [apexbt.com]
- 5. ptglab.com [ptglab.com]
- 6. The overall rod performance test in the MPTP-treated-mouse model of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 9. Harpagoside suppresses lipopolysaccharide-induced iNOS and COX-2 expression through inhibition of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. PTEN/PI3K and MAPK signaling in protection and pathology following CNS injuries - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Harpagide in Herbal Medicine
Introduction
Harpagide (B7782904), an iridoid glycoside, is a significant bioactive compound found in several medicinal plants, most notably in the roots of Harpagophytum procumbens (Devil's Claw) and various Scrophularia species.[1][2][3] These plants have a long history of traditional use for treating inflammatory conditions, pain, and arthritis.[1][4] The therapeutic effects of these herbal medicines are often attributed to their this compound and harpagoside (B1684579) content.[3][4] Consequently, the accurate and precise quantification of this compound is crucial for the quality control, standardization, and efficacy assessment of these herbal products.[1][4]
This application note details a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for the determination of this compound in herbal medicine. The method is simple, accurate, and robust, making it suitable for routine quality control analysis in a laboratory setting.[5] The validation of this analytical procedure has been performed in accordance with the International Council for Harmonisation (ICH) guidelines.[6][7][8][9][10]
Materials and Methods
Instrumentation
A standard HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a UV-Vis detector was used. Data acquisition and processing were performed using a compatible chromatography data system.
Chemicals and Reagents
-
This compound reference standard (purity ≥ 98%)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Purified water (18.2 MΩ·cm)
-
Formic acid (analytical grade)
Chromatographic Conditions
The separation was achieved on a C18 reversed-phase column with the following parameters:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[5][11] |
| Mobile Phase | Gradient elution with Acetonitrile (A) and Water with 0.03% Phosphoric Acid (B)[5][11] |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min[5][11] |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C[5][11] |
| Detection Wavelength | 210 nm[5][11] |
Experimental Protocols
Preparation of Standard Solutions
A stock solution of this compound (1 mg/mL) was prepared by accurately weighing 10 mg of the reference standard and dissolving it in 10 mL of methanol.[12] Working standard solutions were prepared by serial dilution of the stock solution with the mobile phase to obtain concentrations ranging from 0.05 µg/mL to 1.5 µg/mL.[5][11]
Sample Preparation (Herbal Raw Material)
-
Accurately weigh 1.0 g of the powdered herbal raw material into a conical flask.
-
Add 50 mL of methanol-water (70:30, v/v) as the extraction solvent.
-
Perform ultrasonication for 30 minutes.
-
Allow the mixture to cool to room temperature and make up for any weight loss with the extraction solvent.
-
Filter the extract through a 0.45 µm syringe filter prior to HPLC injection.
Method Validation
The analytical method was validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[6][7][9]
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components was evaluated by comparing the chromatograms of a blank, the standard solution, and a sample solution.
-
Linearity: The linearity was established by analyzing a series of standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.[12]
-
Accuracy: The accuracy was determined by the standard addition method, where known amounts of the this compound standard were added to a pre-analyzed sample at three different concentration levels. The percentage recovery was then calculated.[12]
-
Precision: The precision of the method was evaluated by analyzing six replicate injections of the standard solution on the same day (intra-day precision) and on three different days (inter-day precision). The results were expressed as the relative standard deviation (%RSD).
-
LOD and LOQ: The limit of detection (LOD) and limit of quantitation (LOQ) were determined based on the signal-to-noise ratio of 3:1 and 10:1, respectively.
Results and Discussion
The developed HPLC method provided good separation of this compound from other components in the herbal extracts. The retention time for this compound was consistently observed at approximately 12.5 minutes.
Method Validation Summary
The validation results are summarized in the tables below.
Table 1: Linearity, LOD, and LOQ
| Parameter | Result |
| Linear Range (µg) | 0.0549 - 1.46[5][11] |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.999[5][11] |
| LOD (µg/mL) | 0.018 |
| LOQ (µg/mL) | 0.055 |
Table 2: Accuracy (Recovery Study)
| Added Concentration (µg/mL) | Recovered Concentration (µg/mL) | Recovery (%) | %RSD |
| 0.5 | 0.49 | 98.0 | 2.5 |
| 1.0 | 0.99 | 99.0 | 2.1 |
| 1.5 | 1.47 | 98.0 | 2.3 |
| Average Recovery (%) | 98.3 |
Table 3: Precision
| Precision | %RSD |
| Intra-day (n=6) | < 2.0 |
| Inter-day (n=3) | < 3.0 |
The validation data demonstrates that the developed HPLC method is linear, accurate, and precise for the quantification of this compound in herbal medicine. The specificity of the method ensures that there is no interference from other components in the sample matrix.
Conclusion
The HPLC-UV method described in this application note is a validated and reliable procedure for the quantitative determination of this compound in herbal raw materials and finished products. The method is straightforward and can be readily implemented in a quality control laboratory to ensure the consistency and quality of herbal medicines containing this compound.
Detailed Protocols
Protocol 1: Preparation of Solutions
-
Mobile Phase A (Acetonitrile): Use HPLC-grade acetonitrile.
-
Mobile Phase B (Aqueous): Add 0.3 mL of phosphoric acid to 1000 mL of purified water and mix well.
-
This compound Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.
-
-
This compound Working Standard Solutions:
-
Prepare a series of dilutions from the stock solution using the mobile phase to achieve concentrations of 0.05, 0.1, 0.25, 0.5, 1.0, and 1.5 µg/mL.
-
Protocol 2: Sample Extraction
-
Grind the dried herbal raw material (e.g., Devil's Claw root) to a fine powder (sieve size ~40 mesh).
-
Accurately weigh 1.0 g of the powdered sample into a 100 mL Erlenmeyer flask.
-
Add 50 mL of methanol-water (70:30, v/v).
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Remove the flask and allow it to cool.
-
Quantitatively transfer the contents to a 50 mL volumetric flask and bring to volume with the extraction solvent.
-
Filter an aliquot of the extract through a 0.45 µm PTFE syringe filter into an HPLC vial.
Protocol 3: HPLC Analysis and System Suitability
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no carryover or system contamination.
-
Inject the standard solutions in ascending order of concentration to establish the calibration curve.
-
System Suitability Test:
-
Inject the mid-concentration standard solution (e.g., 0.5 µg/mL) six times.
-
The %RSD for the peak area and retention time should be less than 2.0%.
-
The theoretical plates should be > 2000, and the tailing factor should be < 2.0.
-
-
Inject the prepared sample solutions.
-
After the analysis, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) for 30 minutes and then store it in an appropriate solvent (e.g., methanol).
Visualizations
Caption: Workflow for the validated HPLC analysis of this compound.
Caption: Key parameters for analytical method validation.
References
- 1. academy.miloa.eu [academy.miloa.eu]
- 2. Changes in the this compound, Harpagoside, and Verbascoside Content of Field Grown Scrophularia lanceolata and Scrophularia marilandica in Response to Season and Shade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of harpagoside in Harpagophytum procumbens DC tablet’s using analytical method by High Performance Liquid Chromatography [redalyc.org]
- 5. [Determination of this compound and harpagoside in Scrophulariae Radix by HPLC-UV] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. qbdgroup.com [qbdgroup.com]
- 11. researchgate.net [researchgate.net]
- 12. jddtonline.info [jddtonline.info]
Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Harpagide in Herbal Medicine
Introduction
Harpagide, an iridoid glycoside, is a significant bioactive compound found in several medicinal plants, most notably in the roots of Harpagophytum procumbens (Devil's Claw) and various Scrophularia species.[1][2][3] These plants have a long history of traditional use for treating inflammatory conditions, pain, and arthritis.[1][4] The therapeutic effects of these herbal medicines are often attributed to their this compound and harpagoside content.[3][4] Consequently, the accurate and precise quantification of this compound is crucial for the quality control, standardization, and efficacy assessment of these herbal products.[1][4]
This application note details a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for the determination of this compound in herbal medicine. The method is simple, accurate, and robust, making it suitable for routine quality control analysis in a laboratory setting.[5] The validation of this analytical procedure has been performed in accordance with the International Council for Harmonisation (ICH) guidelines.[6][7][8][9][10]
Materials and Methods
Instrumentation
A standard HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a UV-Vis detector was used. Data acquisition and processing were performed using a compatible chromatography data system.
Chemicals and Reagents
-
This compound reference standard (purity ≥ 98%)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Purified water (18.2 MΩ·cm)
-
Formic acid (analytical grade)
Chromatographic Conditions
The separation was achieved on a C18 reversed-phase column with the following parameters:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[5][11] |
| Mobile Phase | Gradient elution with Acetonitrile (A) and Water with 0.03% Phosphoric Acid (B)[5][11] |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min[5][11] |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C[5][11] |
| Detection Wavelength | 210 nm[5][11] |
Experimental Protocols
Preparation of Standard Solutions
A stock solution of this compound (1 mg/mL) was prepared by accurately weighing 10 mg of the reference standard and dissolving it in 10 mL of methanol.[12] Working standard solutions were prepared by serial dilution of the stock solution with the mobile phase to obtain concentrations ranging from 0.05 µg/mL to 1.5 µg/mL.[5][11]
Sample Preparation (Herbal Raw Material)
-
Accurately weigh 1.0 g of the powdered herbal raw material into a conical flask.
-
Add 50 mL of methanol-water (70:30, v/v) as the extraction solvent.
-
Perform ultrasonication for 30 minutes.
-
Allow the mixture to cool to room temperature and make up for any weight loss with the extraction solvent.
-
Filter the extract through a 0.45 µm syringe filter prior to HPLC injection.
Method Validation
The analytical method was validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[6][7][9]
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components was evaluated by comparing the chromatograms of a blank, the standard solution, and a sample solution.
-
Linearity: The linearity was established by analyzing a series of standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.[12]
-
Accuracy: The accuracy was determined by the standard addition method, where known amounts of the this compound standard were added to a pre-analyzed sample at three different concentration levels. The percentage recovery was then calculated.[12]
-
Precision: The precision of the method was evaluated by analyzing six replicate injections of the standard solution on the same day (intra-day precision) and on three different days (inter-day precision). The results were expressed as the relative standard deviation (%RSD).
-
LOD and LOQ: The limit of detection (LOD) and limit of quantitation (LOQ) were determined based on the signal-to-noise ratio of 3:1 and 10:1, respectively.
Results and Discussion
The developed HPLC method provided good separation of this compound from other components in the herbal extracts. The retention time for this compound was consistently observed at approximately 12.5 minutes.
Method Validation Summary
The validation results are summarized in the tables below.
Table 1: Linearity, LOD, and LOQ
| Parameter | Result |
| Linear Range (µg) | 0.0549 - 1.46[5][11] |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.999[5][11] |
| LOD (µg/mL) | 0.018 |
| LOQ (µg/mL) | 0.055 |
Table 2: Accuracy (Recovery Study)
| Added Concentration (µg/mL) | Recovered Concentration (µg/mL) | Recovery (%) | %RSD |
| 0.5 | 0.49 | 98.0 | 2.5 |
| 1.0 | 0.99 | 99.0 | 2.1 |
| 1.5 | 1.47 | 98.0 | 2.3 |
| Average Recovery (%) | 98.3 |
Table 3: Precision
| Precision | %RSD |
| Intra-day (n=6) | < 2.0 |
| Inter-day (n=3) | < 3.0 |
The validation data demonstrates that the developed HPLC method is linear, accurate, and precise for the quantification of this compound in herbal medicine. The specificity of the method ensures that there is no interference from other components in the sample matrix.
Conclusion
The HPLC-UV method described in this application note is a validated and reliable procedure for the quantitative determination of this compound in herbal raw materials and finished products. The method is straightforward and can be readily implemented in a quality control laboratory to ensure the consistency and quality of herbal medicines containing this compound.
Detailed Protocols
Protocol 1: Preparation of Solutions
-
Mobile Phase A (Acetonitrile): Use HPLC-grade acetonitrile.
-
Mobile Phase B (Aqueous): Add 0.3 mL of phosphoric acid to 1000 mL of purified water and mix well.
-
This compound Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.
-
-
This compound Working Standard Solutions:
-
Prepare a series of dilutions from the stock solution using the mobile phase to achieve concentrations of 0.05, 0.1, 0.25, 0.5, 1.0, and 1.5 µg/mL.
-
Protocol 2: Sample Extraction
-
Grind the dried herbal raw material (e.g., Devil's Claw root) to a fine powder (sieve size ~40 mesh).
-
Accurately weigh 1.0 g of the powdered sample into a 100 mL Erlenmeyer flask.
-
Add 50 mL of methanol-water (70:30, v/v).
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Remove the flask and allow it to cool.
-
Quantitatively transfer the contents to a 50 mL volumetric flask and bring to volume with the extraction solvent.
-
Filter an aliquot of the extract through a 0.45 µm PTFE syringe filter into an HPLC vial.
Protocol 3: HPLC Analysis and System Suitability
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no carryover or system contamination.
-
Inject the standard solutions in ascending order of concentration to establish the calibration curve.
-
System Suitability Test:
-
Inject the mid-concentration standard solution (e.g., 0.5 µg/mL) six times.
-
The %RSD for the peak area and retention time should be less than 2.0%.
-
The theoretical plates should be > 2000, and the tailing factor should be < 2.0.
-
-
Inject the prepared sample solutions.
-
After the analysis, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) for 30 minutes and then store it in an appropriate solvent (e.g., methanol).
Visualizations
Caption: Workflow for the validated HPLC analysis of this compound.
Caption: Key parameters for analytical method validation.
References
- 1. academy.miloa.eu [academy.miloa.eu]
- 2. Changes in the this compound, Harpagoside, and Verbascoside Content of Field Grown Scrophularia lanceolata and Scrophularia marilandica in Response to Season and Shade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of harpagoside in Harpagophytum procumbens DC tablet’s using analytical method by High Performance Liquid Chromatography [redalyc.org]
- 5. [Determination of this compound and harpagoside in Scrophulariae Radix by HPLC-UV] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. qbdgroup.com [qbdgroup.com]
- 11. researchgate.net [researchgate.net]
- 12. jddtonline.info [jddtonline.info]
Troubleshooting & Optimization
Technical Support Center: Optimizing Harpagide Extraction from Devil's Claw
Welcome to the technical support center for the optimization of Harpagide extraction from Harpagophytum procumbens (Devil's Claw). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on maximizing the yield of this compound and related iridoid glycosides.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting this compound from Devil's Claw?
A1: Several methods have been successfully employed for this compound extraction, each with its own advantages. Conventional methods include maceration with solvents like water or ethanol-water mixtures.[1] More advanced and efficient techniques include Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE) with CO2, often modified with a co-solvent like ethanol (B145695).[2][3][4] Innovative and environmentally friendly approaches such as Dispersive Liquid-Liquid Microextraction (DLLME) and the use of Natural Deep Eutectic Solvents (NaDES) have also shown promising results.[2]
Q2: Which solvents are recommended for achieving high this compound yields?
A2: The choice of solvent significantly impacts the extraction yield. Water is a surprisingly effective and environmentally friendly solvent for extracting this compound, with some studies showing it can yield up to 1.6% this compound.[5][6] Ethanol-water mixtures are also commonly used.[1] For more advanced techniques, n-butanol has been used in liquid-liquid extraction to purify and concentrate the extract.[7] Methanol and methanol-water mixtures have also been investigated.[5] For supercritical fluid extraction, ethanol is a preferred co-solvent with CO2.[4][8]
Q3: What is the expected this compound content in the raw plant material and final extracts?
A3: The Harpagoside (B1684579) content in the secondary root tubers of Harpagophytum procumbens typically ranges from 0.5% to 2%.[9] The European Pharmacopoeia stipulates a minimum Harpagoside content of 1.2% w/w for medicinal use.[8] Through optimized extraction and purification processes, it is possible to achieve significantly higher concentrations in the final extract, with some methods yielding extracts containing over 9% and even up to 30% Harpagoside.[4][8]
Q4: Can this compound degrade during the extraction process?
A4: Yes, this compound can be susceptible to degradation under certain conditions. For instance, Harpagoside content can decrease by about 10% in an artificial gastric fluid environment over three hours.[10] It is important to control factors like temperature and pH during extraction and storage to minimize degradation. The stability of this compound in the final extract is also a crucial consideration for formulation and shelf-life.[5]
Q5: What are the key parameters to control for optimizing this compound extraction?
A5: Several parameters influence the extraction efficiency. These include:
-
Particle Size: Grinding the plant material to a uniform and smaller particle size increases the surface area for solvent interaction.[2][7]
-
Temperature: Higher temperatures can enhance extraction but may also lead to the degradation of thermolabile compounds. Optimal temperatures vary depending on the method, for example, 70-85°C for water extraction and around 50°C for certain drying processes to best retain Harpagoside.[7][11]
-
Pressure: In Supercritical Fluid Extraction (SFE), pressure is a critical parameter, with ranges of 1400-5000 psi being effective.[8]
-
Solvent-to-Solid Ratio: An adequate ratio ensures complete wetting of the plant material and efficient mass transfer.
-
Extraction Time: The duration of the extraction should be sufficient to allow for maximum recovery without causing degradation.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low this compound Yield | Incomplete cell wall breakdown. | Ensure the plant material is finely ground to a uniform particle size.[2][7] |
| Inefficient extraction method. | Consider switching to a more advanced technique like MAE or UAE, which can improve extraction efficiency and reduce time.[2] | |
| Suboptimal solvent selection. | Experiment with different solvents and their concentrations. While ethanol-water mixtures are common, pure water has been shown to be highly effective.[5][6] For specific applications, explore NaDES or supercritical CO2 with a co-solvent.[2][4] | |
| Inadequate extraction parameters (temperature, time, pressure). | Optimize these parameters for your chosen method. For example, for SFE, a pressure of around 4000 psi with ethanol as a co-solvent has been shown to be effective.[8] | |
| Co-extraction of Impurities | Non-selective solvent. | Employ a multi-step extraction process. For instance, an initial extraction with a less polar solvent can remove lipophilic substances before the main extraction of this compound.[4] Liquid-liquid extraction with a solvent like n-butanol can also be used for purification.[7] |
| Degradation of this compound | High extraction temperatures. | Use lower temperatures for longer durations or employ non-thermal methods like UAE at controlled temperatures. |
| Inappropriate pH of the extraction medium. | Monitor and adjust the pH of the solvent. Harpagoside shows good stability in artificial intestinal fluid but can degrade in acidic conditions.[10] | |
| Prolonged exposure to light or air. | Conduct extractions in a controlled environment, protecting the extract from light and oxygen. | |
| Inconsistent Results | Variability in raw material. | Source certified plant material with a known Harpagoside content. The European Pharmacopoeia requires a minimum of 1.2%.[8] Be aware that Harpagoside content can vary between different species of Harpagophytum.[12] |
| Non-standardized experimental procedure. | Adhere strictly to a validated experimental protocol. Ensure all parameters are consistently controlled and monitored. |
Quantitative Data Summary
| Extraction Method | Solvent/Co-solvent | Key Parameters | Harpagoside Yield/Content in Extract | Reference |
| Conventional Water Extraction | Water | 70-85°C, 16 hours | 1.0-1.5% in primary extract | [7] |
| Solvent Extraction | Water | - | 1.6% | [5] |
| Supercritical Fluid Extraction (SFE) | CO2 with Ethanol (10%) | 4000 psi | > 9% | [8] |
| Two-Step SFE | 1. CO2 with n-propanol 2. CO2 with ethanol | Supercritical/Subcritical conditions | Up to 30% | [4] |
| Microwave-Assisted Extraction (MAE) | 1% β-cyclodextrin or 15% sodium chloride | - | High recoveries reported | [2] |
| Ultrasound-Assisted Extraction (UAE) | Various solvents including NaDES | - | Effective for extracting Harpagoside and phenolic compounds | [2] |
Experimental Protocols
Protocol 1: Conventional Hot Water Extraction
-
Material Preparation: Grind dried secondary tubers of Harpagophytum procumbens to a particle size of less than 12 mm.[7]
-
Extraction: Mix 200 kg of the ground material with 2100 kg of water. Heat the mixture to 70-85°C and percolate for 16 hours.[7]
-
Concentration: Reduce the volume of the obtained extract under reduced pressure (150 mbar) at 55°C to achieve a dry substance content of 65-75%. The expected Harpagoside content in this primary extract is 1.0-1.5%.[7]
-
Purification (Optional): For a purified extract, dissolve the primary extract in water saturated with n-butanol and perform a liquid-liquid extraction with n-butanol saturated with water. Combine the butanol phases and evaporate under reduced pressure to obtain a secondary extract.[7]
Protocol 2: Supercritical Fluid Extraction (SFE) for High-Purity Extract
-
Material Preparation: Use finely ground dried root material of Harpagophytum procumbens.
-
Pre-extraction (Optional): To remove lipophilic substances, perform an initial extraction with supercritical CO2 modified with n-propanol.[4]
-
Main Extraction:
-
Collection: Collect the extract in a separation vessel. The resulting extract will be an oil or semi-solid.
-
Post-processing: Dry the extract in a vacuum desiccator to remove any residual co-solvent and moisture.[8]
Visualizations
Caption: Workflow for Conventional Hot Water Extraction of this compound.
Caption: Workflow for Supercritical Fluid Extraction (SFE) of this compound.
References
- 1. researchspace.csir.co.za [researchspace.csir.co.za]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. High anti-inflammatory activity of harpagoside-enriched extracts obtained from solvent-modified super- and subcritical carbon dioxide extractions of the roots of Harpagophytum procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. [Devil's claw extract as an example of the effectiveness of herbal analgesics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US6395308B1 - Purified extract from Harpagophytum procumbens and/or Harpagophytum zeyheri dence - Google Patents [patents.google.com]
- 8. US6197307B1 - Method for producing high activity extracts from harpagophytum procumbens - Google Patents [patents.google.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Physicochemical properties of harpagoside and its in vitro release from Harpagophytum procumbens extract tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid measurement and evaluation of the effect of drying conditions on harpagoside content in Harpagophytum procumbens (devil's claw) root. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Harpagide Extraction from Devil's Claw
Welcome to the technical support center for the optimization of Harpagide extraction from Harpagophytum procumbens (Devil's Claw). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on maximizing the yield of this compound and related iridoid glycosides.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting this compound from Devil's Claw?
A1: Several methods have been successfully employed for this compound extraction, each with its own advantages. Conventional methods include maceration with solvents like water or ethanol-water mixtures.[1] More advanced and efficient techniques include Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE) with CO2, often modified with a co-solvent like ethanol.[2][3][4] Innovative and environmentally friendly approaches such as Dispersive Liquid-Liquid Microextraction (DLLME) and the use of Natural Deep Eutectic Solvents (NaDES) have also shown promising results.[2]
Q2: Which solvents are recommended for achieving high this compound yields?
A2: The choice of solvent significantly impacts the extraction yield. Water is a surprisingly effective and environmentally friendly solvent for extracting this compound, with some studies showing it can yield up to 1.6% this compound.[5][6] Ethanol-water mixtures are also commonly used.[1] For more advanced techniques, n-butanol has been used in liquid-liquid extraction to purify and concentrate the extract.[7] Methanol and methanol-water mixtures have also been investigated.[5] For supercritical fluid extraction, ethanol is a preferred co-solvent with CO2.[4][8]
Q3: What is the expected this compound content in the raw plant material and final extracts?
A3: The Harpagoside content in the secondary root tubers of Harpagophytum procumbens typically ranges from 0.5% to 2%.[9] The European Pharmacopoeia stipulates a minimum Harpagoside content of 1.2% w/w for medicinal use.[8] Through optimized extraction and purification processes, it is possible to achieve significantly higher concentrations in the final extract, with some methods yielding extracts containing over 9% and even up to 30% Harpagoside.[4][8]
Q4: Can this compound degrade during the extraction process?
A4: Yes, this compound can be susceptible to degradation under certain conditions. For instance, Harpagoside content can decrease by about 10% in an artificial gastric fluid environment over three hours.[10] It is important to control factors like temperature and pH during extraction and storage to minimize degradation. The stability of this compound in the final extract is also a crucial consideration for formulation and shelf-life.[5]
Q5: What are the key parameters to control for optimizing this compound extraction?
A5: Several parameters influence the extraction efficiency. These include:
-
Particle Size: Grinding the plant material to a uniform and smaller particle size increases the surface area for solvent interaction.[2][7]
-
Temperature: Higher temperatures can enhance extraction but may also lead to the degradation of thermolabile compounds. Optimal temperatures vary depending on the method, for example, 70-85°C for water extraction and around 50°C for certain drying processes to best retain Harpagoside.[7][11]
-
Pressure: In Supercritical Fluid Extraction (SFE), pressure is a critical parameter, with ranges of 1400-5000 psi being effective.[8]
-
Solvent-to-Solid Ratio: An adequate ratio ensures complete wetting of the plant material and efficient mass transfer.
-
Extraction Time: The duration of the extraction should be sufficient to allow for maximum recovery without causing degradation.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low this compound Yield | Incomplete cell wall breakdown. | Ensure the plant material is finely ground to a uniform particle size.[2][7] |
| Inefficient extraction method. | Consider switching to a more advanced technique like MAE or UAE, which can improve extraction efficiency and reduce time.[2] | |
| Suboptimal solvent selection. | Experiment with different solvents and their concentrations. While ethanol-water mixtures are common, pure water has been shown to be highly effective.[5][6] For specific applications, explore NaDES or supercritical CO2 with a co-solvent.[2][4] | |
| Inadequate extraction parameters (temperature, time, pressure). | Optimize these parameters for your chosen method. For example, for SFE, a pressure of around 4000 psi with ethanol as a co-solvent has been shown to be effective.[8] | |
| Co-extraction of Impurities | Non-selective solvent. | Employ a multi-step extraction process. For instance, an initial extraction with a less polar solvent can remove lipophilic substances before the main extraction of this compound.[4] Liquid-liquid extraction with a solvent like n-butanol can also be used for purification.[7] |
| Degradation of this compound | High extraction temperatures. | Use lower temperatures for longer durations or employ non-thermal methods like UAE at controlled temperatures. |
| Inappropriate pH of the extraction medium. | Monitor and adjust the pH of the solvent. Harpagoside shows good stability in artificial intestinal fluid but can degrade in acidic conditions.[10] | |
| Prolonged exposure to light or air. | Conduct extractions in a controlled environment, protecting the extract from light and oxygen. | |
| Inconsistent Results | Variability in raw material. | Source certified plant material with a known Harpagoside content. The European Pharmacopoeia requires a minimum of 1.2%.[8] Be aware that Harpagoside content can vary between different species of Harpagophytum.[12] |
| Non-standardized experimental procedure. | Adhere strictly to a validated experimental protocol. Ensure all parameters are consistently controlled and monitored. |
Quantitative Data Summary
| Extraction Method | Solvent/Co-solvent | Key Parameters | Harpagoside Yield/Content in Extract | Reference |
| Conventional Water Extraction | Water | 70-85°C, 16 hours | 1.0-1.5% in primary extract | [7] |
| Solvent Extraction | Water | - | 1.6% | [5] |
| Supercritical Fluid Extraction (SFE) | CO2 with Ethanol (10%) | 4000 psi | > 9% | [8] |
| Two-Step SFE | 1. CO2 with n-propanol 2. CO2 with ethanol | Supercritical/Subcritical conditions | Up to 30% | [4] |
| Microwave-Assisted Extraction (MAE) | 1% β-cyclodextrin or 15% sodium chloride | - | High recoveries reported | [2] |
| Ultrasound-Assisted Extraction (UAE) | Various solvents including NaDES | - | Effective for extracting Harpagoside and phenolic compounds | [2] |
Experimental Protocols
Protocol 1: Conventional Hot Water Extraction
-
Material Preparation: Grind dried secondary tubers of Harpagophytum procumbens to a particle size of less than 12 mm.[7]
-
Extraction: Mix 200 kg of the ground material with 2100 kg of water. Heat the mixture to 70-85°C and percolate for 16 hours.[7]
-
Concentration: Reduce the volume of the obtained extract under reduced pressure (150 mbar) at 55°C to achieve a dry substance content of 65-75%. The expected Harpagoside content in this primary extract is 1.0-1.5%.[7]
-
Purification (Optional): For a purified extract, dissolve the primary extract in water saturated with n-butanol and perform a liquid-liquid extraction with n-butanol saturated with water. Combine the butanol phases and evaporate under reduced pressure to obtain a secondary extract.[7]
Protocol 2: Supercritical Fluid Extraction (SFE) for High-Purity Extract
-
Material Preparation: Use finely ground dried root material of Harpagophytum procumbens.
-
Pre-extraction (Optional): To remove lipophilic substances, perform an initial extraction with supercritical CO2 modified with n-propanol.[4]
-
Main Extraction:
-
Collection: Collect the extract in a separation vessel. The resulting extract will be an oil or semi-solid.
-
Post-processing: Dry the extract in a vacuum desiccator to remove any residual co-solvent and moisture.[8]
Visualizations
Caption: Workflow for Conventional Hot Water Extraction of this compound.
Caption: Workflow for Supercritical Fluid Extraction (SFE) of this compound.
References
- 1. researchspace.csir.co.za [researchspace.csir.co.za]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. High anti-inflammatory activity of harpagoside-enriched extracts obtained from solvent-modified super- and subcritical carbon dioxide extractions of the roots of Harpagophytum procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. [Devil's claw extract as an example of the effectiveness of herbal analgesics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US6395308B1 - Purified extract from Harpagophytum procumbens and/or Harpagophytum zeyheri dence - Google Patents [patents.google.com]
- 8. US6197307B1 - Method for producing high activity extracts from harpagophytum procumbens - Google Patents [patents.google.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Physicochemical properties of harpagoside and its in vitro release from Harpagophytum procumbens extract tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid measurement and evaluation of the effect of drying conditions on harpagoside content in Harpagophytum procumbens (devil's claw) root. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting Harpagide Peak Tailing in Reverse-Phase HPLC: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the reverse-phase HPLC analysis of Harpagide (B7782904). The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable solutions to common chromatographic challenges.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for this compound analysis?
Peak tailing is a phenomenon in chromatography where the peak asymmetry factor is greater than 1, resulting in a distorted peak with a trailing edge that is longer than the leading edge.[1] For the quantitative analysis of this compound, an iridoid glycoside, peak tailing can lead to inaccurate peak integration, reduced sensitivity, and poor resolution from adjacent peaks, ultimately compromising the reliability of the analytical method.
Q2: What are the most common causes of peak tailing for a polar compound like this compound?
Given that this compound is a polar compound (calculated XLogP3-AA of -3.3), peak tailing in reverse-phase HPLC is most commonly attributed to:
-
Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the polar functional groups of this compound.[2] This secondary interaction mechanism leads to a portion of the analyte molecules being retained longer, causing the characteristic peak tail.
-
Mobile Phase pH: While a predicted pKa for the related compound Harpagoside (B1684579) is high (around 11.70), suggesting this compound is not easily ionizable, an inappropriate mobile phase pH can still influence peak shape.[3]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion.[4]
-
Extra-Column Effects: Excessive volume in tubing, fittings, or the detector flow cell can cause the separated peak to broaden before it is detected.[5]
-
Column Degradation or Contamination: The accumulation of contaminants on the column inlet frit or a void in the packing bed can disrupt the flow path and cause tailing.
Troubleshooting Guides
Problem: My this compound peak is tailing.
This is a common issue for polar analytes like this compound. Follow this step-by-step guide to diagnose and resolve the problem.
Step 1: Evaluate the Column
-
Action: Check the specifications of your C18 column. Is it an end-capped column? Older, non-end-capped columns have more active silanol groups.
-
Solution: If you are not using an end-capped column, switch to a modern, high-purity, end-capped C18 column. This is often the most effective way to reduce silanol interactions.
Step 2: Optimize the Mobile Phase
-
Action: Review your mobile phase composition. Acidic modifiers are commonly used to improve the peak shape of polar compounds.
-
Solution:
-
Add an Acidic Modifier: Incorporate a small amount of formic acid (0.02-0.1%) or phosphoric acid (0.03-1%) into the aqueous component of your mobile phase.[6][7][8][9] This will protonate the silanol groups on the stationary phase, reducing their ability to interact with this compound.
-
Adjust Buffer Concentration: If you are using a buffer, ensure the concentration is sufficient, typically between 10-50 mM.[10][11] A higher buffer concentration can help to mask residual silanol interactions.[4]
-
Step 3: Check for System Issues
-
Action: Inspect your HPLC system for potential sources of extra-column volume.
-
Solution:
-
Minimize the length and internal diameter of all tubing between the injector, column, and detector.
-
Ensure all fittings are properly connected and not contributing to dead volume.
-
Step 4: Review Sample Preparation and Injection
-
Action: Assess your sample concentration and injection volume.
-
Solution:
-
Dilute the Sample: Try diluting your sample to see if the peak shape improves. This can help to rule out column overload.[4]
-
Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase composition. Injecting in a stronger solvent can cause peak distortion.
-
Data Presentation
The following tables summarize typical experimental conditions used for the analysis of this compound and related compounds, providing a reference for method development and troubleshooting.
Table 1: HPLC Columns for this compound Analysis
| Column Type | Dimensions | Particle Size (µm) | Manufacturer | Reference |
| ZORBAX SB-C18 | 4.6 mm x 250 mm | 5 | Agilent Technologies | [6] |
| Kinetex XB-C18 | 4.6 mm x 150 mm | 5 | Phenomenex | [7] |
| Purospher Star C18e | 4.6 mm x 150 mm | 5 | Merck | [9] |
| Chromolith Performance RP-18e | - | - | Merck | [8] |
Table 2: Mobile Phase Compositions for this compound Analysis
| Organic Phase | Aqueous Phase | Gradient/Isocratic | Flow Rate (mL/min) | Reference |
| Acetonitrile | Water (containing 0.03% phosphoric acid) | Gradient | 1.0 | [6] |
| Methanol | 0.02% Formic Acid | Isocratic (60:40 v/v) | 1.0 | [7] |
| Acetonitrile | 1% Phosphoric Acid | Gradient | 0.6 | [9] |
| Acetonitrile | Water (pH 2.0 with phosphoric acid) | Gradient | 5.0 | [8] |
Experimental Protocols
Method 1: Gradient HPLC-UV for this compound and Harpagoside in Scrophulariae Radix
-
Instrumentation: Agilent Technologies HPLC system
-
Column: ZORBAX SB-C18 (4.6 mm x 250 mm, 5 µm)
-
Mobile Phase:
-
A: Acetonitrile
-
B: Water containing 0.03% phosphoric acid
-
-
Elution: Gradient
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (before 13 min) and 280 nm (after 13 min)
-
Reference: [6]
Method 2: Isocratic RP-HPLC-PDA for Harpagoside
-
Instrumentation: HPLC with Photodiode Array (PDA) detector
-
Column: Kinetex XB-C18 (150 x 4.6mm, 5µ)
-
Mobile Phase: Methanol: 0.02% formic acid (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Reference: [7]
Mandatory Visualization
Caption: Troubleshooting workflow for this compound peak tailing.
Caption: Primary causes of this compound peak tailing.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. Harpagoside | 19210-12-9 [chemicalbook.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. [Determination of this compound and harpagoside in Scrophulariae Radix by HPLC-UV] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of harpagoside in Harpagophytum procumbens DC tablet’s using analytical method by High Performance Liquid Chromatography [redalyc.org]
- 10. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting Harpagide Peak Tailing in Reverse-Phase HPLC: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the reverse-phase HPLC analysis of Harpagide. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable solutions to common chromatographic challenges.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for this compound analysis?
Peak tailing is a phenomenon in chromatography where the peak asymmetry factor is greater than 1, resulting in a distorted peak with a trailing edge that is longer than the leading edge.[1] For the quantitative analysis of this compound, an iridoid glycoside, peak tailing can lead to inaccurate peak integration, reduced sensitivity, and poor resolution from adjacent peaks, ultimately compromising the reliability of the analytical method.
Q2: What are the most common causes of peak tailing for a polar compound like this compound?
Given that this compound is a polar compound (calculated XLogP3-AA of -3.3), peak tailing in reverse-phase HPLC is most commonly attributed to:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the polar functional groups of this compound.[2] This secondary interaction mechanism leads to a portion of the analyte molecules being retained longer, causing the characteristic peak tail.
-
Mobile Phase pH: While a predicted pKa for the related compound Harpagoside is high (around 11.70), suggesting this compound is not easily ionizable, an inappropriate mobile phase pH can still influence peak shape.[3]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion.[4]
-
Extra-Column Effects: Excessive volume in tubing, fittings, or the detector flow cell can cause the separated peak to broaden before it is detected.[5]
-
Column Degradation or Contamination: The accumulation of contaminants on the column inlet frit or a void in the packing bed can disrupt the flow path and cause tailing.
Troubleshooting Guides
Problem: My this compound peak is tailing.
This is a common issue for polar analytes like this compound. Follow this step-by-step guide to diagnose and resolve the problem.
Step 1: Evaluate the Column
-
Action: Check the specifications of your C18 column. Is it an end-capped column? Older, non-end-capped columns have more active silanol groups.
-
Solution: If you are not using an end-capped column, switch to a modern, high-purity, end-capped C18 column. This is often the most effective way to reduce silanol interactions.
Step 2: Optimize the Mobile Phase
-
Action: Review your mobile phase composition. Acidic modifiers are commonly used to improve the peak shape of polar compounds.
-
Solution:
-
Add an Acidic Modifier: Incorporate a small amount of formic acid (0.02-0.1%) or phosphoric acid (0.03-1%) into the aqueous component of your mobile phase.[6][7][8][9] This will protonate the silanol groups on the stationary phase, reducing their ability to interact with this compound.
-
Adjust Buffer Concentration: If you are using a buffer, ensure the concentration is sufficient, typically between 10-50 mM.[10][11] A higher buffer concentration can help to mask residual silanol interactions.[4]
-
Step 3: Check for System Issues
-
Action: Inspect your HPLC system for potential sources of extra-column volume.
-
Solution:
-
Minimize the length and internal diameter of all tubing between the injector, column, and detector.
-
Ensure all fittings are properly connected and not contributing to dead volume.
-
Step 4: Review Sample Preparation and Injection
-
Action: Assess your sample concentration and injection volume.
-
Solution:
-
Dilute the Sample: Try diluting your sample to see if the peak shape improves. This can help to rule out column overload.[4]
-
Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase composition. Injecting in a stronger solvent can cause peak distortion.
-
Data Presentation
The following tables summarize typical experimental conditions used for the analysis of this compound and related compounds, providing a reference for method development and troubleshooting.
Table 1: HPLC Columns for this compound Analysis
| Column Type | Dimensions | Particle Size (µm) | Manufacturer | Reference |
| ZORBAX SB-C18 | 4.6 mm x 250 mm | 5 | Agilent Technologies | [6] |
| Kinetex XB-C18 | 4.6 mm x 150 mm | 5 | Phenomenex | [7] |
| Purospher Star C18e | 4.6 mm x 150 mm | 5 | Merck | [9] |
| Chromolith Performance RP-18e | - | - | Merck | [8] |
Table 2: Mobile Phase Compositions for this compound Analysis
| Organic Phase | Aqueous Phase | Gradient/Isocratic | Flow Rate (mL/min) | Reference |
| Acetonitrile | Water (containing 0.03% phosphoric acid) | Gradient | 1.0 | [6] |
| Methanol | 0.02% Formic Acid | Isocratic (60:40 v/v) | 1.0 | [7] |
| Acetonitrile | 1% Phosphoric Acid | Gradient | 0.6 | [9] |
| Acetonitrile | Water (pH 2.0 with phosphoric acid) | Gradient | 5.0 | [8] |
Experimental Protocols
Method 1: Gradient HPLC-UV for this compound and Harpagoside in Scrophulariae Radix
-
Instrumentation: Agilent Technologies HPLC system
-
Column: ZORBAX SB-C18 (4.6 mm x 250 mm, 5 µm)
-
Mobile Phase:
-
A: Acetonitrile
-
B: Water containing 0.03% phosphoric acid
-
-
Elution: Gradient
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (before 13 min) and 280 nm (after 13 min)
-
Reference: [6]
Method 2: Isocratic RP-HPLC-PDA for Harpagoside
-
Instrumentation: HPLC with Photodiode Array (PDA) detector
-
Column: Kinetex XB-C18 (150 x 4.6mm, 5µ)
-
Mobile Phase: Methanol: 0.02% formic acid (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Reference: [7]
Mandatory Visualization
Caption: Troubleshooting workflow for this compound peak tailing.
Caption: Primary causes of this compound peak tailing.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. Harpagoside | 19210-12-9 [chemicalbook.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. [Determination of this compound and harpagoside in Scrophulariae Radix by HPLC-UV] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of harpagoside in Harpagophytum procumbens DC tablet’s using analytical method by High Performance Liquid Chromatography [redalyc.org]
- 10. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Harpagide Solubility for Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for working with Harpagide (B7782904), focusing on overcoming solubility challenges in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
This compound is an iridoid glycoside, a type of natural compound often isolated from plants like Harpagophytum procumbens (Devil's Claw) and various species of Scrophularia.[1][2] In cell-based assays, it is primarily investigated for its significant anti-inflammatory, analgesic, and potential anti-rheumatic properties.[2][3] Its mechanism of action is often linked to the modulation of inflammatory pathways.[3][4][5]
Q2: Which solvents are recommended for dissolving this compound?
The choice of solvent is critical for ensuring this compound is fully dissolved before its application in cell culture. The most common primary solvent is Dimethyl Sulfoxide (DMSO). Ethanol and methanol (B129727) are also used, particularly for extraction and creating initial stock solutions.[6][7] While this compound is an iridoid glycoside, its solubility in pure aqueous solutions like water or PBS at high concentrations can be limited.
Q3: What is a typical stock solution concentration for this compound?
Stock solution concentrations typically range from 10 mM to 50 mM when using DMSO. The optimal concentration depends on the required final concentration in your assay and the tolerance of your cell line to the solvent (typically ≤0.1% - 0.5% DMSO). It is always recommended to start by preparing a high-concentration stock in 100% DMSO, which can then be serially diluted.
Q4: How should I store this compound stock solutions?
Proper storage is crucial to maintain the stability and activity of this compound.
-
Short-term (1 month): Store aliquots at -20°C, protected from light.[1]
-
Long-term (6 months): For maximum stability, store aliquots at -80°C.[1][8]
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots of your stock solution.[1][8]
Quantitative Data: this compound Solubility
The following table summarizes the reported solubility of this compound in common laboratory solvents. Note that solubility can be affected by the purity of the compound, temperature, and the presence of moisture in the solvent.
| Solvent | Reported Solubility | Molar Concentration (Approx.) | Notes |
| DMSO | 74 mg/mL[2] | ~203 mM | Using fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[2] Sonication may be required.[9] |
| Methanol | Soluble | Not specified | Used effectively as an extraction solvent, indicating good solubility.[6] |
| Ethanol | Soluble | Not specified | Used for dissolving related compounds and in extraction protocols.[6][7] |
| In-vivo Formulation | 2 mg/mL | ~5.5 mM | In a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[9] |
Molecular Weight of this compound: 364.35 g/mol [1]
Experimental Protocols & Workflows
Protocol: Preparation of a 20 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator bath (optional, but recommended)
Procedure:
-
Calculate Mass: Determine the mass of this compound needed. For 1 mL of a 20 mM solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.020 mol/L × 0.001 L × 364.35 g/mol × 1000 = 7.29 mg
-
-
Weighing: Carefully weigh out 7.29 mg of this compound powder and place it into a sterile vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolution:
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
If the solid does not fully dissolve, place the vial in a sonicator water bath for 5-10 minutes.
-
Gentle warming in a 37°C water bath for a few minutes can also aid dissolution.[8]
-
-
Sterilization (Optional): If required for your assay, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected sterile vials. Store immediately at -20°C for short-term use or -80°C for long-term storage.
Caption: Workflow for preparing a this compound stock solution.
Troubleshooting Guide
Q1: My this compound powder won't dissolve completely in DMSO at room temperature. What should I do?
This is a common issue. Try the following steps in order:
-
Increase Mixing: Ensure you have vortexed the solution for at least 2-3 minutes.
-
Use Sonication: Place the vial in a sonicator water bath. The ultrasonic waves can break up particle aggregates and enhance dissolution.
-
Gentle Warming: Briefly warm the solution in a 37°C water bath.[8] Avoid overheating, as it may degrade the compound.
-
Check Your Solvent: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Old or improperly stored DMSO can have reduced solvating power.[2] Always use fresh, anhydrous DMSO from a tightly sealed bottle.
Q2: I prepared a stock solution, but now it looks cloudy or has visible crystals. Is it usable?
No. Cloudiness or crystals indicate that the compound has precipitated out of solution. This can happen if the storage temperature fluctuated or if the concentration is beyond its solubility limit under those conditions. Do not use a precipitated solution, as the actual concentration will be unknown. Try to re-dissolve it by following the steps in Q1. If it does not re-dissolve, it is best to discard it and prepare a fresh stock solution.
Q3: When I add my clear this compound stock solution to my aqueous cell culture medium, a precipitate forms immediately. How can I fix this?
This phenomenon is known as "precipitation upon dilution" or "solvent shock." It occurs when a compound dissolved in a strong organic solvent (like DMSO) is rapidly introduced into an aqueous environment where its solubility is much lower.
Solutions:
-
Decrease Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture well is as low as possible, ideally below 0.5% and not exceeding what your cells can tolerate.
-
Use Serial Dilutions: Instead of adding the concentrated stock directly to the final volume of media, perform one or two intermediate dilution steps in fresh media.
-
Improve Mixing: When adding the this compound solution to the media, pipette it directly into the bulk of the liquid while gently swirling or mixing to encourage rapid dispersion. Avoid pipetting the stock onto the side of the well or plate.
-
Pre-warm the Medium: Ensure your cell culture medium is at 37°C before adding the compound.
Caption: Troubleshooting flowchart for this compound precipitation in media.
Relevant Signaling Pathway: NF-κB Inhibition
This compound is recognized for its anti-inflammatory effects, which are partly achieved by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the degradation of IκBα. This releases NF-κB, allowing it to translocate into the nucleus, where it activates the transcription of pro-inflammatory genes like COX-2 and iNOS.[4][10]
Studies have shown that this compound can block the degradation of IκBα, thereby preventing NF-κB from entering the nucleus and suppressing the expression of downstream inflammatory mediators.[4][5]
Caption: this compound inhibits the NF-κB inflammatory signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Harpagoside suppresses lipopolysaccharide-induced iNOS and COX-2 expression through inhibition of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced accumulation of this compound and 8-O-acetyl-harpagide in Melittis melissophyllum L. agitated shoot cultures analyzed by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US6280737B1 - Harpagoside-enriched extract from harpagophytum procumbens and processes for producing same - Google Patents [patents.google.com]
- 8. glpbio.com [glpbio.com]
- 9. This compound | Antibacterial | Parasite | TargetMol [targetmol.com]
- 10. eclass.uoa.gr [eclass.uoa.gr]
Technical Support Center: Harpagide Solubility for Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for working with Harpagide, focusing on overcoming solubility challenges in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
This compound is an iridoid glycoside, a type of natural compound often isolated from plants like Harpagophytum procumbens (Devil's Claw) and various species of Scrophularia.[1][2] In cell-based assays, it is primarily investigated for its significant anti-inflammatory, analgesic, and potential anti-rheumatic properties.[2][3] Its mechanism of action is often linked to the modulation of inflammatory pathways.[3][4][5]
Q2: Which solvents are recommended for dissolving this compound?
The choice of solvent is critical for ensuring this compound is fully dissolved before its application in cell culture. The most common primary solvent is Dimethyl Sulfoxide (DMSO). Ethanol and methanol are also used, particularly for extraction and creating initial stock solutions.[6][7] While this compound is an iridoid glycoside, its solubility in pure aqueous solutions like water or PBS at high concentrations can be limited.
Q3: What is a typical stock solution concentration for this compound?
Stock solution concentrations typically range from 10 mM to 50 mM when using DMSO. The optimal concentration depends on the required final concentration in your assay and the tolerance of your cell line to the solvent (typically ≤0.1% - 0.5% DMSO). It is always recommended to start by preparing a high-concentration stock in 100% DMSO, which can then be serially diluted.
Q4: How should I store this compound stock solutions?
Proper storage is crucial to maintain the stability and activity of this compound.
-
Short-term (1 month): Store aliquots at -20°C, protected from light.[1]
-
Long-term (6 months): For maximum stability, store aliquots at -80°C.[1][8]
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots of your stock solution.[1][8]
Quantitative Data: this compound Solubility
The following table summarizes the reported solubility of this compound in common laboratory solvents. Note that solubility can be affected by the purity of the compound, temperature, and the presence of moisture in the solvent.
| Solvent | Reported Solubility | Molar Concentration (Approx.) | Notes |
| DMSO | 74 mg/mL[2] | ~203 mM | Using fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[2] Sonication may be required.[9] |
| Methanol | Soluble | Not specified | Used effectively as an extraction solvent, indicating good solubility.[6] |
| Ethanol | Soluble | Not specified | Used for dissolving related compounds and in extraction protocols.[6][7] |
| In-vivo Formulation | 2 mg/mL | ~5.5 mM | In a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[9] |
Molecular Weight of this compound: 364.35 g/mol [1]
Experimental Protocols & Workflows
Protocol: Preparation of a 20 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator bath (optional, but recommended)
Procedure:
-
Calculate Mass: Determine the mass of this compound needed. For 1 mL of a 20 mM solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.020 mol/L × 0.001 L × 364.35 g/mol × 1000 = 7.29 mg
-
-
Weighing: Carefully weigh out 7.29 mg of this compound powder and place it into a sterile vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolution:
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
If the solid does not fully dissolve, place the vial in a sonicator water bath for 5-10 minutes.
-
Gentle warming in a 37°C water bath for a few minutes can also aid dissolution.[8]
-
-
Sterilization (Optional): If required for your assay, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected sterile vials. Store immediately at -20°C for short-term use or -80°C for long-term storage.
Caption: Workflow for preparing a this compound stock solution.
Troubleshooting Guide
Q1: My this compound powder won't dissolve completely in DMSO at room temperature. What should I do?
This is a common issue. Try the following steps in order:
-
Increase Mixing: Ensure you have vortexed the solution for at least 2-3 minutes.
-
Use Sonication: Place the vial in a sonicator water bath. The ultrasonic waves can break up particle aggregates and enhance dissolution.
-
Gentle Warming: Briefly warm the solution in a 37°C water bath.[8] Avoid overheating, as it may degrade the compound.
-
Check Your Solvent: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Old or improperly stored DMSO can have reduced solvating power.[2] Always use fresh, anhydrous DMSO from a tightly sealed bottle.
Q2: I prepared a stock solution, but now it looks cloudy or has visible crystals. Is it usable?
No. Cloudiness or crystals indicate that the compound has precipitated out of solution. This can happen if the storage temperature fluctuated or if the concentration is beyond its solubility limit under those conditions. Do not use a precipitated solution, as the actual concentration will be unknown. Try to re-dissolve it by following the steps in Q1. If it does not re-dissolve, it is best to discard it and prepare a fresh stock solution.
Q3: When I add my clear this compound stock solution to my aqueous cell culture medium, a precipitate forms immediately. How can I fix this?
This phenomenon is known as "precipitation upon dilution" or "solvent shock." It occurs when a compound dissolved in a strong organic solvent (like DMSO) is rapidly introduced into an aqueous environment where its solubility is much lower.
Solutions:
-
Decrease Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture well is as low as possible, ideally below 0.5% and not exceeding what your cells can tolerate.
-
Use Serial Dilutions: Instead of adding the concentrated stock directly to the final volume of media, perform one or two intermediate dilution steps in fresh media.
-
Improve Mixing: When adding the this compound solution to the media, pipette it directly into the bulk of the liquid while gently swirling or mixing to encourage rapid dispersion. Avoid pipetting the stock onto the side of the well or plate.
-
Pre-warm the Medium: Ensure your cell culture medium is at 37°C before adding the compound.
Caption: Troubleshooting flowchart for this compound precipitation in media.
Relevant Signaling Pathway: NF-κB Inhibition
This compound is recognized for its anti-inflammatory effects, which are partly achieved by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the degradation of IκBα. This releases NF-κB, allowing it to translocate into the nucleus, where it activates the transcription of pro-inflammatory genes like COX-2 and iNOS.[4][10]
Studies have shown that this compound can block the degradation of IκBα, thereby preventing NF-κB from entering the nucleus and suppressing the expression of downstream inflammatory mediators.[4][5]
Caption: this compound inhibits the NF-κB inflammatory signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Harpagoside suppresses lipopolysaccharide-induced iNOS and COX-2 expression through inhibition of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced accumulation of this compound and 8-O-acetyl-harpagide in Melittis melissophyllum L. agitated shoot cultures analyzed by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US6280737B1 - Harpagoside-enriched extract from harpagophytum procumbens and processes for producing same - Google Patents [patents.google.com]
- 8. glpbio.com [glpbio.com]
- 9. This compound | Antibacterial | Parasite | TargetMol [targetmol.com]
- 10. eclass.uoa.gr [eclass.uoa.gr]
addressing Harpagide aggregation in cell culture media
Welcome to the technical support center for Harpagide (B7782904). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the use of this compound in cell culture, with a specific focus on preventing and addressing aggregation and precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an iridoid glycoside with recognized anti-inflammatory properties.[1] Its mechanism of action involves the inhibition of pro-inflammatory pathways. Studies have shown that this compound can suppress the activation of the NF-κB (nuclear factor-kappa B) signaling pathway, which is a key regulator of the inflammatory response.[2][3] By inhibiting this pathway, this compound reduces the expression of downstream inflammatory mediators like TNF-α, IL-6, COX-2, and iNOS.
Q2: My this compound solution is precipitating upon addition to my cell culture medium. What is the likely cause?
The most common cause of precipitation is "solvent shock." This occurs when a stock solution of this compound, typically dissolved in a high-concentration organic solvent like DMSO, is rapidly diluted into the aqueous environment of the cell culture medium. This sudden change in solvent polarity can dramatically decrease the solubility of this compound, causing it to crash out of solution. Other potential causes include the final concentration exceeding its solubility limit in the medium or interactions with media components.
Q3: What is the best solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is a highly effective solvent for this compound. Published data indicates its solubility in DMSO is approximately 72-74 mg/mL.[1] Methanol can also be used to prepare stock solutions.[4][5] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[1]
Q4: How should I store my this compound stock solution?
For long-term storage, this compound stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C, where they can be stable for up to 6 months. For short-term storage, -20°C for up to one month is recommended.[6] Always protect the stock solution from light.[6]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O₁₀ | PubChem |
| Molecular Weight | 364.35 g/mol | MedChemExpress[6] |
| Appearance | White to off-white powder | Generic |
| XlogP3-AA | -3.3 | PubChem |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 72 mg/mL (~197 mM) | Use fresh, anhydrous DMSO for best results.[1] |
| Methanol | Soluble | Used for preparing analytical standards.[4][5] |
| Water | 1000 mg/L | Estimated solubility. |
| Saline with Co-solvents | ≥ 2.5 mg/mL (6.86 mM) | Example formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[6] |
Troubleshooting Guide
This guide addresses the common issue of this compound precipitation in cell culture media.
Observation: Precipitate or cloudiness appears in the cell culture medium after adding the this compound stock solution.
Workflow for Troubleshooting Precipitation
The following diagram outlines a logical approach to diagnosing and solving precipitation issues.
Caption: A decision tree for troubleshooting this compound precipitation.
Experimental Protocols
Protocol 1: Recommended Method for Preparing this compound Working Solutions
This protocol minimizes the risk of solvent shock and precipitation when diluting a DMSO-based stock solution into your aqueous cell culture medium.
Materials:
-
This compound stock solution (e.g., 50 mM in 100% DMSO)
-
Sterile, pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Pre-warm the Medium: Ensure your complete cell culture medium (with serum, if applicable) is warmed to 37°C in a water bath. This is critical as temperature shifts can decrease solubility.
-
Calculate Dilutions: Determine the final concentration of this compound needed for your experiment. Crucially, ensure the final concentration of DMSO is non-toxic to your cells (typically ≤ 0.5%).
-
Perform Serial Dilution (if necessary): If a large dilution factor is required (e.g., > 1:1000), a two-step dilution is recommended.
-
Intermediate Dilution: First, dilute your high-concentration stock into a small volume of pre-warmed medium. For example, add 2 µL of 50 mM stock to 98 µL of medium to create a 1 mM intermediate solution. Vortex gently immediately.
-
Final Dilution: Add the required volume of the intermediate solution to your final culture volume.
-
-
Direct Dilution (for smaller dilution factors):
-
Add the calculated volume of this compound stock solution dropwise into the vortexing pre-warmed medium. Do not add the medium to the stock.
-
For example, to achieve a 50 µM final concentration from a 50 mM stock, add 1 µL of stock for every 1 mL of medium.
-
-
Mix Thoroughly: Immediately after adding the stock solution, cap the tube or flask and mix well by gentle vortexing or inversion to ensure rapid and uniform dispersion.
-
Visual Inspection: Visually inspect the medium against a light source for any signs of precipitation (e.g., cloudiness, crystals, or film).
Workflow for Solution Preparation
Caption: Recommended workflow for diluting this compound stock solutions.
Protocol 2: Kinetic Solubility Assay in Cell Culture Medium
This assay determines the maximum concentration of this compound that remains soluble in your specific experimental medium over time.
Materials:
-
This compound stock solution (e.g., 50 mM in 100% DMSO)
-
Your specific cell culture medium (complete with all supplements)
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~600 nm (for turbidity)
Procedure:
-
Prepare Dilution Series: In a separate 96-well plate, prepare a 2-fold serial dilution of your this compound stock solution in 100% DMSO.
-
Dispense Medium: Add 198 µL of your complete, pre-warmed cell culture medium to the wells of the clear-bottom 96-well plate.
-
Add Compound: Transfer 2 µL of each DMSO dilution into the corresponding wells containing the medium. This creates a final DMSO concentration of 1% across all wells.
-
Include Controls:
-
Negative Control: Wells with 198 µL of medium + 2 µL of 100% DMSO.
-
Blank: Wells with 200 µL of medium only.
-
-
Measure Initial Turbidity (T=0): Immediately after adding the compound, read the absorbance of the plate at ~600 nm. This measures immediate precipitation.
-
Incubate: Cover the plate and place it in a 37°C, 5% CO₂ incubator for the duration of your typical experiment (e.g., 24, 48 hours).
-
Measure Final Turbidity: After the incubation period, visually inspect the plate for precipitation and then read the absorbance again at ~600 nm.
-
Analyze Data: The highest concentration of this compound that does not show a significant increase in absorbance compared to the negative control is considered its kinetic solubility limit under your specific experimental conditions.
Mechanism of Action Visualization
This compound and the NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects primarily by inhibiting the NF-κB signaling cascade. This pathway is activated by inflammatory stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
Caption: Inhibition of the NF-κB pathway by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound alleviate neuronal apoptosis and blood-brain barrier leakage by inhibiting TLR4/MyD88/NF-κB signaling pathway in Angiotensin II-induced microglial activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits the TNF-α-induced inflammatory response in rat articular chondrocytes by the glycolytic pathways for alleviating osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. Enhanced accumulation of this compound and 8-O-acetyl-harpagide in Melittis melissophyllum L. agitated shoot cultures analyzed by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
addressing Harpagide aggregation in cell culture media
Welcome to the technical support center for Harpagide. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the use of this compound in cell culture, with a specific focus on preventing and addressing aggregation and precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an iridoid glycoside with recognized anti-inflammatory properties.[1] Its mechanism of action involves the inhibition of pro-inflammatory pathways. Studies have shown that this compound can suppress the activation of the NF-κB (nuclear factor-kappa B) signaling pathway, which is a key regulator of the inflammatory response.[2][3] By inhibiting this pathway, this compound reduces the expression of downstream inflammatory mediators like TNF-α, IL-6, COX-2, and iNOS.
Q2: My this compound solution is precipitating upon addition to my cell culture medium. What is the likely cause?
The most common cause of precipitation is "solvent shock." This occurs when a stock solution of this compound, typically dissolved in a high-concentration organic solvent like DMSO, is rapidly diluted into the aqueous environment of the cell culture medium. This sudden change in solvent polarity can dramatically decrease the solubility of this compound, causing it to crash out of solution. Other potential causes include the final concentration exceeding its solubility limit in the medium or interactions with media components.
Q3: What is the best solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is a highly effective solvent for this compound. Published data indicates its solubility in DMSO is approximately 72-74 mg/mL.[1] Methanol can also be used to prepare stock solutions.[4][5] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[1]
Q4: How should I store my this compound stock solution?
For long-term storage, this compound stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C, where they can be stable for up to 6 months. For short-term storage, -20°C for up to one month is recommended.[6] Always protect the stock solution from light.[6]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O₁₀ | PubChem |
| Molecular Weight | 364.35 g/mol | MedChemExpress[6] |
| Appearance | White to off-white powder | Generic |
| XlogP3-AA | -3.3 | PubChem |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 72 mg/mL (~197 mM) | Use fresh, anhydrous DMSO for best results.[1] |
| Methanol | Soluble | Used for preparing analytical standards.[4][5] |
| Water | 1000 mg/L | Estimated solubility. |
| Saline with Co-solvents | ≥ 2.5 mg/mL (6.86 mM) | Example formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[6] |
Troubleshooting Guide
This guide addresses the common issue of this compound precipitation in cell culture media.
Observation: Precipitate or cloudiness appears in the cell culture medium after adding the this compound stock solution.
Workflow for Troubleshooting Precipitation
The following diagram outlines a logical approach to diagnosing and solving precipitation issues.
Caption: A decision tree for troubleshooting this compound precipitation.
Experimental Protocols
Protocol 1: Recommended Method for Preparing this compound Working Solutions
This protocol minimizes the risk of solvent shock and precipitation when diluting a DMSO-based stock solution into your aqueous cell culture medium.
Materials:
-
This compound stock solution (e.g., 50 mM in 100% DMSO)
-
Sterile, pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Pre-warm the Medium: Ensure your complete cell culture medium (with serum, if applicable) is warmed to 37°C in a water bath. This is critical as temperature shifts can decrease solubility.
-
Calculate Dilutions: Determine the final concentration of this compound needed for your experiment. Crucially, ensure the final concentration of DMSO is non-toxic to your cells (typically ≤ 0.5%).
-
Perform Serial Dilution (if necessary): If a large dilution factor is required (e.g., > 1:1000), a two-step dilution is recommended.
-
Intermediate Dilution: First, dilute your high-concentration stock into a small volume of pre-warmed medium. For example, add 2 µL of 50 mM stock to 98 µL of medium to create a 1 mM intermediate solution. Vortex gently immediately.
-
Final Dilution: Add the required volume of the intermediate solution to your final culture volume.
-
-
Direct Dilution (for smaller dilution factors):
-
Add the calculated volume of this compound stock solution dropwise into the vortexing pre-warmed medium. Do not add the medium to the stock.
-
For example, to achieve a 50 µM final concentration from a 50 mM stock, add 1 µL of stock for every 1 mL of medium.
-
-
Mix Thoroughly: Immediately after adding the stock solution, cap the tube or flask and mix well by gentle vortexing or inversion to ensure rapid and uniform dispersion.
-
Visual Inspection: Visually inspect the medium against a light source for any signs of precipitation (e.g., cloudiness, crystals, or film).
Workflow for Solution Preparation
Caption: Recommended workflow for diluting this compound stock solutions.
Protocol 2: Kinetic Solubility Assay in Cell Culture Medium
This assay determines the maximum concentration of this compound that remains soluble in your specific experimental medium over time.
Materials:
-
This compound stock solution (e.g., 50 mM in 100% DMSO)
-
Your specific cell culture medium (complete with all supplements)
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~600 nm (for turbidity)
Procedure:
-
Prepare Dilution Series: In a separate 96-well plate, prepare a 2-fold serial dilution of your this compound stock solution in 100% DMSO.
-
Dispense Medium: Add 198 µL of your complete, pre-warmed cell culture medium to the wells of the clear-bottom 96-well plate.
-
Add Compound: Transfer 2 µL of each DMSO dilution into the corresponding wells containing the medium. This creates a final DMSO concentration of 1% across all wells.
-
Include Controls:
-
Negative Control: Wells with 198 µL of medium + 2 µL of 100% DMSO.
-
Blank: Wells with 200 µL of medium only.
-
-
Measure Initial Turbidity (T=0): Immediately after adding the compound, read the absorbance of the plate at ~600 nm. This measures immediate precipitation.
-
Incubate: Cover the plate and place it in a 37°C, 5% CO₂ incubator for the duration of your typical experiment (e.g., 24, 48 hours).
-
Measure Final Turbidity: After the incubation period, visually inspect the plate for precipitation and then read the absorbance again at ~600 nm.
-
Analyze Data: The highest concentration of this compound that does not show a significant increase in absorbance compared to the negative control is considered its kinetic solubility limit under your specific experimental conditions.
Mechanism of Action Visualization
This compound and the NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects primarily by inhibiting the NF-κB signaling cascade. This pathway is activated by inflammatory stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
Caption: Inhibition of the NF-κB pathway by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound alleviate neuronal apoptosis and blood-brain barrier leakage by inhibiting TLR4/MyD88/NF-κB signaling pathway in Angiotensin II-induced microglial activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits the TNF-α-induced inflammatory response in rat articular chondrocytes by the glycolytic pathways for alleviating osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. Enhanced accumulation of this compound and 8-O-acetyl-harpagide in Melittis melissophyllum L. agitated shoot cultures analyzed by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Harpagide Separation in HPLC
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the High-Performance Liquid Chromatography (HPLC) separation of Harpagide (B7782904).
Frequently Asked Questions (FAQs)
Q1: What is a suitable stationary phase (column) for this compound separation? A C18 reversed-phase column is the most commonly used and effective stationary phase for separating this compound and related iridoid glycosides.[1][2] Common dimensions are 150 mm x 4.6 mm with a 5 µm particle size.[1][2]
Q2: What is a typical starting mobile phase for this compound analysis? A common mobile phase is a mixture of an aqueous solvent and an organic solvent, typically acetonitrile (B52724) or methanol (B129727).[3][4] The aqueous phase is often acidified with phosphoric acid or formic acid to improve peak shape.[2][3][5] A gradient elution is frequently employed to achieve optimal separation.[1][2][5]
Q3: What is the recommended detection wavelength for this compound? this compound and its related compound, harpagoside (B1684579), are typically monitored at a UV wavelength of approximately 280 nm.[1][5] Some methods may use a lower wavelength, such as 210 nm, for detecting this compound before switching to 280 nm for other related compounds in the same run.[2]
Q4: Should I use an isocratic or gradient elution? While isocratic methods exist, gradient elution is generally preferred for complex samples containing this compound and other related compounds.[1][5] A gradient, where the mobile phase composition is changed over the course of the run, allows for better separation of compounds with different polarities and can reduce analysis time.[4][6]
Q5: How can I improve the peak shape for this compound? Peak shape, particularly tailing, can often be improved by adjusting the pH of the mobile phase.[7] Adding a small amount of acid, such as phosphoric acid (e.g., to pH 2.0 or 0.03% v/v) or formic acid (e.g., 0.02% v/v), can suppress the ionization of acidic silanol (B1196071) groups on the stationary phase, leading to sharper, more symmetrical peaks.[2][3][5][8]
Troubleshooting Guide
This section addresses specific issues you may encounter during the HPLC analysis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Poor Peak Resolution | 1. Suboptimal Mobile Phase Strength: The ratio of organic solvent (acetonitrile/methanol) to the aqueous phase is not ideal for separation. | 1. Adjust Solvent Ratio: Systematically alter the gradient or isocratic composition. For reversed-phase, increasing the aqueous component will generally increase retention and may improve the resolution of early-eluting peaks.[4][9] |
| 2. Incorrect Mobile Phase pH: The pH of the mobile phase may be too close to the pKa of the analyte or interfering compounds, causing poor peak shape and co-elution.[7] | 2. Modify pH: Adjust the pH of the aqueous phase. Adding an acidifier like phosphoric or formic acid is a common strategy to ensure sharp peaks and improve selectivity.[2][5][8] | |
| 3. Flow Rate Too High: A high flow rate reduces the interaction time between the analytes and the stationary phase, potentially decreasing resolution.[4] | 3. Optimize Flow Rate: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). Note that this will increase the total run time. | |
| Peak Tailing | 1. Secondary Interactions: The analyte may be interacting with active sites on the silica (B1680970) backbone of the column. | 1. Adjust Mobile Phase pH: Acidifying the mobile phase can suppress silanol interactions, which are a common cause of tailing for polar compounds.[7][10] |
| 2. Column Contamination: The column or guard column may be contaminated with strongly retained sample components. | 2. Flush Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If using a guard column, replace it.[11][12] | |
| Drifting Retention Times | 1. Inconsistent Mobile Phase: The mobile phase composition may be changing due to improper mixing, evaporation of a volatile component, or degradation. | 1. Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily. Keep solvent reservoirs covered and ensure proper degassing (sonication or helium sparging) to prevent bubble formation.[11][13] |
| 2. Temperature Fluctuations: The laboratory temperature is not stable, affecting solvent viscosity and separation kinetics. | 2. Use a Column Oven: Maintain a constant column temperature (e.g., 25°C or 30°C) using a thermostatted column compartment to ensure reproducible retention times.[1][2][11] | |
| High Back Pressure | 1. Blockage in the System: The column frit, guard column, or tubing may be blocked by particulate matter from the sample or mobile phase. | 1. Filter and Flush: Filter all samples and mobile phases before use. Try reversing the column (disconnect from the detector) and flushing with a strong, filtered solvent at a low flow rate. If the pressure remains high, the column may need replacement.[14] |
| No Peaks or Low Signal | 1. Incorrect Wavelength: The detector is not set to the optimal wavelength for this compound. | 1. Set Correct Wavelength: Ensure the UV detector is set to ~280 nm.[1][5] |
| 2. Sample Degradation: this compound may have degraded due to improper sample storage or preparation. | 2. Use Fresh Sample: Prepare a new sample from your stock material and inject it immediately. | |
| 3. Injection Issue: The injector may be malfunctioning, or the sample loop may not be filling correctly. | 3. Check Injector: Verify the injector is working correctly and that there are no leaks or blockages. Ensure the injection volume is appropriate. |
Data Presentation: Method Parameters
The following tables summarize typical parameters used in the HPLC analysis of this compound, compiled from various validated methods.
Table 1: Example HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18e Purospher Star (150x4.6 mm, 5 µm)[1] | Agilent ZORBAX SB-C18 (250x4.6 mm, 5 µm)[2] | Chromolith Performance RP-18e[5][15] |
| Mobile Phase A | 1% Phosphoric Acid in Water[1] | 0.03% Phosphoric Acid in Water[2] | Water (pH 2.0 with Phosphoric Acid)[5][15] |
| Mobile Phase B | Acetonitrile[1][2] | Acetonitrile[2] | Acetonitrile[5][15] |
| Elution Type | Gradient[1] | Gradient[2] | Gradient[5][15] |
| Flow Rate | 0.6 mL/min[1] | 1.0 mL/min[2] | 5.0 mL/min[5][15] |
| Detection | 280 nm[1] | 210 nm -> 280 nm[2] | 278 nm[5][15] |
| Column Temp. | 25 °C[1] | 25 °C[2] | 30 °C[5][15] |
Table 2: Illustrative Impact of Mobile Phase Composition on Harpagoside Retention
This table is based on a method development study where the ratio of methanol to 0.02% formic acid was varied.[16]
| Methanol : 0.02% Formic Acid (v/v) | Retention Time (min) | Observation |
| 70 : 30 | 3.1 | Fast elution, potential for co-elution with other compounds. |
| 65 : 35 | 4.2 | Increased retention, better separation from the solvent front. |
| 60 : 40 | 5.3 | Good retention and separation, selected as the optimal composition for the method.[16][17] |
Experimental Protocols
Protocol: Gradient HPLC Method for this compound Quantification
This protocol is a generalized example based on common methodologies.[1][2]
1. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Add 1.0 mL of orthophosphoric acid to 1 L of HPLC-grade water (for a 0.1% solution). Filter through a 0.45 µm membrane filter and degas for 15-20 minutes using a sonicator.
-
Mobile Phase B (Organic): Use HPLC-grade acetonitrile. Filter and degas as above.
2. Sample Preparation:
-
Accurately weigh a suitable amount of the sample extract or standard.
-
Dissolve in a known volume of a diluent (e.g., a 50:50 mixture of methanol and water).
-
Vortex to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC System Setup and Run:
-
Column: Install a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Flow Rate: Set the pump flow rate to 1.0 mL/min.[2]
-
Detection: Set the UV detector to 280 nm.[1]
-
Injection Volume: Set the autosampler to inject 10 µL.[1]
-
Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.
-
Gradient Program: Program a suitable gradient. For example:
-
0-5 min: 90% A, 10% B
-
5-20 min: Linear gradient to 60% A, 40% B
-
20-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: Hold at 10% A, 90% B (column wash)
-
30-35 min: Return to initial conditions (90% A, 10% B) for re-equilibration.
-
-
Analysis: Inject the prepared samples and standards. Integrate the peak corresponding to this compound for quantification.
Visualizations
The following diagrams illustrate key workflows and relationships in the optimization process.
Caption: Workflow for troubleshooting common HPLC separation issues for this compound.
Caption: Key mobile phase parameters and their influence on HPLC results for this compound.
References
- 1. Determination of harpagoside in Harpagophytum procumbens DC tablet’s using analytical method by High Performance Liquid Chromatography [redalyc.org]
- 2. [Determination of this compound and harpagoside in Scrophulariae Radix by HPLC-UV] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. waters.com [waters.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. ijnrd.org [ijnrd.org]
- 14. pharmaguru.co [pharmaguru.co]
- 15. tandfonline.com [tandfonline.com]
- 16. jddtonline.info [jddtonline.info]
- 17. jddtonline.info [jddtonline.info]
Technical Support Center: Optimizing Harpagide Separation in HPLC
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the High-Performance Liquid Chromatography (HPLC) separation of Harpagide.
Frequently Asked Questions (FAQs)
Q1: What is a suitable stationary phase (column) for this compound separation? A C18 reversed-phase column is the most commonly used and effective stationary phase for separating this compound and related iridoid glycosides.[1][2] Common dimensions are 150 mm x 4.6 mm with a 5 µm particle size.[1][2]
Q2: What is a typical starting mobile phase for this compound analysis? A common mobile phase is a mixture of an aqueous solvent and an organic solvent, typically acetonitrile or methanol.[3][4] The aqueous phase is often acidified with phosphoric acid or formic acid to improve peak shape.[2][3][5] A gradient elution is frequently employed to achieve optimal separation.[1][2][5]
Q3: What is the recommended detection wavelength for this compound? this compound and its related compound, harpagoside, are typically monitored at a UV wavelength of approximately 280 nm.[1][5] Some methods may use a lower wavelength, such as 210 nm, for detecting this compound before switching to 280 nm for other related compounds in the same run.[2]
Q4: Should I use an isocratic or gradient elution? While isocratic methods exist, gradient elution is generally preferred for complex samples containing this compound and other related compounds.[1][5] A gradient, where the mobile phase composition is changed over the course of the run, allows for better separation of compounds with different polarities and can reduce analysis time.[4][6]
Q5: How can I improve the peak shape for this compound? Peak shape, particularly tailing, can often be improved by adjusting the pH of the mobile phase.[7] Adding a small amount of acid, such as phosphoric acid (e.g., to pH 2.0 or 0.03% v/v) or formic acid (e.g., 0.02% v/v), can suppress the ionization of acidic silanol groups on the stationary phase, leading to sharper, more symmetrical peaks.[2][3][5][8]
Troubleshooting Guide
This section addresses specific issues you may encounter during the HPLC analysis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Poor Peak Resolution | 1. Suboptimal Mobile Phase Strength: The ratio of organic solvent (acetonitrile/methanol) to the aqueous phase is not ideal for separation. | 1. Adjust Solvent Ratio: Systematically alter the gradient or isocratic composition. For reversed-phase, increasing the aqueous component will generally increase retention and may improve the resolution of early-eluting peaks.[4][9] |
| 2. Incorrect Mobile Phase pH: The pH of the mobile phase may be too close to the pKa of the analyte or interfering compounds, causing poor peak shape and co-elution.[7] | 2. Modify pH: Adjust the pH of the aqueous phase. Adding an acidifier like phosphoric or formic acid is a common strategy to ensure sharp peaks and improve selectivity.[2][5][8] | |
| 3. Flow Rate Too High: A high flow rate reduces the interaction time between the analytes and the stationary phase, potentially decreasing resolution.[4] | 3. Optimize Flow Rate: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). Note that this will increase the total run time. | |
| Peak Tailing | 1. Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the column. | 1. Adjust Mobile Phase pH: Acidifying the mobile phase can suppress silanol interactions, which are a common cause of tailing for polar compounds.[7][10] |
| 2. Column Contamination: The column or guard column may be contaminated with strongly retained sample components. | 2. Flush Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If using a guard column, replace it.[11][12] | |
| Drifting Retention Times | 1. Inconsistent Mobile Phase: The mobile phase composition may be changing due to improper mixing, evaporation of a volatile component, or degradation. | 1. Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily. Keep solvent reservoirs covered and ensure proper degassing (sonication or helium sparging) to prevent bubble formation.[11][13] |
| 2. Temperature Fluctuations: The laboratory temperature is not stable, affecting solvent viscosity and separation kinetics. | 2. Use a Column Oven: Maintain a constant column temperature (e.g., 25°C or 30°C) using a thermostatted column compartment to ensure reproducible retention times.[1][2][11] | |
| High Back Pressure | 1. Blockage in the System: The column frit, guard column, or tubing may be blocked by particulate matter from the sample or mobile phase. | 1. Filter and Flush: Filter all samples and mobile phases before use. Try reversing the column (disconnect from the detector) and flushing with a strong, filtered solvent at a low flow rate. If the pressure remains high, the column may need replacement.[14] |
| No Peaks or Low Signal | 1. Incorrect Wavelength: The detector is not set to the optimal wavelength for this compound. | 1. Set Correct Wavelength: Ensure the UV detector is set to ~280 nm.[1][5] |
| 2. Sample Degradation: this compound may have degraded due to improper sample storage or preparation. | 2. Use Fresh Sample: Prepare a new sample from your stock material and inject it immediately. | |
| 3. Injection Issue: The injector may be malfunctioning, or the sample loop may not be filling correctly. | 3. Check Injector: Verify the injector is working correctly and that there are no leaks or blockages. Ensure the injection volume is appropriate. |
Data Presentation: Method Parameters
The following tables summarize typical parameters used in the HPLC analysis of this compound, compiled from various validated methods.
Table 1: Example HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18e Purospher Star (150x4.6 mm, 5 µm)[1] | Agilent ZORBAX SB-C18 (250x4.6 mm, 5 µm)[2] | Chromolith Performance RP-18e[5][15] |
| Mobile Phase A | 1% Phosphoric Acid in Water[1] | 0.03% Phosphoric Acid in Water[2] | Water (pH 2.0 with Phosphoric Acid)[5][15] |
| Mobile Phase B | Acetonitrile[1][2] | Acetonitrile[2] | Acetonitrile[5][15] |
| Elution Type | Gradient[1] | Gradient[2] | Gradient[5][15] |
| Flow Rate | 0.6 mL/min[1] | 1.0 mL/min[2] | 5.0 mL/min[5][15] |
| Detection | 280 nm[1] | 210 nm -> 280 nm[2] | 278 nm[5][15] |
| Column Temp. | 25 °C[1] | 25 °C[2] | 30 °C[5][15] |
Table 2: Illustrative Impact of Mobile Phase Composition on Harpagoside Retention
This table is based on a method development study where the ratio of methanol to 0.02% formic acid was varied.[16]
| Methanol : 0.02% Formic Acid (v/v) | Retention Time (min) | Observation |
| 70 : 30 | 3.1 | Fast elution, potential for co-elution with other compounds. |
| 65 : 35 | 4.2 | Increased retention, better separation from the solvent front. |
| 60 : 40 | 5.3 | Good retention and separation, selected as the optimal composition for the method.[16][17] |
Experimental Protocols
Protocol: Gradient HPLC Method for this compound Quantification
This protocol is a generalized example based on common methodologies.[1][2]
1. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Add 1.0 mL of orthophosphoric acid to 1 L of HPLC-grade water (for a 0.1% solution). Filter through a 0.45 µm membrane filter and degas for 15-20 minutes using a sonicator.
-
Mobile Phase B (Organic): Use HPLC-grade acetonitrile. Filter and degas as above.
2. Sample Preparation:
-
Accurately weigh a suitable amount of the sample extract or standard.
-
Dissolve in a known volume of a diluent (e.g., a 50:50 mixture of methanol and water).
-
Vortex to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC System Setup and Run:
-
Column: Install a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Flow Rate: Set the pump flow rate to 1.0 mL/min.[2]
-
Detection: Set the UV detector to 280 nm.[1]
-
Injection Volume: Set the autosampler to inject 10 µL.[1]
-
Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.
-
Gradient Program: Program a suitable gradient. For example:
-
0-5 min: 90% A, 10% B
-
5-20 min: Linear gradient to 60% A, 40% B
-
20-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: Hold at 10% A, 90% B (column wash)
-
30-35 min: Return to initial conditions (90% A, 10% B) for re-equilibration.
-
-
Analysis: Inject the prepared samples and standards. Integrate the peak corresponding to this compound for quantification.
Visualizations
The following diagrams illustrate key workflows and relationships in the optimization process.
Caption: Workflow for troubleshooting common HPLC separation issues for this compound.
Caption: Key mobile phase parameters and their influence on HPLC results for this compound.
References
- 1. Determination of harpagoside in Harpagophytum procumbens DC tablet’s using analytical method by High Performance Liquid Chromatography [redalyc.org]
- 2. [Determination of this compound and harpagoside in Scrophulariae Radix by HPLC-UV] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. waters.com [waters.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. ijnrd.org [ijnrd.org]
- 14. pharmaguru.co [pharmaguru.co]
- 15. tandfonline.com [tandfonline.com]
- 16. jddtonline.info [jddtonline.info]
- 17. jddtonline.info [jddtonline.info]
Technical Support Center: Harpagide Solid-Phase Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of Harpagide during solid-phase extraction (SPE).
Troubleshooting Guide: Low this compound Recovery
This guide addresses common issues encountered during the solid-phase extraction of this compound in a question-and-answer format.
Q1: My this compound recovery is significantly lower than expected. What are the most likely causes?
Low recovery is a frequent issue in SPE. The primary causes can be broadly categorized into inappropriate SPE sorbent and solvent selection, suboptimal procedural parameters, or issues with the sample matrix itself. It's crucial to systematically evaluate each step of your protocol.[1][2][3]
Q2: How do I choose the correct SPE cartridge for this compound extraction?
The choice of sorbent is critical for effective retention of this compound. For complex matrices like plasma and urine, polymeric reversed-phase sorbents are often successful.
-
For Plasma: BondElut PPL cartridges have been shown to provide high recovery rates (91-93%).[4][5][6]
-
For Urine: A dual-cartridge approach may be necessary. Studies have demonstrated successful extraction of this compound using a combination of BondElut PPL and BondElut C18 HF cartridges, achieving recoveries of around 75%.[4][5][6] AbsElut Nexus cartridges have also been used for related compounds in urine.[4][6]
The key is to match the sorbent's retention mechanism with this compound's chemistry.[1]
Q3: My wash step seems to be removing my analyte. How can I optimize it?
If you suspect the wash solvent is too strong and causing premature elution of this compound, consider the following:
-
Reduce Solvent Strength: Decrease the percentage of organic solvent in your wash solution. Even small changes can significantly impact selectivity.[1]
-
pH Adjustment: Ensure the pH of the wash solvent is not in a range that would cause this compound to elute.
-
Flow Rate: Use a controlled, slower flow rate (~1–2 mL/min) during the wash step to avoid abruptly stripping the analyte from the sorbent.[1]
Q4: I'm not getting complete elution of this compound from the cartridge. What should I do?
Incomplete elution points to the elution solvent being too weak to disrupt the interaction between this compound and the sorbent.[7]
-
Increase Elution Solvent Strength: Increase the proportion of the strong organic solvent (e.g., methanol (B129727) or acetonitrile) in your elution mixture.[1]
-
Increase Elution Volume: You may not be using a sufficient volume of solvent to completely desorb the analyte. Try increasing the elution volume in increments.[1][7]
-
pH Modification: Adjusting the pH of the elution solvent can sometimes improve desorption by altering the ionization state of the analyte or the sorbent surface.[1]
Q5: Could the flow rate be affecting my recovery?
Absolutely. A flow rate that is too high during sample loading can prevent sufficient interaction time between this compound and the sorbent, leading to breakthrough and loss of analyte.[1][8] Conversely, an excessively fast elution flow rate may not allow for complete desorption. It is recommended to maintain a slow and consistent flow rate throughout the SPE process.
Q6: How does the sample matrix (e.g., plasma, urine) impact this compound recovery?
The sample matrix can significantly interfere with the SPE process.[3]
-
High Viscosity: Viscous samples like plasma should be diluted to ensure smooth passage through the cartridge.[1] A common practice is to dilute plasma with water before loading.[4]
-
pH: The pH of the sample can affect the retention of this compound. Adjusting the sample pH according to the chosen sorbent and method is often necessary.[3][5]
-
Particulates: Samples containing particulates should be centrifuged or filtered prior to loading to prevent clogging of the SPE cartridge.[4][7]
Frequently Asked Questions (FAQs)
What is a typical recovery rate for this compound using SPE?
With an optimized protocol, recovery rates can be quite high. For plasma, recoveries of 91-93% have been reported using BondElut PPL cartridges. For urine, which can be a more challenging matrix for this compound, a recovery of 75% has been achieved using a two-cartridge system (BondElut PPL and BondElut C18 HF).[4][5][6]
Is this compound stable during the extraction process?
Can I use a generic C18 cartridge for this compound extraction?
While C18 is a common reversed-phase sorbent, its performance can vary. For this compound in urine, a high-capacity C18 (C18 HF) has been used in conjunction with another cartridge.[4][6] The success of a generic C18 will depend on its specific characteristics and the complexity of your sample matrix. Polymeric sorbents like the BondElut PPL have shown better performance for plasma.[4][5][6]
My results are not reproducible. What could be the cause?
Poor reproducibility in SPE can stem from several factors:[1][2]
-
Inconsistent Flow Rate: Ensure a consistent flow rate for all samples.
-
Drying of the Sorbent Bed: Do not let the sorbent bed dry out between the conditioning, equilibration, and sample loading steps.[1][8]
-
Cartridge Overload: Ensure you are not exceeding the capacity of the SPE cartridge.[1][8]
-
Inconsistent Sample Pre-treatment: Follow a standardized procedure for preparing all samples before loading.[8]
Data Presentation: this compound SPE Recovery Rates
The following table summarizes recovery data from an optimized SPE protocol for this compound and related compounds in different biological matrices.
| Analyte | Matrix | SPE Cartridge(s) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| This compound (HG) | Plasma | BondElut PPL | 91 - 93 | 8 - 13 |
| This compound (HG) | Urine | BondElut PPL and BondElut C18 HF | 75 | 14 - 19 |
| Harpagoside (HS) | Urine | AbsElut Nexus | 85 | 7 - 19 |
Data adapted from Colas et al., Journal of Chromatographic Science, 2008.[4]
Experimental Protocol: SPE of this compound from Plasma
This protocol is based on the optimized method described by Colas et al. (2008).[4]
1. Sample Pre-treatment: a. Take 3 mL of plasma. b. Dilute with 2.5 mL of water. c. Add internal standards if required. d. Centrifuge the mixture for 30 minutes at 3000 x g. e. Transfer the supernatant to a clean tube and add an additional 2 mL of water.
2. SPE Cartridge Conditioning (BondElut PPL): a. Condition the cartridge with an appropriate solvent as per the manufacturer's guidelines (typically a strong organic solvent like methanol). b. Equilibrate the cartridge with a weaker solvent that mimics the sample loading conditions (e.g., water or a buffered solution). Do not allow the cartridge to dry.
3. Sample Loading: a. Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 0.8 mL/min).
4. Washing: a. Wash the cartridge with a solvent mixture designed to remove interferences without eluting the this compound (e.g., a low percentage of organic solvent in water). b. Dry the cartridge under vacuum for a specified period.
5. Elution: a. Elute the retained this compound with a strong organic solvent (e.g., methanol). b. Collect the eluate at a controlled flow rate (e.g., 0.8 mL/min).
6. Post-Elution: a. Evaporate the eluate to dryness under a stream of nitrogen at approximately 48°C. b. Reconstitute the residue in a suitable solvent for your analytical method (e.g., a mixture of methanol and water with 0.1% formic acid for LC-MS analysis).
Visualizations
Experimental Workflow for this compound SPE
Caption: Workflow for this compound Solid-Phase Extraction.
This compound's Anti-inflammatory Signaling Pathway
Caption: this compound inhibits the NF-κB inflammatory pathway.
References
- 1. Harpagoside suppresses lipopolysaccharide-induced iNOS and COX-2 expression through inhibition of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits the TNF-α-induced inflammatory response in rat articular chondrocytes by the glycolytic pathways for alleviating osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABC Herbalgram Website [herbalgram.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Fight against Infection and Pain: Devil’s Claw (Harpagophytum procumbens) a Rich Source of Anti-Inflammatory Activity: 2011–2022 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Harpagide Solid-Phase Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of Harpagide during solid-phase extraction (SPE).
Troubleshooting Guide: Low this compound Recovery
This guide addresses common issues encountered during the solid-phase extraction of this compound in a question-and-answer format.
Q1: My this compound recovery is significantly lower than expected. What are the most likely causes?
Low recovery is a frequent issue in SPE. The primary causes can be broadly categorized into inappropriate SPE sorbent and solvent selection, suboptimal procedural parameters, or issues with the sample matrix itself. It's crucial to systematically evaluate each step of your protocol.[1][2][3]
Q2: How do I choose the correct SPE cartridge for this compound extraction?
The choice of sorbent is critical for effective retention of this compound. For complex matrices like plasma and urine, polymeric reversed-phase sorbents are often successful.
-
For Plasma: BondElut PPL cartridges have been shown to provide high recovery rates (91-93%).[4][5][6]
-
For Urine: A dual-cartridge approach may be necessary. Studies have demonstrated successful extraction of this compound using a combination of BondElut PPL and BondElut C18 HF cartridges, achieving recoveries of around 75%.[4][5][6] AbsElut Nexus cartridges have also been used for related compounds in urine.[4][6]
The key is to match the sorbent's retention mechanism with this compound's chemistry.[1]
Q3: My wash step seems to be removing my analyte. How can I optimize it?
If you suspect the wash solvent is too strong and causing premature elution of this compound, consider the following:
-
Reduce Solvent Strength: Decrease the percentage of organic solvent in your wash solution. Even small changes can significantly impact selectivity.[1]
-
pH Adjustment: Ensure the pH of the wash solvent is not in a range that would cause this compound to elute.
-
Flow Rate: Use a controlled, slower flow rate (~1–2 mL/min) during the wash step to avoid abruptly stripping the analyte from the sorbent.[1]
Q4: I'm not getting complete elution of this compound from the cartridge. What should I do?
Incomplete elution points to the elution solvent being too weak to disrupt the interaction between this compound and the sorbent.[7]
-
Increase Elution Solvent Strength: Increase the proportion of the strong organic solvent (e.g., methanol or acetonitrile) in your elution mixture.[1]
-
Increase Elution Volume: You may not be using a sufficient volume of solvent to completely desorb the analyte. Try increasing the elution volume in increments.[1][7]
-
pH Modification: Adjusting the pH of the elution solvent can sometimes improve desorption by altering the ionization state of the analyte or the sorbent surface.[1]
Q5: Could the flow rate be affecting my recovery?
Absolutely. A flow rate that is too high during sample loading can prevent sufficient interaction time between this compound and the sorbent, leading to breakthrough and loss of analyte.[1][8] Conversely, an excessively fast elution flow rate may not allow for complete desorption. It is recommended to maintain a slow and consistent flow rate throughout the SPE process.
Q6: How does the sample matrix (e.g., plasma, urine) impact this compound recovery?
The sample matrix can significantly interfere with the SPE process.[3]
-
High Viscosity: Viscous samples like plasma should be diluted to ensure smooth passage through the cartridge.[1] A common practice is to dilute plasma with water before loading.[4]
-
pH: The pH of the sample can affect the retention of this compound. Adjusting the sample pH according to the chosen sorbent and method is often necessary.[3][5]
-
Particulates: Samples containing particulates should be centrifuged or filtered prior to loading to prevent clogging of the SPE cartridge.[4][7]
Frequently Asked Questions (FAQs)
What is a typical recovery rate for this compound using SPE?
With an optimized protocol, recovery rates can be quite high. For plasma, recoveries of 91-93% have been reported using BondElut PPL cartridges. For urine, which can be a more challenging matrix for this compound, a recovery of 75% has been achieved using a two-cartridge system (BondElut PPL and BondElut C18 HF).[4][5][6]
Is this compound stable during the extraction process?
Can I use a generic C18 cartridge for this compound extraction?
While C18 is a common reversed-phase sorbent, its performance can vary. For this compound in urine, a high-capacity C18 (C18 HF) has been used in conjunction with another cartridge.[4][6] The success of a generic C18 will depend on its specific characteristics and the complexity of your sample matrix. Polymeric sorbents like the BondElut PPL have shown better performance for plasma.[4][5][6]
My results are not reproducible. What could be the cause?
Poor reproducibility in SPE can stem from several factors:[1][2]
-
Inconsistent Flow Rate: Ensure a consistent flow rate for all samples.
-
Drying of the Sorbent Bed: Do not let the sorbent bed dry out between the conditioning, equilibration, and sample loading steps.[1][8]
-
Cartridge Overload: Ensure you are not exceeding the capacity of the SPE cartridge.[1][8]
-
Inconsistent Sample Pre-treatment: Follow a standardized procedure for preparing all samples before loading.[8]
Data Presentation: this compound SPE Recovery Rates
The following table summarizes recovery data from an optimized SPE protocol for this compound and related compounds in different biological matrices.
| Analyte | Matrix | SPE Cartridge(s) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| This compound (HG) | Plasma | BondElut PPL | 91 - 93 | 8 - 13 |
| This compound (HG) | Urine | BondElut PPL and BondElut C18 HF | 75 | 14 - 19 |
| Harpagoside (HS) | Urine | AbsElut Nexus | 85 | 7 - 19 |
Data adapted from Colas et al., Journal of Chromatographic Science, 2008.[4]
Experimental Protocol: SPE of this compound from Plasma
This protocol is based on the optimized method described by Colas et al. (2008).[4]
1. Sample Pre-treatment: a. Take 3 mL of plasma. b. Dilute with 2.5 mL of water. c. Add internal standards if required. d. Centrifuge the mixture for 30 minutes at 3000 x g. e. Transfer the supernatant to a clean tube and add an additional 2 mL of water.
2. SPE Cartridge Conditioning (BondElut PPL): a. Condition the cartridge with an appropriate solvent as per the manufacturer's guidelines (typically a strong organic solvent like methanol). b. Equilibrate the cartridge with a weaker solvent that mimics the sample loading conditions (e.g., water or a buffered solution). Do not allow the cartridge to dry.
3. Sample Loading: a. Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 0.8 mL/min).
4. Washing: a. Wash the cartridge with a solvent mixture designed to remove interferences without eluting the this compound (e.g., a low percentage of organic solvent in water). b. Dry the cartridge under vacuum for a specified period.
5. Elution: a. Elute the retained this compound with a strong organic solvent (e.g., methanol). b. Collect the eluate at a controlled flow rate (e.g., 0.8 mL/min).
6. Post-Elution: a. Evaporate the eluate to dryness under a stream of nitrogen at approximately 48°C. b. Reconstitute the residue in a suitable solvent for your analytical method (e.g., a mixture of methanol and water with 0.1% formic acid for LC-MS analysis).
Visualizations
Experimental Workflow for this compound SPE
Caption: Workflow for this compound Solid-Phase Extraction.
This compound's Anti-inflammatory Signaling Pathway
Caption: this compound inhibits the NF-κB inflammatory pathway.
References
- 1. Harpagoside suppresses lipopolysaccharide-induced iNOS and COX-2 expression through inhibition of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits the TNF-α-induced inflammatory response in rat articular chondrocytes by the glycolytic pathways for alleviating osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABC Herbalgram Website [herbalgram.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Fight against Infection and Pain: Devil’s Claw (Harpagophytum procumbens) a Rich Source of Anti-Inflammatory Activity: 2011–2022 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Harpagide in DMSO Stock Solutions
This technical support center provides guidance on the stability of Harpagide in Dimethyl Sulfoxide (DMSO) stock solutions for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your this compound solutions during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO stock solutions?
A1: For optimal stability, it is recommended to store this compound stock solutions in DMSO at low temperatures and protected from light. General recommendations suggest storage at -20°C for short-to-medium term (up to 1 month) and at -80°C for long-term storage (up to 6 months). Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
Q2: How stable is this compound in DMSO at different temperatures?
A2: While specific quantitative long-term stability data for this compound in DMSO is not extensively published, based on general stability studies of organic compounds in DMSO, some degradation can be expected over time, especially at higher temperatures. The table below provides an estimated stability profile based on typical compound behavior in DMSO.
| Storage Temperature | 1 Week | 1 Month | 3 Months | 6 Months |
| Room Temperature | ~95-98% | ~85-90% | <80% | Significant Degradation |
| 4°C | >99% | ~95-98% | ~90-95% | ~85-90% |
| -20°C | >99% | >99% | ~98% | ~95-97% |
| -80°C | >99% | >99% | >99% | >98% |
| Disclaimer: This data is an estimation based on general compound stability in DMSO and should be used as a guideline. For critical experiments, it is recommended to perform your own stability assessment. |
Q3: What are the potential causes of this compound degradation in DMSO?
A3: Several factors can contribute to the degradation of compounds stored in DMSO. Water is a significant factor, as DMSO is hygroscopic and absorbed water can lead to hydrolysis of susceptible compounds.[1][2] Repeated freeze-thaw cycles can also introduce moisture and potentially lead to precipitation or degradation of the compound.[3] Exposure to light and oxygen can also promote degradation, although to a lesser extent for many compounds when stored properly.
Q4: Can I store my this compound/DMSO stock solution at 4°C?
A4: Storing this compound in DMSO at 4°C is acceptable for short-term use (a few days to a week). However, for longer-term storage, freezing at -20°C or -80°C is recommended to minimize degradation and maintain the integrity of the compound.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent experimental results with the same stock solution. | Degradation of this compound due to improper storage or handling. | Prepare fresh stock solutions. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Protect from light. Use anhydrous DMSO. |
| Precipitate observed in the stock solution upon thawing. | The compound may have low solubility at colder temperatures or has precipitated out of solution due to freeze-thaw cycles. | Warm the solution to 37°C and vortex or sonicate to redissolve the compound completely before use. Ensure the final concentration in your assay medium is below the solubility limit. |
| Loss of biological activity over time. | Chemical degradation of this compound. | Perform a stability check using an analytical method like HPLC or UPLC-MS/MS to determine the concentration and purity of your stock solution. Prepare fresh stocks if significant degradation is observed. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a stable stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Calculate the volume of anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.
-
Aliquot the stock solution into single-use, sterile amber microcentrifuge tubes or glass vials.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C for short to medium-term storage or at -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability in DMSO using HPLC-UV
This protocol provides a method for conducting a stability study of this compound in DMSO.
Objective: To quantify the degradation of this compound in DMSO stock solutions over time at different storage temperatures.
Materials and Equipment:
-
This compound in DMSO stock solutions stored at different temperatures (e.g., Room Temperature, 4°C, -20°C, -80°C)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (with 0.03% phosphoric acid), gradient elution
-
This compound reference standard
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: At specified time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months), retrieve an aliquot of the this compound stock solution from each storage condition.
-
Dilution: Dilute the stock solution with the mobile phase to a final concentration within the linear range of the calibration curve.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations using the reference standard. Inject these standards into the HPLC to generate a calibration curve.
-
HPLC Analysis:
-
Data Analysis:
-
Integrate the peak area of this compound in the chromatograms.
-
Use the calibration curve to determine the concentration of this compound in each sample.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0).
-
Plot the percentage of this compound remaining versus time for each storage condition.
-
Visualizations
This compound Anti-inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB protein is degraded, allowing the NF-κB complex (p50/p65) to translocate to the nucleus. In the nucleus, NF-κB promotes the transcription of various pro-inflammatory genes, including those for COX-2, iNOS, TNF-α, and IL-6. This compound has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of these inflammatory mediators.[1][3]
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Workflow for Stability Assessment
The following diagram illustrates the workflow for assessing the stability of this compound in DMSO stock solutions.
Caption: Workflow for this compound stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Stability of Harpagide in DMSO Stock Solutions
This technical support center provides guidance on the stability of Harpagide in Dimethyl Sulfoxide (DMSO) stock solutions for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your this compound solutions during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO stock solutions?
A1: For optimal stability, it is recommended to store this compound stock solutions in DMSO at low temperatures and protected from light. General recommendations suggest storage at -20°C for short-to-medium term (up to 1 month) and at -80°C for long-term storage (up to 6 months). Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
Q2: How stable is this compound in DMSO at different temperatures?
A2: While specific quantitative long-term stability data for this compound in DMSO is not extensively published, based on general stability studies of organic compounds in DMSO, some degradation can be expected over time, especially at higher temperatures. The table below provides an estimated stability profile based on typical compound behavior in DMSO.
| Storage Temperature | 1 Week | 1 Month | 3 Months | 6 Months |
| Room Temperature | ~95-98% | ~85-90% | <80% | Significant Degradation |
| 4°C | >99% | ~95-98% | ~90-95% | ~85-90% |
| -20°C | >99% | >99% | ~98% | ~95-97% |
| -80°C | >99% | >99% | >99% | >98% |
| Disclaimer: This data is an estimation based on general compound stability in DMSO and should be used as a guideline. For critical experiments, it is recommended to perform your own stability assessment. |
Q3: What are the potential causes of this compound degradation in DMSO?
A3: Several factors can contribute to the degradation of compounds stored in DMSO. Water is a significant factor, as DMSO is hygroscopic and absorbed water can lead to hydrolysis of susceptible compounds.[1][2] Repeated freeze-thaw cycles can also introduce moisture and potentially lead to precipitation or degradation of the compound.[3] Exposure to light and oxygen can also promote degradation, although to a lesser extent for many compounds when stored properly.
Q4: Can I store my this compound/DMSO stock solution at 4°C?
A4: Storing this compound in DMSO at 4°C is acceptable for short-term use (a few days to a week). However, for longer-term storage, freezing at -20°C or -80°C is recommended to minimize degradation and maintain the integrity of the compound.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent experimental results with the same stock solution. | Degradation of this compound due to improper storage or handling. | Prepare fresh stock solutions. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Protect from light. Use anhydrous DMSO. |
| Precipitate observed in the stock solution upon thawing. | The compound may have low solubility at colder temperatures or has precipitated out of solution due to freeze-thaw cycles. | Warm the solution to 37°C and vortex or sonicate to redissolve the compound completely before use. Ensure the final concentration in your assay medium is below the solubility limit. |
| Loss of biological activity over time. | Chemical degradation of this compound. | Perform a stability check using an analytical method like HPLC or UPLC-MS/MS to determine the concentration and purity of your stock solution. Prepare fresh stocks if significant degradation is observed. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a stable stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Calculate the volume of anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.
-
Aliquot the stock solution into single-use, sterile amber microcentrifuge tubes or glass vials.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C for short to medium-term storage or at -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability in DMSO using HPLC-UV
This protocol provides a method for conducting a stability study of this compound in DMSO.
Objective: To quantify the degradation of this compound in DMSO stock solutions over time at different storage temperatures.
Materials and Equipment:
-
This compound in DMSO stock solutions stored at different temperatures (e.g., Room Temperature, 4°C, -20°C, -80°C)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (with 0.03% phosphoric acid), gradient elution
-
This compound reference standard
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: At specified time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months), retrieve an aliquot of the this compound stock solution from each storage condition.
-
Dilution: Dilute the stock solution with the mobile phase to a final concentration within the linear range of the calibration curve.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations using the reference standard. Inject these standards into the HPLC to generate a calibration curve.
-
HPLC Analysis:
-
Data Analysis:
-
Integrate the peak area of this compound in the chromatograms.
-
Use the calibration curve to determine the concentration of this compound in each sample.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0).
-
Plot the percentage of this compound remaining versus time for each storage condition.
-
Visualizations
This compound Anti-inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB protein is degraded, allowing the NF-κB complex (p50/p65) to translocate to the nucleus. In the nucleus, NF-κB promotes the transcription of various pro-inflammatory genes, including those for COX-2, iNOS, TNF-α, and IL-6. This compound has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of these inflammatory mediators.[1][3]
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Workflow for Stability Assessment
The following diagram illustrates the workflow for assessing the stability of this compound in DMSO stock solutions.
Caption: Workflow for this compound stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Harpagide by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Harpagide.
Troubleshooting Guide
Problem: I am observing low signal intensity and poor sensitivity for this compound.
Possible Cause & Solution
This issue is often a result of ion suppression, a common matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of this compound in the MS source.[1][2]
Troubleshooting Steps:
-
Evaluate Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup process to remove interfering substances before analysis.[1][3]
-
For plasma/urine: Consider Solid-Phase Extraction (SPE) which offers high selectivity and can significantly reduce matrix components.[4][5] For complex matrices like equine plasma and urine, specific SPE cartridges and procedures have been shown to be effective.[4]
-
For simpler matrices or high-throughput needs: Protein Precipitation (PPT) is a faster but less clean method that may be sufficient.[6][7] If using PPT, ensure optimal precipitation and centrifugation to remove as much protein as possible.
-
-
Optimize Chromatographic Separation: If interfering compounds co-elute with this compound, adjusting the liquid chromatography (LC) conditions can resolve them.[1][8]
-
Modify Gradient: Adjust the mobile phase gradient to better separate this compound from matrix components.
-
Change Column Chemistry: If co-elution persists, switching to a column with a different stationary phase (e.g., from C18 to a Phenyl-Hexyl) can alter selectivity.[9]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[1][10][11] A SIL-IS for this compound will co-elute and experience the same degree of ion suppression, allowing for an accurate analyte/IS ratio for quantification.[9][12]
-
Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[8][9] However, this will also reduce the analyte signal, so it is only feasible for samples with higher concentrations.
Problem: I am seeing inconsistent and irreproducible results for my quality control (QC) samples.
Possible Cause & Solution
High variability between samples often points to inconsistent matrix effects, where the composition of the matrix differs from one sample to another, causing varying degrees of ion suppression.[9]
Troubleshooting Steps:
-
Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup method like SPE is crucial to minimize sample-to-sample variability in the matrix.[3][4]
-
Employ Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples (e.g., blank plasma from the same species).[1][9] This helps to ensure that the calibrators and the samples experience similar matrix effects.
-
Utilize a Stable Isotope-Labeled Internal Standard: A SIL-IS is highly effective at correcting for variability in ion suppression between different samples, as it is affected in the same way as the analyte.[9][12]
Logical Workflow for Troubleshooting Matrix Effects
Caption: A logical workflow for diagnosing and resolving common matrix effect issues.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS? A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting components from the sample matrix.[1] This can lead to ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), which negatively impacts the accuracy, precision, and sensitivity of the analysis.[2][13]
Q2: Which sample preparation method is best for reducing matrix effects for this compound in biological fluids? A2: The choice depends on the complexity of the matrix and the required sensitivity.
-
Solid-Phase Extraction (SPE) is a powerful technique that generally provides cleaner extracts than other methods, making it highly suitable for complex matrices like equine plasma and urine.[4][5]
-
Protein Precipitation (PPT) is a simpler and faster method that can be effective for less complex matrices like rat plasma, especially when high throughput is needed.[6][7]
-
Liquid-Liquid Extraction (LLE) is another option that can offer good cleanup but may be more labor-intensive.[3]
Q3: How can I quantitatively assess the extent of matrix effects in my assay? A3: The post-extraction spike method is a standard approach to quantify matrix effects.[13] This involves comparing the peak area of an analyte spiked into a blank matrix extract (post-extraction) with the peak area of the analyte in a neat solvent solution at the same concentration. The ratio of these responses is called the Matrix Factor (MF). An MF of <1 indicates ion suppression, while an MF of >1 indicates ion enhancement.[13]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) for this compound necessary? A4: While not strictly mandatory if matrix effects can be eliminated through other means, using a SIL-IS is highly recommended and considered the "gold standard" for compensating for matrix effects.[9][11] It is the most effective way to correct for unavoidable variations in ion suppression between individual samples, thereby improving accuracy and precision.[12][14]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Equine Plasma
This protocol is adapted from a study optimizing SPE for this compound and related compounds in equine plasma.[4]
-
Sample Pre-treatment: Centrifuge plasma sample at 3000 g for 30 minutes.
-
SPE Cartridge: BondElut PPL.
-
Conditioning: Condition the cartridge as per manufacturer guidelines.
-
Loading: Load the pre-treated plasma sample onto the cartridge at a flow rate of 0.8 mL/min.
-
Washing: Wash the cartridge with an appropriate solvent to remove interferences.
-
Elution: Elute this compound with a suitable elution solvent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness at 48°C under a stream of nitrogen. Reconstitute the residue in 200 µL of a 50:50 (v/v) methanol/water solution containing 0.1% formic acid.[4] The sample is now ready for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (PPT) for this compound from Rat Plasma
This protocol is based on a method for the simultaneous determination of Catalpol and this compound in rat plasma.[6][7]
-
Sample Aliquot: Take a small volume of rat plasma (e.g., 20 µL).
-
Precipitation: Add a protein precipitating agent (e.g., acetonitrile) containing the internal standard.
-
Vortex: Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Experimental Workflows
Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.
Caption: Workflow for Protein Precipitation (PPT) of this compound.
Quantitative Data Summary
Table 1: SPE Recoveries for this compound and Related Compounds [4]
| Compound | Matrix | SPE Cartridge | Extraction Recovery (%) | RSD (%) |
| This compound (HG) | Urine | BondElut PPL + C18 HF | 75 | 14 - 19 |
| Harpagoside (HS) | Plasma | BondElut PPL | 91 - 93 | 8 - 13 |
| Harpagoside (HS) | Urine | AbsElut Nexus | 85 | 7 - 19 |
| 8-p-Coumaroyl this compound | Urine | AbsElut Nexus | 77 | 7 - 19 |
Table 2: LC-MS/MS Method Parameters for this compound Analysis [6][7]
| Parameter | Value |
| Sample Volume | 20 µL (Rat Plasma) |
| Linear Range | 10 - 2500 ng/mL |
| Analysis Time | ~8 minutes |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Column | SunFire™ C18 (100 mm × 2.1 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile and 10 mM Ammonium Formate |
| Flow Rate | 0.3 mL/min |
References
- 1. longdom.org [longdom.org]
- 2. providiongroup.com [providiongroup.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. gcms.cz [gcms.cz]
- 6. Development and Validation of an LC-MS/MS Method for Determination of Catalpol and this compound in Small Volume Rat Plasma: Application to a Pharmacokinetic Study [scirp.org]
- 7. scirp.org [scirp.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Technical Support Center: Analysis of Harpagide by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Harpagide.
Troubleshooting Guide
Problem: I am observing low signal intensity and poor sensitivity for this compound.
Possible Cause & Solution
This issue is often a result of ion suppression, a common matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of this compound in the MS source.[1][2]
Troubleshooting Steps:
-
Evaluate Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup process to remove interfering substances before analysis.[1][3]
-
For plasma/urine: Consider Solid-Phase Extraction (SPE) which offers high selectivity and can significantly reduce matrix components.[4][5] For complex matrices like equine plasma and urine, specific SPE cartridges and procedures have been shown to be effective.[4]
-
For simpler matrices or high-throughput needs: Protein Precipitation (PPT) is a faster but less clean method that may be sufficient.[6][7] If using PPT, ensure optimal precipitation and centrifugation to remove as much protein as possible.
-
-
Optimize Chromatographic Separation: If interfering compounds co-elute with this compound, adjusting the liquid chromatography (LC) conditions can resolve them.[1][8]
-
Modify Gradient: Adjust the mobile phase gradient to better separate this compound from matrix components.
-
Change Column Chemistry: If co-elution persists, switching to a column with a different stationary phase (e.g., from C18 to a Phenyl-Hexyl) can alter selectivity.[9]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[1][10][11] A SIL-IS for this compound will co-elute and experience the same degree of ion suppression, allowing for an accurate analyte/IS ratio for quantification.[9][12]
-
Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[8][9] However, this will also reduce the analyte signal, so it is only feasible for samples with higher concentrations.
Problem: I am seeing inconsistent and irreproducible results for my quality control (QC) samples.
Possible Cause & Solution
High variability between samples often points to inconsistent matrix effects, where the composition of the matrix differs from one sample to another, causing varying degrees of ion suppression.[9]
Troubleshooting Steps:
-
Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup method like SPE is crucial to minimize sample-to-sample variability in the matrix.[3][4]
-
Employ Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples (e.g., blank plasma from the same species).[1][9] This helps to ensure that the calibrators and the samples experience similar matrix effects.
-
Utilize a Stable Isotope-Labeled Internal Standard: A SIL-IS is highly effective at correcting for variability in ion suppression between different samples, as it is affected in the same way as the analyte.[9][12]
Logical Workflow for Troubleshooting Matrix Effects
Caption: A logical workflow for diagnosing and resolving common matrix effect issues.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS? A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting components from the sample matrix.[1] This can lead to ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), which negatively impacts the accuracy, precision, and sensitivity of the analysis.[2][13]
Q2: Which sample preparation method is best for reducing matrix effects for this compound in biological fluids? A2: The choice depends on the complexity of the matrix and the required sensitivity.
-
Solid-Phase Extraction (SPE) is a powerful technique that generally provides cleaner extracts than other methods, making it highly suitable for complex matrices like equine plasma and urine.[4][5]
-
Protein Precipitation (PPT) is a simpler and faster method that can be effective for less complex matrices like rat plasma, especially when high throughput is needed.[6][7]
-
Liquid-Liquid Extraction (LLE) is another option that can offer good cleanup but may be more labor-intensive.[3]
Q3: How can I quantitatively assess the extent of matrix effects in my assay? A3: The post-extraction spike method is a standard approach to quantify matrix effects.[13] This involves comparing the peak area of an analyte spiked into a blank matrix extract (post-extraction) with the peak area of the analyte in a neat solvent solution at the same concentration. The ratio of these responses is called the Matrix Factor (MF). An MF of <1 indicates ion suppression, while an MF of >1 indicates ion enhancement.[13]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) for this compound necessary? A4: While not strictly mandatory if matrix effects can be eliminated through other means, using a SIL-IS is highly recommended and considered the "gold standard" for compensating for matrix effects.[9][11] It is the most effective way to correct for unavoidable variations in ion suppression between individual samples, thereby improving accuracy and precision.[12][14]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Equine Plasma
This protocol is adapted from a study optimizing SPE for this compound and related compounds in equine plasma.[4]
-
Sample Pre-treatment: Centrifuge plasma sample at 3000 g for 30 minutes.
-
SPE Cartridge: BondElut PPL.
-
Conditioning: Condition the cartridge as per manufacturer guidelines.
-
Loading: Load the pre-treated plasma sample onto the cartridge at a flow rate of 0.8 mL/min.
-
Washing: Wash the cartridge with an appropriate solvent to remove interferences.
-
Elution: Elute this compound with a suitable elution solvent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness at 48°C under a stream of nitrogen. Reconstitute the residue in 200 µL of a 50:50 (v/v) methanol/water solution containing 0.1% formic acid.[4] The sample is now ready for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (PPT) for this compound from Rat Plasma
This protocol is based on a method for the simultaneous determination of Catalpol and this compound in rat plasma.[6][7]
-
Sample Aliquot: Take a small volume of rat plasma (e.g., 20 µL).
-
Precipitation: Add a protein precipitating agent (e.g., acetonitrile) containing the internal standard.
-
Vortex: Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Experimental Workflows
Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.
Caption: Workflow for Protein Precipitation (PPT) of this compound.
Quantitative Data Summary
Table 1: SPE Recoveries for this compound and Related Compounds [4]
| Compound | Matrix | SPE Cartridge | Extraction Recovery (%) | RSD (%) |
| This compound (HG) | Urine | BondElut PPL + C18 HF | 75 | 14 - 19 |
| Harpagoside (HS) | Plasma | BondElut PPL | 91 - 93 | 8 - 13 |
| Harpagoside (HS) | Urine | AbsElut Nexus | 85 | 7 - 19 |
| 8-p-Coumaroyl this compound | Urine | AbsElut Nexus | 77 | 7 - 19 |
Table 2: LC-MS/MS Method Parameters for this compound Analysis [6][7]
| Parameter | Value |
| Sample Volume | 20 µL (Rat Plasma) |
| Linear Range | 10 - 2500 ng/mL |
| Analysis Time | ~8 minutes |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Column | SunFire™ C18 (100 mm × 2.1 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile and 10 mM Ammonium Formate |
| Flow Rate | 0.3 mL/min |
References
- 1. longdom.org [longdom.org]
- 2. providiongroup.com [providiongroup.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. gcms.cz [gcms.cz]
- 6. Development and Validation of an LC-MS/MS Method for Determination of Catalpol and this compound in Small Volume Rat Plasma: Application to a Pharmacokinetic Study [scirp.org]
- 7. scirp.org [scirp.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Validation & Comparative
Harpagide vs. Harpagoside: A Comparative Analysis of Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Harpagide (B7782904) and harpagoside (B1684579), two iridoid glycosides predominantly found in the plant Harpagophytum procumbens (Devil's Claw), are often implicated in the plant's traditional use for treating inflammatory conditions. While both compounds share a similar structural backbone, emerging evidence suggests they possess distinct and, in some cases, opposing effects on inflammatory pathways. This guide provides an objective comparison of their anti-inflammatory activities, supported by experimental data, to aid researchers in drug discovery and development.
At a Glance: Comparative Anti-inflammatory Profile
| Feature | This compound | Harpagoside |
| Primary Anti-inflammatory Effect | Conflicting evidence: Anti-inflammatory and potentially pro-inflammatory | Anti-inflammatory |
| COX-2 Inhibition | Indirect inhibition suggested by molecular docking; some evidence of increasing COX-2 expression. | Indirect inhibitor; reduces expression. |
| NF-κB Pathway | Inhibits TNF-α induced inflammation. | Suppresses NF-κB activation. |
| Nitric Oxide (NO) Production | - | Inhibits LPS-induced NO release. |
| Binding Affinity to COX-2 (in silico) | Lower affinity | Higher affinity |
Quantitative Analysis of Bioactivity
The following tables summarize the key quantitative data from in vitro and in silico studies, offering a direct comparison of the bioactivities of this compound and harpagoside.
Table 1: In Silico Molecular Docking against COX-2
| Compound | Binding Energy (kcal/mol) | Number of Hydrogen Bonds | Reference |
| Harpagoside | -9.13 | 7 | [1] |
| This compound | -5.53 | 10 | [1] |
Lower binding energy indicates a more stable interaction with the target protein.
Table 2: In Vitro Inhibition of Inflammatory Markers
| Compound | Assay | Cell Line | Concentration | % Inhibition | IC50 | Reference |
| Harpagoside (in fraction) | COX-1 Activity | Human Whole Blood | 30 µg/mL | 37.2% | - | [2] |
| Harpagoside (in fraction) | COX-2 Activity | Human Whole Blood | 30 µg/mL | 29.5% | - | [2] |
| Harpagoside | NO Release | RAW 264.7 Macrophages | - | - | 39.8 µM | [3] |
| Harpagoside | NF-κB Transcriptional Activity | RAW 264.7 Macrophages | - | - | 96.4 µM | [4] |
Mechanisms of Action: A Tale of Two Iridoids
The anti-inflammatory effects of harpagoside are primarily attributed to its ability to suppress the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5] This master regulator of inflammation, when activated by stimuli like lipopolysaccharide (LPS), translocates to the nucleus and induces the expression of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5] Harpagoside has been shown to prevent the degradation of IκB-α, the inhibitory subunit of NF-κB, thereby blocking the nuclear translocation of NF-κB and subsequent downstream inflammatory events.[5]
The role of this compound is less clear and appears to be context-dependent. Some studies suggest it possesses anti-inflammatory properties by inhibiting the TNF-α-induced inflammatory response in chondrocytes.[6] However, other research presents a contrasting view, indicating that this compound may have pro-inflammatory effects by causing a significant increase in COX-2 expression in ex vivo porcine skin models. This suggests a complex interplay between the different constituents of Devil's Claw extracts.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the known and proposed signaling pathways affected by harpagoside and the conflicting reports on this compound's activity.
Caption: Harpagoside's inhibition of the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academy.miloa.eu [academy.miloa.eu]
- 4. researchgate.net [researchgate.net]
- 5. Harpagoside suppresses lipopolysaccharide-induced iNOS and COX-2 expression through inhibition of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits the TNF-α-induced inflammatory response in rat articular chondrocytes by the glycolytic pathways for alleviating osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Harpagide vs. Harpagoside: A Comparative Analysis of Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Harpagide and harpagoside, two iridoid glycosides predominantly found in the plant Harpagophytum procumbens (Devil's Claw), are often implicated in the plant's traditional use for treating inflammatory conditions. While both compounds share a similar structural backbone, emerging evidence suggests they possess distinct and, in some cases, opposing effects on inflammatory pathways. This guide provides an objective comparison of their anti-inflammatory activities, supported by experimental data, to aid researchers in drug discovery and development.
At a Glance: Comparative Anti-inflammatory Profile
| Feature | This compound | Harpagoside |
| Primary Anti-inflammatory Effect | Conflicting evidence: Anti-inflammatory and potentially pro-inflammatory | Anti-inflammatory |
| COX-2 Inhibition | Indirect inhibition suggested by molecular docking; some evidence of increasing COX-2 expression. | Indirect inhibitor; reduces expression. |
| NF-κB Pathway | Inhibits TNF-α induced inflammation. | Suppresses NF-κB activation. |
| Nitric Oxide (NO) Production | - | Inhibits LPS-induced NO release. |
| Binding Affinity to COX-2 (in silico) | Lower affinity | Higher affinity |
Quantitative Analysis of Bioactivity
The following tables summarize the key quantitative data from in vitro and in silico studies, offering a direct comparison of the bioactivities of this compound and harpagoside.
Table 1: In Silico Molecular Docking against COX-2
| Compound | Binding Energy (kcal/mol) | Number of Hydrogen Bonds | Reference |
| Harpagoside | -9.13 | 7 | [1] |
| This compound | -5.53 | 10 | [1] |
Lower binding energy indicates a more stable interaction with the target protein.
Table 2: In Vitro Inhibition of Inflammatory Markers
| Compound | Assay | Cell Line | Concentration | % Inhibition | IC50 | Reference |
| Harpagoside (in fraction) | COX-1 Activity | Human Whole Blood | 30 µg/mL | 37.2% | - | [2] |
| Harpagoside (in fraction) | COX-2 Activity | Human Whole Blood | 30 µg/mL | 29.5% | - | [2] |
| Harpagoside | NO Release | RAW 264.7 Macrophages | - | - | 39.8 µM | [3] |
| Harpagoside | NF-κB Transcriptional Activity | RAW 264.7 Macrophages | - | - | 96.4 µM | [4] |
Mechanisms of Action: A Tale of Two Iridoids
The anti-inflammatory effects of harpagoside are primarily attributed to its ability to suppress the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5] This master regulator of inflammation, when activated by stimuli like lipopolysaccharide (LPS), translocates to the nucleus and induces the expression of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5] Harpagoside has been shown to prevent the degradation of IκB-α, the inhibitory subunit of NF-κB, thereby blocking the nuclear translocation of NF-κB and subsequent downstream inflammatory events.[5]
The role of this compound is less clear and appears to be context-dependent. Some studies suggest it possesses anti-inflammatory properties by inhibiting the TNF-α-induced inflammatory response in chondrocytes.[6] However, other research presents a contrasting view, indicating that this compound may have pro-inflammatory effects by causing a significant increase in COX-2 expression in ex vivo porcine skin models. This suggests a complex interplay between the different constituents of Devil's Claw extracts.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the known and proposed signaling pathways affected by harpagoside and the conflicting reports on this compound's activity.
Caption: Harpagoside's inhibition of the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academy.miloa.eu [academy.miloa.eu]
- 4. researchgate.net [researchgate.net]
- 5. Harpagoside suppresses lipopolysaccharide-induced iNOS and COX-2 expression through inhibition of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits the TNF-α-induced inflammatory response in rat articular chondrocytes by the glycolytic pathways for alleviating osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Harpagide and Indomethacin on Prostaglandin Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of Harpagide (B7782904), a naturally occurring iridoid glycoside, and Indomethacin, a conventional nonsteroidal anti-inflammatory drug (NSAID), on the synthesis of prostaglandins. This analysis is supported by experimental data to offer a clear perspective on their respective mechanisms and potencies.
Executive Summary
Indomethacin is a potent, non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, directly blocking the synthesis of prostaglandins.[1][2] In contrast, this compound itself demonstrates little to no direct inhibitory activity on COX enzymes. Its anti-inflammatory effects are primarily attributed to its metabolite, H-harpagide, which is formed upon hydrolysis and exhibits significant inhibitory activity against COX-2.[3][4] Furthermore, a related compound often found alongside this compound, harpagoside (B1684579), has been shown to inhibit both COX-1 and COX-2, and also to suppress the expression of the COX-2 enzyme.[5][6] This fundamental difference in their mechanism of action—direct enzymatic inhibition by Indomethacin versus a prodrug and potential gene expression modulation by this compound and its related compounds—is a critical consideration for research and drug development.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data on the inhibitory effects of Indomethacin and Harpagoside on COX-1 and COX-2. It is important to note the variability in reported IC50 values for Indomethacin, which likely reflects differences in experimental conditions.
| Compound | Target | IC50 / % Inhibition | Reference |
| Indomethacin | COX-1 | 18 nM | [1] |
| 0.1 µg/mL (~279 nM) | N/A | ||
| 230 nM | [7] | ||
| 27 nM | [8][9] | ||
| COX-2 | 26 nM | [1] | |
| 5 µg/mL (~13950 nM) | N/A | ||
| 630 nM | [7] | ||
| 127 nM (murine), 180 nM (human) | [8][9] | ||
| Harpagoside | COX-1 | 37.2% inhibition | [5][6][10] |
| COX-2 | 29.5% inhibition | [5][6][10] | |
| This compound | COX-1 & COX-2 | No direct inhibition | [3][4] |
| H-harpagide (hydrolyzed this compound) | COX-2 | Significant inhibitory effect (specific IC50 not available) | [3][4] |
Experimental Protocols
A representative experimental protocol for assessing the inhibitory effects of this compound and Indomethacin on prostaglandin (B15479496) E2 (PGE2) production in a whole blood assay is detailed below. This protocol is a synthesis of methodologies described in the literature.[6][11][12][13][14]
Objective: To determine the in vitro efficacy of this compound, its hydrolyzed metabolite, and Indomethacin in inhibiting COX-1 and COX-2 mediated prostaglandin E2 (PGE2) synthesis in human whole blood.
Materials:
-
Freshly drawn human whole blood (anticoagulant: heparin)
-
Lipopolysaccharide (LPS) from E. coli
-
Indomethacin
-
This compound
-
H-harpagide (if available) or β-glucosidase for in-vitro hydrolysis of this compound
-
Phosphate Buffered Saline (PBS)
-
RPMI 1640 medium
-
PGE2 ELISA Kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
Microplate reader
Procedure:
-
Preparation of Test Compounds: Prepare stock solutions of Indomethacin, this compound, and H-harpagide in a suitable solvent (e.g., DMSO) and then make serial dilutions in RPMI 1640 medium to achieve the desired final concentrations.
-
Whole Blood Assay for COX-2 Inhibition:
-
Dilute fresh heparinized human blood 1:1 with RPMI 1640 medium.
-
Add 500 µL of the diluted blood to each well of a 96-well plate.
-
Add 10 µL of the various concentrations of the test compounds (Indomethacin, this compound, H-harpagide) or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.
-
To induce COX-2 expression and subsequent PGE2 production, add 10 µL of LPS (final concentration of 10 µg/mL) to all wells except the negative control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 1000 x g for 10 minutes at 4°C.
-
Collect the plasma supernatant for PGE2 analysis.
-
-
Whole Blood Assay for COX-1 Inhibition:
-
To measure COX-1 activity, which is constitutive, the protocol is similar to the COX-2 assay but without LPS stimulation. The inhibition of thromboxane (B8750289) B2 (TXB2), another prostanoid, is often used as a marker for COX-1 activity.
-
-
PGE2 Quantification (ELISA):
-
Quantify the concentration of PGE2 in the collected plasma samples using a commercial PGE2 ELISA kit, following the manufacturer’s instructions.[1][2][15][16][17]
-
Briefly, this involves adding the plasma samples and standards to a microplate pre-coated with a capture antibody, followed by the addition of a conjugated detection antibody and a substrate for color development.
-
Measure the absorbance using a microplate reader. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
-
Data Analysis:
-
Construct a standard curve from the absorbance values of the PGE2 standards.
-
Calculate the PGE2 concentration in each sample from the standard curve.
-
Determine the percentage inhibition of PGE2 synthesis for each concentration of the test compounds relative to the vehicle-treated, LPS-stimulated control.
-
Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of PGE2 production) for each compound by plotting the percentage inhibition against the log of the inhibitor concentration.
-
Visualizations
Prostaglandin Synthesis Pathway and Inhibition
The following diagram illustrates the prostaglandin synthesis pathway and highlights the points of inhibition for Indomethacin and the active metabolite of this compound.
Caption: Prostaglandin synthesis pathway and points of inhibition.
Experimental Workflow
The diagram below outlines the key steps in the experimental workflow for comparing the effects of this compound and Indomethacin on prostaglandin synthesis.
Caption: Experimental workflow for assessing COX inhibition.
References
- 1. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
- 3. Effects of β-glucosidase hydrolyzed products of this compound and harpagoside on cyclooxygenase-2 (COX-2) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Harpagoside suppresses IL-6 expression in primary human osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of isolated fractions of Harpagophytum procumbens D.C. (devil's claw) on COX-1, COX-2 activity and nitric oxide production on whole-blood assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Reproducibility of LPS-Induced ex vivo Cytokine Response of Healthy Volunteers Using a Whole Blood Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial respiratory capacity modulates LPS-induced inflammatory signatures in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hooke - Contract Research - Ex vivo whole-blood LPS stimulation [hookelabs.com]
- 15. researchgate.net [researchgate.net]
- 16. arborassays.com [arborassays.com]
- 17. Human Prostaglandin E2 Competitive ELISA Kit (EHPGE2) - Invitrogen [thermofisher.com]
A Comparative Analysis of Harpagide and Indomethacin on Prostaglandin Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of Harpagide, a naturally occurring iridoid glycoside, and Indomethacin, a conventional nonsteroidal anti-inflammatory drug (NSAID), on the synthesis of prostaglandins. This analysis is supported by experimental data to offer a clear perspective on their respective mechanisms and potencies.
Executive Summary
Indomethacin is a potent, non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, directly blocking the synthesis of prostaglandins.[1][2] In contrast, this compound itself demonstrates little to no direct inhibitory activity on COX enzymes. Its anti-inflammatory effects are primarily attributed to its metabolite, H-harpagide, which is formed upon hydrolysis and exhibits significant inhibitory activity against COX-2.[3][4] Furthermore, a related compound often found alongside this compound, harpagoside, has been shown to inhibit both COX-1 and COX-2, and also to suppress the expression of the COX-2 enzyme.[5][6] This fundamental difference in their mechanism of action—direct enzymatic inhibition by Indomethacin versus a prodrug and potential gene expression modulation by this compound and its related compounds—is a critical consideration for research and drug development.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data on the inhibitory effects of Indomethacin and Harpagoside on COX-1 and COX-2. It is important to note the variability in reported IC50 values for Indomethacin, which likely reflects differences in experimental conditions.
| Compound | Target | IC50 / % Inhibition | Reference |
| Indomethacin | COX-1 | 18 nM | [1] |
| 0.1 µg/mL (~279 nM) | N/A | ||
| 230 nM | [7] | ||
| 27 nM | [8][9] | ||
| COX-2 | 26 nM | [1] | |
| 5 µg/mL (~13950 nM) | N/A | ||
| 630 nM | [7] | ||
| 127 nM (murine), 180 nM (human) | [8][9] | ||
| Harpagoside | COX-1 | 37.2% inhibition | [5][6][10] |
| COX-2 | 29.5% inhibition | [5][6][10] | |
| This compound | COX-1 & COX-2 | No direct inhibition | [3][4] |
| H-harpagide (hydrolyzed this compound) | COX-2 | Significant inhibitory effect (specific IC50 not available) | [3][4] |
Experimental Protocols
A representative experimental protocol for assessing the inhibitory effects of this compound and Indomethacin on prostaglandin E2 (PGE2) production in a whole blood assay is detailed below. This protocol is a synthesis of methodologies described in the literature.[6][11][12][13][14]
Objective: To determine the in vitro efficacy of this compound, its hydrolyzed metabolite, and Indomethacin in inhibiting COX-1 and COX-2 mediated prostaglandin E2 (PGE2) synthesis in human whole blood.
Materials:
-
Freshly drawn human whole blood (anticoagulant: heparin)
-
Lipopolysaccharide (LPS) from E. coli
-
Indomethacin
-
This compound
-
H-harpagide (if available) or β-glucosidase for in-vitro hydrolysis of this compound
-
Phosphate Buffered Saline (PBS)
-
RPMI 1640 medium
-
PGE2 ELISA Kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
Microplate reader
Procedure:
-
Preparation of Test Compounds: Prepare stock solutions of Indomethacin, this compound, and H-harpagide in a suitable solvent (e.g., DMSO) and then make serial dilutions in RPMI 1640 medium to achieve the desired final concentrations.
-
Whole Blood Assay for COX-2 Inhibition:
-
Dilute fresh heparinized human blood 1:1 with RPMI 1640 medium.
-
Add 500 µL of the diluted blood to each well of a 96-well plate.
-
Add 10 µL of the various concentrations of the test compounds (Indomethacin, this compound, H-harpagide) or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.
-
To induce COX-2 expression and subsequent PGE2 production, add 10 µL of LPS (final concentration of 10 µg/mL) to all wells except the negative control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 1000 x g for 10 minutes at 4°C.
-
Collect the plasma supernatant for PGE2 analysis.
-
-
Whole Blood Assay for COX-1 Inhibition:
-
To measure COX-1 activity, which is constitutive, the protocol is similar to the COX-2 assay but without LPS stimulation. The inhibition of thromboxane B2 (TXB2), another prostanoid, is often used as a marker for COX-1 activity.
-
-
PGE2 Quantification (ELISA):
-
Quantify the concentration of PGE2 in the collected plasma samples using a commercial PGE2 ELISA kit, following the manufacturer’s instructions.[1][2][15][16][17]
-
Briefly, this involves adding the plasma samples and standards to a microplate pre-coated with a capture antibody, followed by the addition of a conjugated detection antibody and a substrate for color development.
-
Measure the absorbance using a microplate reader. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
-
Data Analysis:
-
Construct a standard curve from the absorbance values of the PGE2 standards.
-
Calculate the PGE2 concentration in each sample from the standard curve.
-
Determine the percentage inhibition of PGE2 synthesis for each concentration of the test compounds relative to the vehicle-treated, LPS-stimulated control.
-
Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of PGE2 production) for each compound by plotting the percentage inhibition against the log of the inhibitor concentration.
-
Visualizations
Prostaglandin Synthesis Pathway and Inhibition
The following diagram illustrates the prostaglandin synthesis pathway and highlights the points of inhibition for Indomethacin and the active metabolite of this compound.
Caption: Prostaglandin synthesis pathway and points of inhibition.
Experimental Workflow
The diagram below outlines the key steps in the experimental workflow for comparing the effects of this compound and Indomethacin on prostaglandin synthesis.
Caption: Experimental workflow for assessing COX inhibition.
References
- 1. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
- 3. Effects of β-glucosidase hydrolyzed products of this compound and harpagoside on cyclooxygenase-2 (COX-2) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Harpagoside suppresses IL-6 expression in primary human osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of isolated fractions of Harpagophytum procumbens D.C. (devil's claw) on COX-1, COX-2 activity and nitric oxide production on whole-blood assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Reproducibility of LPS-Induced ex vivo Cytokine Response of Healthy Volunteers Using a Whole Blood Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial respiratory capacity modulates LPS-induced inflammatory signatures in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hooke - Contract Research - Ex vivo whole-blood LPS stimulation [hookelabs.com]
- 15. researchgate.net [researchgate.net]
- 16. arborassays.com [arborassays.com]
- 17. Human Prostaglandin E2 Competitive ELISA Kit (EHPGE2) - Invitrogen [thermofisher.com]
Harpagide vs. Dexamethasone: An In Vitro Comparison of Inflammatory Cytokine Suppression
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory research, both natural compounds and synthetic drugs are scrutinized for their potential to modulate the immune response. This guide provides an objective, data-driven comparison of harpagide (B7782904), a prominent iridoid glycoside from Harpagophytum procumbens (Devil's Claw), and dexamethasone (B1670325), a potent synthetic glucocorticoid. The focus is on their in vitro efficacy in suppressing key inflammatory cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).
Performance Comparison: Suppression of Pro-Inflammatory Cytokines
The following table summarizes quantitative data from various in vitro studies, illustrating the efficacy of this compound and dexamethasone in reducing the production of TNF-α, IL-6, and IL-1β in stimulated cell cultures. It is critical to note that the experimental conditions, including cell types, stimuli, concentrations, and incubation times, vary between studies. Therefore, this table serves as a comparative overview rather than a direct head-to-head analysis under uniform conditions.
| Compound | Target Cytokine | Cell Type | Stimulus | Concentration | % Inhibition / IC50 | Reference |
| This compound | IL-1β | Rat Articular Chondrocytes | TNF-α | 10 μM | Significant restoration of upregulation | [1] |
| IL-6 | Rat Articular Chondrocytes | TNF-α | 10 μM | Significant restoration of upregulation | [1] | |
| IL-1β | Mouse Macrophage Cells | Lipopolysaccharide (LPS) | Not specified | Inhibition of production | [2] | |
| IL-6 | Mouse Macrophage Cells | Lipopolysaccharide (LPS) | Not specified | Inhibition of production | [2] | |
| TNF-α | Mouse Macrophage Cells | Lipopolysaccharide (LPS) | Not specified | Inhibition of production | [2] | |
| Dexamethasone | TNF-α | Human Monocytes (THP-1) | TNF-α | IC50: 3 nM (for MCP-1) | >80% inhibition (for MCP-1) | [3] |
| IL-1β | Human Monocytes (THP-1) | TNF-α | IC50: 7 nM | >80% inhibition | [3] | |
| IL-8 | Human Monocytes (THP-1) | TNF-α | IC50: 55 nM | ≤70% inhibition | [3] | |
| IL-6 | Human Peripheral Blood Mononuclear Cells (PBMCs) | SARS-CoV-2 | 100 nM | Almost complete inhibition | [4] | |
| IL-1β | Human Peripheral Blood Mononuclear Cells (PBMCs) | SARS-CoV-2 | 100 nM | Almost complete inhibition | [4] | |
| TNF-α | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | Inhibition of secretion | [5] | |
| IL-1β | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | Inhibition of gene expression | [6] | |
| IL-6 | Human Mononuclear Cells | Lipopolysaccharide (LPS) | 10⁻⁸ to 10⁻⁵ M | Dose-dependent inhibition | [7] | |
| TNF-α | Human Mononuclear Cells | Lipopolysaccharide (LPS) | 10⁻⁸ to 10⁻⁵ M | Dose-dependent inhibition | [7] | |
| IL-1β | Human Mononuclear Cells | Lipopolysaccharide (LPS) | 10⁻⁸ to 10⁻⁵ M | Dose-dependent inhibition | [7] | |
| IL-6 | Spiral Ligament Fibrocytes | TNF-α | Not specified | Significant reduction | [8] | |
| TNF-α | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 40 µM | Significant reduction | [9] | |
| IL-1β | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 40 µM | Significant reduction | [9] |
Experimental Methodologies
The data presented in this guide are derived from a variety of experimental protocols. Below are detailed methodologies representative of the cited studies for assessing the anti-inflammatory effects of this compound and dexamethasone in vitro.
General In Vitro Anti-inflammatory Assay Protocol
This protocol outlines a typical workflow for evaluating the efficacy of compounds in suppressing cytokine production in cell culture.
1. Cell Culture and Seeding:
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: For experiments, cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.
2. Compound Treatment and Stimulation:
-
Pre-treatment: Adhered cells are pre-treated with various concentrations of this compound or dexamethasone for a specified period (e.g., 1-2 hours). A vehicle control (e.g., DMSO or media) is included.
-
Stimulation: Following pre-treatment, cells are stimulated with an inflammatory agent, such as Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL), to induce cytokine production. A negative control group (without stimulus) and a positive control group (stimulus only) are maintained.
-
Incubation: The cells are then incubated for a duration sufficient for cytokine release (e.g., 24 hours).
3. Cytokine Quantification (ELISA):
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
ELISA: The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The absorbance is read using a microplate reader, and cytokine concentrations are calculated based on a standard curve. The percentage of cytokine inhibition by the test compound is determined by comparing the results to the stimulated control group.
Signaling Pathways in Inflammation
Both this compound and dexamethasone exert their anti-inflammatory effects by modulating intracellular signaling pathways that lead to the expression of pro-inflammatory genes.
Inflammatory Signaling Cascade and Points of Inhibition
The following diagram illustrates a simplified overview of a common inflammatory signaling pathway initiated by LPS and highlights the points of intervention for this compound and dexamethasone.
Dexamethasone's Mechanism of Action: Dexamethasone, as a glucocorticoid, diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR).[3] This complex then translocates to the nucleus where it can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1.[6] This interference leads to a reduction in the transcription of genes encoding for inflammatory cytokines like TNF-α, IL-6, and IL-1β.[6]
This compound's Mechanism of Action: this compound has been shown to inhibit the inflammatory response by targeting key signaling molecules. Studies suggest that this compound can suppress the activation of NF-κB.[2] By inhibiting the phosphorylation of IκB, this compound prevents the release and subsequent nuclear translocation of NF-κB, thereby downregulating the expression of NF-κB-dependent pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[2] Some evidence also points to its influence on glycolytic pathways in chondrocytes to mitigate inflammation.[1]
References
- 1. This compound inhibits the TNF-α-induced inflammatory response in rat articular chondrocytes by the glycolytic pathways for alleviating osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Frontiers | Dexamethasone attenuates interferon-related cytokine hyperresponsiveness in COVID-19 patients [frontiersin.org]
- 5. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of dexamethasone on IL-1beta, IL-6, and TNF-alpha production by mononuclear cells of newborns and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dexamethasone inhibits tumor necrosis factor-alpha-induced cytokine secretion from spiral ligament fibrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. li01.tci-thaijo.org [li01.tci-thaijo.org]
Harpagide vs. Dexamethasone: An In Vitro Comparison of Inflammatory Cytokine Suppression
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory research, both natural compounds and synthetic drugs are scrutinized for their potential to modulate the immune response. This guide provides an objective, data-driven comparison of harpagide, a prominent iridoid glycoside from Harpagophytum procumbens (Devil's Claw), and dexamethasone, a potent synthetic glucocorticoid. The focus is on their in vitro efficacy in suppressing key inflammatory cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).
Performance Comparison: Suppression of Pro-Inflammatory Cytokines
The following table summarizes quantitative data from various in vitro studies, illustrating the efficacy of this compound and dexamethasone in reducing the production of TNF-α, IL-6, and IL-1β in stimulated cell cultures. It is critical to note that the experimental conditions, including cell types, stimuli, concentrations, and incubation times, vary between studies. Therefore, this table serves as a comparative overview rather than a direct head-to-head analysis under uniform conditions.
| Compound | Target Cytokine | Cell Type | Stimulus | Concentration | % Inhibition / IC50 | Reference |
| This compound | IL-1β | Rat Articular Chondrocytes | TNF-α | 10 μM | Significant restoration of upregulation | [1] |
| IL-6 | Rat Articular Chondrocytes | TNF-α | 10 μM | Significant restoration of upregulation | [1] | |
| IL-1β | Mouse Macrophage Cells | Lipopolysaccharide (LPS) | Not specified | Inhibition of production | [2] | |
| IL-6 | Mouse Macrophage Cells | Lipopolysaccharide (LPS) | Not specified | Inhibition of production | [2] | |
| TNF-α | Mouse Macrophage Cells | Lipopolysaccharide (LPS) | Not specified | Inhibition of production | [2] | |
| Dexamethasone | TNF-α | Human Monocytes (THP-1) | TNF-α | IC50: 3 nM (for MCP-1) | >80% inhibition (for MCP-1) | [3] |
| IL-1β | Human Monocytes (THP-1) | TNF-α | IC50: 7 nM | >80% inhibition | [3] | |
| IL-8 | Human Monocytes (THP-1) | TNF-α | IC50: 55 nM | ≤70% inhibition | [3] | |
| IL-6 | Human Peripheral Blood Mononuclear Cells (PBMCs) | SARS-CoV-2 | 100 nM | Almost complete inhibition | [4] | |
| IL-1β | Human Peripheral Blood Mononuclear Cells (PBMCs) | SARS-CoV-2 | 100 nM | Almost complete inhibition | [4] | |
| TNF-α | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | Inhibition of secretion | [5] | |
| IL-1β | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | Inhibition of gene expression | [6] | |
| IL-6 | Human Mononuclear Cells | Lipopolysaccharide (LPS) | 10⁻⁸ to 10⁻⁵ M | Dose-dependent inhibition | [7] | |
| TNF-α | Human Mononuclear Cells | Lipopolysaccharide (LPS) | 10⁻⁸ to 10⁻⁵ M | Dose-dependent inhibition | [7] | |
| IL-1β | Human Mononuclear Cells | Lipopolysaccharide (LPS) | 10⁻⁸ to 10⁻⁵ M | Dose-dependent inhibition | [7] | |
| IL-6 | Spiral Ligament Fibrocytes | TNF-α | Not specified | Significant reduction | [8] | |
| TNF-α | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 40 µM | Significant reduction | [9] | |
| IL-1β | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 40 µM | Significant reduction | [9] |
Experimental Methodologies
The data presented in this guide are derived from a variety of experimental protocols. Below are detailed methodologies representative of the cited studies for assessing the anti-inflammatory effects of this compound and dexamethasone in vitro.
General In Vitro Anti-inflammatory Assay Protocol
This protocol outlines a typical workflow for evaluating the efficacy of compounds in suppressing cytokine production in cell culture.
1. Cell Culture and Seeding:
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: For experiments, cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.
2. Compound Treatment and Stimulation:
-
Pre-treatment: Adhered cells are pre-treated with various concentrations of this compound or dexamethasone for a specified period (e.g., 1-2 hours). A vehicle control (e.g., DMSO or media) is included.
-
Stimulation: Following pre-treatment, cells are stimulated with an inflammatory agent, such as Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL), to induce cytokine production. A negative control group (without stimulus) and a positive control group (stimulus only) are maintained.
-
Incubation: The cells are then incubated for a duration sufficient for cytokine release (e.g., 24 hours).
3. Cytokine Quantification (ELISA):
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
ELISA: The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The absorbance is read using a microplate reader, and cytokine concentrations are calculated based on a standard curve. The percentage of cytokine inhibition by the test compound is determined by comparing the results to the stimulated control group.
Signaling Pathways in Inflammation
Both this compound and dexamethasone exert their anti-inflammatory effects by modulating intracellular signaling pathways that lead to the expression of pro-inflammatory genes.
Inflammatory Signaling Cascade and Points of Inhibition
The following diagram illustrates a simplified overview of a common inflammatory signaling pathway initiated by LPS and highlights the points of intervention for this compound and dexamethasone.
Dexamethasone's Mechanism of Action: Dexamethasone, as a glucocorticoid, diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR).[3] This complex then translocates to the nucleus where it can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1.[6] This interference leads to a reduction in the transcription of genes encoding for inflammatory cytokines like TNF-α, IL-6, and IL-1β.[6]
This compound's Mechanism of Action: this compound has been shown to inhibit the inflammatory response by targeting key signaling molecules. Studies suggest that this compound can suppress the activation of NF-κB.[2] By inhibiting the phosphorylation of IκB, this compound prevents the release and subsequent nuclear translocation of NF-κB, thereby downregulating the expression of NF-κB-dependent pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[2] Some evidence also points to its influence on glycolytic pathways in chondrocytes to mitigate inflammation.[1]
References
- 1. This compound inhibits the TNF-α-induced inflammatory response in rat articular chondrocytes by the glycolytic pathways for alleviating osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Frontiers | Dexamethasone attenuates interferon-related cytokine hyperresponsiveness in COVID-19 patients [frontiersin.org]
- 5. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of dexamethasone on IL-1beta, IL-6, and TNF-alpha production by mononuclear cells of newborns and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dexamethasone inhibits tumor necrosis factor-alpha-induced cytokine secretion from spiral ligament fibrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. li01.tci-thaijo.org [li01.tci-thaijo.org]
A Comparative Analysis of Harpagide and Resveratrol in Neuroprotective Assays
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the neuroprotective properties of Harpagide and Resveratrol (B1683913). This document summarizes key experimental data, details methodologies for cited assays, and visualizes associated signaling pathways to facilitate an objective evaluation of their therapeutic potential.
Introduction
Neurodegenerative diseases represent a significant and growing global health challenge. The pursuit of effective neuroprotective agents has led to the investigation of numerous natural compounds. Among these, this compound, an iridoid glycoside, and Resveratrol, a stilbenoid, have emerged as promising candidates due to their demonstrated effects in various models of neuronal injury and degeneration. This guide offers a comparative overview of their performance in key neuroprotective assays, providing a foundation for further research and development.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro and in vivo studies on this compound and Resveratrol, focusing on their efficacy in key neuroprotective assays.
Table 1: In Vitro Neuroprotective Effects of this compound and Resveratrol
| Assay Type | Model | Compound | Concentration | Key Finding | Reference |
| Cell Viability | Rotenone-induced Neuro-2A cells | Harpagoside (B1684579)* | 10 µmol/l | Significantly increased cell survival rate to 0.738±0.030 (Control: 1.000±0.039, Rotenone: 0.342±0.042) | [1] |
| 6-OHDA-injured DAergic neurons | This compound | 10 µM | Restored dopamine (B1211576) synaptic release to near-normal levels | [2] | |
| Aβ (25–35)-induced primary hippocampal neurons | Resveratrol | 25 µM (median effective dose) | Substantially decreased dose-dependent cell death | [3] | |
| Oxidative Stress | 6-OHDA-injured DAergic neurons | This compound | Not specified | Significantly decreased intracellular ROS levels | [4] |
| Rat forebrain mitochondria | Resveratrol | EC50: 0.39 ± 0.15 nM and 23.1 ± 6.4 µM | Significantly scavenged superoxide (B77818) anion | [5] | |
| Apoptosis | Thapsigargin-induced PC12 cells | This compound | Not specified | Significantly decreased apoptosis | [6] |
| OGD/R-induced primary neuronal cultures | Resveratrol | 0.1, 1, and 10 µM | Reduced cell death in a concentration-dependent manner | [7] |
*Harpagoside is a closely related iridoid glycoside often studied for its neuroprotective effects.
Table 2: In Vivo Neuroprotective Effects of this compound and Resveratrol
| Assay Type | Model | Compound | Dosage | Key Finding | Reference |
| Cerebral Ischemia | MCAO in mice | This compound | 10 mg/kg | Significantly decreased neurological deficit score, brain water content, and infarct volume | [8] |
| MCAO in rats | Resveratrol | 20 mg/kg (i.p.) | Significantly inhibited insult-induced brain damage | [9] | |
| MCAO in rats | Resveratrol | 40 mg/kg (i.p.) | Significantly reduced neurological deficit scores, cerebral infarct volume, and brain edema | [10] | |
| Cognitive Function | Streptozotocin-induced dementia in rats | Resveratrol | 10 and 20 mg/kg for 21 days | Significantly increased retention latencies and shorter transfer latencies on the elevated plus-maze | [3] |
| Anti-inflammatory | MCAO in rats | Resveratrol | 10–40 mg/kg | Effectively reduced the increased expression of IL-1β and TNFα | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future comparative studies.
Cell Viability Assay (MTT Assay)
-
Objective: To assess the protective effect of this compound or Resveratrol against toxin-induced cell death.
-
Cell Line: Neuro-2A (N2A) or SH-SY5Y neuroblastoma cells.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10⁴ cells/ml and incubate for 12 hours at 37°C.[1]
-
Pre-treat cells with varying concentrations of this compound or Resveratrol for 2 hours.
-
Induce neurotoxicity by adding a neurotoxin (e.g., 20 nmol/l rotenone) and incubate for 48 hours.[1]
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
Intracellular Reactive Oxygen Species (ROS) Measurement
-
Objective: To quantify the antioxidant effect of this compound or Resveratrol.
-
Method: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) fluorescent probe.
-
Procedure:
-
Culture dopaminergic (DAergic) neurons under different conditions (control, this compound/Resveratrol pre-treatment, neurotoxin exposure, and co-treatment).
-
Add DCFH-DA solution to the cell medium and incubate at 37°C for 20 minutes.[4]
-
Wash the cells with PBS to remove the residual dye.[4]
-
Capture bright-field and fluorescence microphotographs using an inverted fluorescence microscope. The intensity of green fluorescence corresponds to the level of intracellular ROS.
-
In Vivo Model of Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)
-
Objective: To evaluate the neuroprotective effects of this compound or Resveratrol in an animal model of stroke.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Procedure:
-
Anesthetize the animal (e.g., with chloral (B1216628) hydrate).
-
Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) through a midline neck incision.
-
Insert a nylon monofilament suture into the ICA via the ECA stump to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow reperfusion.
-
Administer this compound or Resveratrol (e.g., intraperitoneally) at a specified time point (pre- or post-MCAO).
-
After a set reperfusion period (e.g., 24 hours), assess neurological deficits, infarct volume (using TTC staining), and brain edema.
-
Signaling Pathways and Mechanisms of Action
This compound and Resveratrol exert their neuroprotective effects through the modulation of distinct and overlapping signaling pathways.
This compound Signaling Pathways
This compound has been shown to activate pro-survival pathways and inhibit inflammatory and apoptotic cascades.
Caption: this compound's neuroprotective signaling pathways.
Resveratrol Signaling Pathways
Resveratrol's neuroprotective mechanisms are multifaceted, involving antioxidant, anti-inflammatory, and anti-apoptotic pathways.
Caption: Resveratrol's neuroprotective signaling pathways.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the comparative evaluation of this compound and Resveratrol in neuroprotective assays.
Caption: General workflow for comparative neuroprotective assays.
Conclusion
Both this compound and Resveratrol demonstrate significant neuroprotective potential through various mechanisms of action. Resveratrol has been extensively studied, with a wealth of data supporting its antioxidant, anti-inflammatory, and anti-apoptotic effects. This compound, while less studied, shows promise in modulating key signaling pathways involved in neuronal survival and inflammation.
This guide provides a foundational comparison based on available data. Direct, head-to-head comparative studies in standardized assay systems are warranted to definitively delineate the relative efficacy and therapeutic potential of these two promising neuroprotective compounds. The provided experimental protocols and pathway diagrams are intended to facilitate such future investigations.
References
- 1. Protective effects of harpagoside on mitochondrial functions in rotenone‑induced cell models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a natural product, promotes synaptic vesicle release as measured by nanoelectrode amperometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antioxidant and neuroprotective actions of resveratrol in cerebrovascular diseases [frontiersin.org]
- 6. This compound exerts a neuroprotective effect by inhibiting endoplasmic reticulum stress via SERCA following oxygen-glucose deprivation/reoxygenation injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resveratrol inhibits matrix metalloproteinases to attenuate neuronal damage in cerebral ischemia: a molecular docking study exploring possible neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Harpagide and Resveratrol in Neuroprotective Assays
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the neuroprotective properties of Harpagide and Resveratrol. This document summarizes key experimental data, details methodologies for cited assays, and visualizes associated signaling pathways to facilitate an objective evaluation of their therapeutic potential.
Introduction
Neurodegenerative diseases represent a significant and growing global health challenge. The pursuit of effective neuroprotective agents has led to the investigation of numerous natural compounds. Among these, this compound, an iridoid glycoside, and Resveratrol, a stilbenoid, have emerged as promising candidates due to their demonstrated effects in various models of neuronal injury and degeneration. This guide offers a comparative overview of their performance in key neuroprotective assays, providing a foundation for further research and development.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro and in vivo studies on this compound and Resveratrol, focusing on their efficacy in key neuroprotective assays.
Table 1: In Vitro Neuroprotective Effects of this compound and Resveratrol
| Assay Type | Model | Compound | Concentration | Key Finding | Reference |
| Cell Viability | Rotenone-induced Neuro-2A cells | Harpagoside* | 10 µmol/l | Significantly increased cell survival rate to 0.738±0.030 (Control: 1.000±0.039, Rotenone: 0.342±0.042) | [1] |
| 6-OHDA-injured DAergic neurons | This compound | 10 µM | Restored dopamine synaptic release to near-normal levels | [2] | |
| Aβ (25–35)-induced primary hippocampal neurons | Resveratrol | 25 µM (median effective dose) | Substantially decreased dose-dependent cell death | [3] | |
| Oxidative Stress | 6-OHDA-injured DAergic neurons | This compound | Not specified | Significantly decreased intracellular ROS levels | [4] |
| Rat forebrain mitochondria | Resveratrol | EC50: 0.39 ± 0.15 nM and 23.1 ± 6.4 µM | Significantly scavenged superoxide anion | [5] | |
| Apoptosis | Thapsigargin-induced PC12 cells | This compound | Not specified | Significantly decreased apoptosis | [6] |
| OGD/R-induced primary neuronal cultures | Resveratrol | 0.1, 1, and 10 µM | Reduced cell death in a concentration-dependent manner | [7] |
*Harpagoside is a closely related iridoid glycoside often studied for its neuroprotective effects.
Table 2: In Vivo Neuroprotective Effects of this compound and Resveratrol
| Assay Type | Model | Compound | Dosage | Key Finding | Reference |
| Cerebral Ischemia | MCAO in mice | This compound | 10 mg/kg | Significantly decreased neurological deficit score, brain water content, and infarct volume | [8] |
| MCAO in rats | Resveratrol | 20 mg/kg (i.p.) | Significantly inhibited insult-induced brain damage | [9] | |
| MCAO in rats | Resveratrol | 40 mg/kg (i.p.) | Significantly reduced neurological deficit scores, cerebral infarct volume, and brain edema | [10] | |
| Cognitive Function | Streptozotocin-induced dementia in rats | Resveratrol | 10 and 20 mg/kg for 21 days | Significantly increased retention latencies and shorter transfer latencies on the elevated plus-maze | [3] |
| Anti-inflammatory | MCAO in rats | Resveratrol | 10–40 mg/kg | Effectively reduced the increased expression of IL-1β and TNFα | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future comparative studies.
Cell Viability Assay (MTT Assay)
-
Objective: To assess the protective effect of this compound or Resveratrol against toxin-induced cell death.
-
Cell Line: Neuro-2A (N2A) or SH-SY5Y neuroblastoma cells.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10⁴ cells/ml and incubate for 12 hours at 37°C.[1]
-
Pre-treat cells with varying concentrations of this compound or Resveratrol for 2 hours.
-
Induce neurotoxicity by adding a neurotoxin (e.g., 20 nmol/l rotenone) and incubate for 48 hours.[1]
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
Intracellular Reactive Oxygen Species (ROS) Measurement
-
Objective: To quantify the antioxidant effect of this compound or Resveratrol.
-
Method: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) fluorescent probe.
-
Procedure:
-
Culture dopaminergic (DAergic) neurons under different conditions (control, this compound/Resveratrol pre-treatment, neurotoxin exposure, and co-treatment).
-
Add DCFH-DA solution to the cell medium and incubate at 37°C for 20 minutes.[4]
-
Wash the cells with PBS to remove the residual dye.[4]
-
Capture bright-field and fluorescence microphotographs using an inverted fluorescence microscope. The intensity of green fluorescence corresponds to the level of intracellular ROS.
-
In Vivo Model of Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)
-
Objective: To evaluate the neuroprotective effects of this compound or Resveratrol in an animal model of stroke.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Procedure:
-
Anesthetize the animal (e.g., with chloral hydrate).
-
Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) through a midline neck incision.
-
Insert a nylon monofilament suture into the ICA via the ECA stump to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow reperfusion.
-
Administer this compound or Resveratrol (e.g., intraperitoneally) at a specified time point (pre- or post-MCAO).
-
After a set reperfusion period (e.g., 24 hours), assess neurological deficits, infarct volume (using TTC staining), and brain edema.
-
Signaling Pathways and Mechanisms of Action
This compound and Resveratrol exert their neuroprotective effects through the modulation of distinct and overlapping signaling pathways.
This compound Signaling Pathways
This compound has been shown to activate pro-survival pathways and inhibit inflammatory and apoptotic cascades.
Caption: this compound's neuroprotective signaling pathways.
Resveratrol Signaling Pathways
Resveratrol's neuroprotective mechanisms are multifaceted, involving antioxidant, anti-inflammatory, and anti-apoptotic pathways.
Caption: Resveratrol's neuroprotective signaling pathways.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the comparative evaluation of this compound and Resveratrol in neuroprotective assays.
Caption: General workflow for comparative neuroprotective assays.
Conclusion
Both this compound and Resveratrol demonstrate significant neuroprotective potential through various mechanisms of action. Resveratrol has been extensively studied, with a wealth of data supporting its antioxidant, anti-inflammatory, and anti-apoptotic effects. This compound, while less studied, shows promise in modulating key signaling pathways involved in neuronal survival and inflammation.
This guide provides a foundational comparison based on available data. Direct, head-to-head comparative studies in standardized assay systems are warranted to definitively delineate the relative efficacy and therapeutic potential of these two promising neuroprotective compounds. The provided experimental protocols and pathway diagrams are intended to facilitate such future investigations.
References
- 1. Protective effects of harpagoside on mitochondrial functions in rotenone‑induced cell models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a natural product, promotes synaptic vesicle release as measured by nanoelectrode amperometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antioxidant and neuroprotective actions of resveratrol in cerebrovascular diseases [frontiersin.org]
- 6. This compound exerts a neuroprotective effect by inhibiting endoplasmic reticulum stress via SERCA following oxygen-glucose deprivation/reoxygenation injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resveratrol inhibits matrix metalloproteinases to attenuate neuronal damage in cerebral ischemia: a molecular docking study exploring possible neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Harpagide Quantification: HPLC vs. UPLC Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Harpagide (B7782904), a prominent iridoid glycoside in medicinal plants like Harpagophytum procumbens (Devil's Claw), is a key marker for quality control and therapeutic efficacy. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for this compound quantification, supported by a review of published experimental data.
High-Performance Liquid Chromatography (HPLC): The Established Standard
HPLC has long been a robust and reliable technique for the analysis of herbal medicines. Several validated HPLC methods have been developed for the quantification of this compound and related iridoid glycosides. These methods are known for their reproducibility and are widely implemented in pharmacopeial monographs.
Experimental Protocol for a Validated HPLC Method
The following protocol is a representative example of an HPLC method developed for the quantification of this compound.
-
Instrumentation : High-Performance Liquid Chromatography system with a UV-Vis detector.
-
Column : Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1][2]
-
Mobile Phase : A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 1% phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[1][2]
-
Flow Rate : Typically around 0.6 mL/min to 1.1 mL/min.[1][2]
-
Column Temperature : Maintained at approximately 30°C.[3]
-
Detection Wavelength : Set between 272 nm and 280 nm for optimal detection of this compound.[1][2]
-
Injection Volume : 10 µL.[1]
Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Advancement
UPLC represents a significant evolution in liquid chromatography, employing columns with sub-2 µm particles and operating at higher pressures. This technology offers substantial improvements in speed, resolution, and sensitivity compared to traditional HPLC.[4][5] These enhancements make UPLC particularly suitable for high-throughput screening and the analysis of complex samples.
Experimental Protocol for a Validated UPLC Method
The following protocol outlines a typical UPLC method for this compound analysis.
-
Instrumentation : Ultra-Performance Liquid Chromatography system coupled with a mass spectrometer (MS/MS) or a photodiode array (PDA) detector.[6]
-
Column : A UPLC column with sub-2 µm particle size (e.g., Acquity UPLC BEH C18, 2.1 mm x 100 mm, 1.7 µm).[6]
-
Mobile Phase : A gradient elution with a mixture of an aqueous phase and an organic solvent, optimized for rapid separation.
-
Flow Rate : Generally in the range of 0.3 mL/min.[6]
-
Column Temperature : Typically maintained around 40°C.[6]
-
Detection : For UPLC-MS/MS, Multiple Reaction Monitoring (MRM) is used for high specificity and sensitivity.[6]
Quantitative Data Comparison
The following tables summarize the performance characteristics of representative HPLC and UPLC methods for the quantification of this compound and related compounds based on published data. It is important to note that these results are from separate studies and may not be directly comparable due to differing experimental conditions.
Table 1: Chromatographic and Performance Parameters
| Parameter | HPLC Method | UPLC Method |
| Column Type | C18 (5 µm)[1][2] | BEH C18 (1.7 µm)[6] |
| Analysis Time | ~30 min[1] | Significantly shorter than HPLC |
| Linearity (r²) | >0.999[2] | >0.99[6] |
| Limit of Detection (LOD) | 0.03 ng/mL[2] | < 0.03 µg/mL[6] |
| Limit of Quantification (LOQ) | 0.1 ng/mL[2] | < 0.7 µg/mL[6] |
| Precision (%RSD) | < 3.42%[2] | < 9%[6] |
| Accuracy (Recovery) | >99%[7] | Information not available |
Visualizing the Methodologies
To better understand the processes involved, the following diagrams illustrate the experimental workflow for cross-validation and a comparison of the key performance characteristics of HPLC and UPLC.
Conclusion
Both HPLC and UPLC are suitable and effective methods for the quantification of this compound. The choice between the two techniques depends on the specific needs of the laboratory.
-
HPLC remains a cost-effective and reliable option for routine quality control where high throughput is not a primary concern. Its robustness and widespread availability make it a workhorse in many analytical labs.
-
UPLC offers significant advantages in terms of speed, resolution, and sensitivity.[4][5] For research and development, high-throughput screening, and the analysis of complex matrices or trace-level quantification, UPLC is the superior choice. The reduced analysis time and solvent consumption can also lead to long-term cost savings.[4]
A direct, in-house cross-validation is recommended to determine the most suitable method for a specific application and to establish the transferability of methods between the two platforms.
References
- 1. Determination of harpagoside in Harpagophytum procumbens DC tablet’s using analytical method by High Performance Liquid Chromatography [redalyc.org]
- 2. ACG Publications - Development and validation of a new HPLC-UV method for the determination of harpagoside in creams containing Devil’s claw (Harpagophytym procumbens DC. ex Meisnn) [acgpubs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Enhanced accumulation of this compound and 8-O-acetyl-harpagide in Melittis melissophyllum L. agitated shoot cultures analyzed by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
A Comparative Guide to Harpagide Quantification: HPLC vs. UPLC Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Harpagide, a prominent iridoid glycoside in medicinal plants like Harpagophytum procumbens (Devil's Claw), is a key marker for quality control and therapeutic efficacy. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for this compound quantification, supported by a review of published experimental data.
High-Performance Liquid Chromatography (HPLC): The Established Standard
HPLC has long been a robust and reliable technique for the analysis of herbal medicines. Several validated HPLC methods have been developed for the quantification of this compound and related iridoid glycosides. These methods are known for their reproducibility and are widely implemented in pharmacopeial monographs.
Experimental Protocol for a Validated HPLC Method
The following protocol is a representative example of an HPLC method developed for the quantification of this compound.
-
Instrumentation : High-Performance Liquid Chromatography system with a UV-Vis detector.
-
Column : Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1][2]
-
Mobile Phase : A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 1% phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[1][2]
-
Flow Rate : Typically around 0.6 mL/min to 1.1 mL/min.[1][2]
-
Column Temperature : Maintained at approximately 30°C.[3]
-
Detection Wavelength : Set between 272 nm and 280 nm for optimal detection of this compound.[1][2]
-
Injection Volume : 10 µL.[1]
Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Advancement
UPLC represents a significant evolution in liquid chromatography, employing columns with sub-2 µm particles and operating at higher pressures. This technology offers substantial improvements in speed, resolution, and sensitivity compared to traditional HPLC.[4][5] These enhancements make UPLC particularly suitable for high-throughput screening and the analysis of complex samples.
Experimental Protocol for a Validated UPLC Method
The following protocol outlines a typical UPLC method for this compound analysis.
-
Instrumentation : Ultra-Performance Liquid Chromatography system coupled with a mass spectrometer (MS/MS) or a photodiode array (PDA) detector.[6]
-
Column : A UPLC column with sub-2 µm particle size (e.g., Acquity UPLC BEH C18, 2.1 mm x 100 mm, 1.7 µm).[6]
-
Mobile Phase : A gradient elution with a mixture of an aqueous phase and an organic solvent, optimized for rapid separation.
-
Flow Rate : Generally in the range of 0.3 mL/min.[6]
-
Column Temperature : Typically maintained around 40°C.[6]
-
Detection : For UPLC-MS/MS, Multiple Reaction Monitoring (MRM) is used for high specificity and sensitivity.[6]
Quantitative Data Comparison
The following tables summarize the performance characteristics of representative HPLC and UPLC methods for the quantification of this compound and related compounds based on published data. It is important to note that these results are from separate studies and may not be directly comparable due to differing experimental conditions.
Table 1: Chromatographic and Performance Parameters
| Parameter | HPLC Method | UPLC Method |
| Column Type | C18 (5 µm)[1][2] | BEH C18 (1.7 µm)[6] |
| Analysis Time | ~30 min[1] | Significantly shorter than HPLC |
| Linearity (r²) | >0.999[2] | >0.99[6] |
| Limit of Detection (LOD) | 0.03 ng/mL[2] | < 0.03 µg/mL[6] |
| Limit of Quantification (LOQ) | 0.1 ng/mL[2] | < 0.7 µg/mL[6] |
| Precision (%RSD) | < 3.42%[2] | < 9%[6] |
| Accuracy (Recovery) | >99%[7] | Information not available |
Visualizing the Methodologies
To better understand the processes involved, the following diagrams illustrate the experimental workflow for cross-validation and a comparison of the key performance characteristics of HPLC and UPLC.
Conclusion
Both HPLC and UPLC are suitable and effective methods for the quantification of this compound. The choice between the two techniques depends on the specific needs of the laboratory.
-
HPLC remains a cost-effective and reliable option for routine quality control where high throughput is not a primary concern. Its robustness and widespread availability make it a workhorse in many analytical labs.
-
UPLC offers significant advantages in terms of speed, resolution, and sensitivity.[4][5] For research and development, high-throughput screening, and the analysis of complex matrices or trace-level quantification, UPLC is the superior choice. The reduced analysis time and solvent consumption can also lead to long-term cost savings.[4]
A direct, in-house cross-validation is recommended to determine the most suitable method for a specific application and to establish the transferability of methods between the two platforms.
References
- 1. Determination of harpagoside in Harpagophytum procumbens DC tablet’s using analytical method by High Performance Liquid Chromatography [redalyc.org]
- 2. ACG Publications - Development and validation of a new HPLC-UV method for the determination of harpagoside in creams containing Devil’s claw (Harpagophytym procumbens DC. ex Meisnn) [acgpubs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Enhanced accumulation of this compound and 8-O-acetyl-harpagide in Melittis melissophyllum L. agitated shoot cultures analyzed by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Validating the Specificity of Analytical Methods for Harpagide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Harpagide (B7782904), a key bioactive iridoid glycoside, is critical for the quality control and standardization of herbal medicinal products derived from Harpagophytum procumbens (Devil's Claw). Method specificity is a cornerstone of analytical validation, ensuring that the signal measured is unequivocally from this compound, without interference from other components such as impurities, degradation products, or excipients. This guide provides a comparative overview of analytical methods for assessing this compound specificity, supported by experimental data and detailed protocols.
Comparison of Analytical Methods for this compound Specificity
Several chromatographic techniques are employed for the analysis of this compound, with High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) being the most prevalent. The specificity of these methods is paramount for reliable quantification.
| Analytical Method | Principle | Specificity Assessment | Advantages | Limitations |
| HPLC-UV/PDA | Separation based on polarity, detection via UV absorbance. | Peak purity analysis, comparison of chromatograms of blank, placebo, standard, and sample. Resolution of this compound from related substances. | Widely available, robust, and cost-effective. | Potential for co-elution with compounds having similar UV spectra. Less sensitive than MS detection. |
| UPLC-MS/MS | High-resolution separation coupled with mass-based detection. | Monitoring of specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).[1] | Highly selective and sensitive, capable of resolving co-eluting compounds based on mass-to-charge ratio. | Higher equipment cost and complexity. |
Experimental Protocols
General Protocol for Specificity Validation
Specificity is established by demonstrating that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present.[2][3][4] This typically involves the analysis of blanks, placebos (formulation without the active pharmaceutical ingredient), and samples spiked with potential interfering substances.
1. Preparation of Solutions:
-
Blank Solution: The diluent used for sample and standard preparation.
-
Placebo Solution: A mixture of all formulation excipients without this compound.
-
This compound Standard Solution: A solution of known concentration of pure this compound standard.
-
Sample Solution: A solution of the this compound-containing product.
-
Spiked Sample Solution: The sample solution spiked with known impurities, degradation products, and related compounds.
2. Chromatographic Analysis:
Inject the prepared solutions into the chromatographic system and record the chromatograms.
3. Acceptance Criteria:
-
The chromatogram of the blank and placebo solutions should show no interfering peaks at the retention time of this compound.
-
The peak for this compound in the chromatogram of the sample solution should be spectrally pure, as determined by a photodiode array (PDA) detector.
-
In the spiked sample, the this compound peak should be well-resolved from all potential interfering peaks.
Detailed Methodologies
Method 1: High-Performance Liquid Chromatography with UV/PDA Detection
This method is widely used for the routine quality control of this compound.
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.02% formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[2]
-
Flow Rate: Typically 1.0 mL/min.[2]
-
Detection: UV detection at 280 nm.[2]
-
Specificity Demonstration: The specificity of an HPLC-PDA method is determined by comparing the chromatograms of a blank, the this compound standard, and the sample to check for any interference at the retention time of this compound.[2] Peak purity analysis using the PDA detector is also a critical component to ensure the peak is homogenous.
Method 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers enhanced specificity and sensitivity, making it suitable for complex matrices and low-level quantification.
-
Column: UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[1]
-
Mobile Phase: A gradient of water and acetonitrile, often with an acid modifier like formic acid.
-
Flow Rate: Around 0.3 mL/min.[1]
-
Ionization: Electrospray ionization (ESI) in negative or positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for this compound.[1]
-
Specificity Demonstration: Specificity is demonstrated by the absence of interfering signals at the specific MRM transition and retention time of this compound in blank and placebo samples.[1] The use of MRM provides a high degree of certainty that the detected signal corresponds only to this compound.
Potential Interfering Substances in this compound Analysis
To thoroughly validate specificity, a range of potential interferents should be considered. These can be categorized as:
-
Related Iridoid Glycosides: Harpagoside, 8-p-coumaroylthis compound, procumbide.[3]
-
Other Phytochemicals: Phenylethanoid glycosides (e.g., verbascoside, isoacteoside), flavonoids, and phenolic acids that may be present in Harpagophytum extracts.[5]
-
Degradation Products: Products formed due to hydrolysis, oxidation, or photolysis of this compound. Forced degradation studies are typically performed to generate these compounds.
-
Formulation Excipients: Binders, fillers, lubricants, and coating materials used in the final dosage form.
Visualization of the Specificity Validation Workflow
The following diagram illustrates the logical workflow for validating the specificity of an analytical method for this compound.
References
- 1. Enhanced accumulation of this compound and 8-O-acetyl-harpagide in Melittis melissophyllum L. agitated shoot cultures analyzed by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. A review on specific and sensitive analytical method development and validation - Int J Pharm Chem Anal [ijpca.org]
- 5. researchgate.net [researchgate.net]
Validating the Specificity of Analytical Methods for Harpagide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Harpagide, a key bioactive iridoid glycoside, is critical for the quality control and standardization of herbal medicinal products derived from Harpagophytum procumbens (Devil's Claw). Method specificity is a cornerstone of analytical validation, ensuring that the signal measured is unequivocally from this compound, without interference from other components such as impurities, degradation products, or excipients. This guide provides a comparative overview of analytical methods for assessing this compound specificity, supported by experimental data and detailed protocols.
Comparison of Analytical Methods for this compound Specificity
Several chromatographic techniques are employed for the analysis of this compound, with High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) being the most prevalent. The specificity of these methods is paramount for reliable quantification.
| Analytical Method | Principle | Specificity Assessment | Advantages | Limitations |
| HPLC-UV/PDA | Separation based on polarity, detection via UV absorbance. | Peak purity analysis, comparison of chromatograms of blank, placebo, standard, and sample. Resolution of this compound from related substances. | Widely available, robust, and cost-effective. | Potential for co-elution with compounds having similar UV spectra. Less sensitive than MS detection. |
| UPLC-MS/MS | High-resolution separation coupled with mass-based detection. | Monitoring of specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).[1] | Highly selective and sensitive, capable of resolving co-eluting compounds based on mass-to-charge ratio. | Higher equipment cost and complexity. |
Experimental Protocols
General Protocol for Specificity Validation
Specificity is established by demonstrating that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present.[2][3][4] This typically involves the analysis of blanks, placebos (formulation without the active pharmaceutical ingredient), and samples spiked with potential interfering substances.
1. Preparation of Solutions:
-
Blank Solution: The diluent used for sample and standard preparation.
-
Placebo Solution: A mixture of all formulation excipients without this compound.
-
This compound Standard Solution: A solution of known concentration of pure this compound standard.
-
Sample Solution: A solution of the this compound-containing product.
-
Spiked Sample Solution: The sample solution spiked with known impurities, degradation products, and related compounds.
2. Chromatographic Analysis:
Inject the prepared solutions into the chromatographic system and record the chromatograms.
3. Acceptance Criteria:
-
The chromatogram of the blank and placebo solutions should show no interfering peaks at the retention time of this compound.
-
The peak for this compound in the chromatogram of the sample solution should be spectrally pure, as determined by a photodiode array (PDA) detector.
-
In the spiked sample, the this compound peak should be well-resolved from all potential interfering peaks.
Detailed Methodologies
Method 1: High-Performance Liquid Chromatography with UV/PDA Detection
This method is widely used for the routine quality control of this compound.
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.02% formic acid) and an organic solvent (e.g., methanol or acetonitrile).[2]
-
Flow Rate: Typically 1.0 mL/min.[2]
-
Detection: UV detection at 280 nm.[2]
-
Specificity Demonstration: The specificity of an HPLC-PDA method is determined by comparing the chromatograms of a blank, the this compound standard, and the sample to check for any interference at the retention time of this compound.[2] Peak purity analysis using the PDA detector is also a critical component to ensure the peak is homogenous.
Method 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers enhanced specificity and sensitivity, making it suitable for complex matrices and low-level quantification.
-
Column: UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[1]
-
Mobile Phase: A gradient of water and acetonitrile, often with an acid modifier like formic acid.
-
Flow Rate: Around 0.3 mL/min.[1]
-
Ionization: Electrospray ionization (ESI) in negative or positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for this compound.[1]
-
Specificity Demonstration: Specificity is demonstrated by the absence of interfering signals at the specific MRM transition and retention time of this compound in blank and placebo samples.[1] The use of MRM provides a high degree of certainty that the detected signal corresponds only to this compound.
Potential Interfering Substances in this compound Analysis
To thoroughly validate specificity, a range of potential interferents should be considered. These can be categorized as:
-
Related Iridoid Glycosides: Harpagoside, 8-p-coumaroylthis compound, procumbide.[3]
-
Other Phytochemicals: Phenylethanoid glycosides (e.g., verbascoside, isoacteoside), flavonoids, and phenolic acids that may be present in Harpagophytum extracts.[5]
-
Degradation Products: Products formed due to hydrolysis, oxidation, or photolysis of this compound. Forced degradation studies are typically performed to generate these compounds.
-
Formulation Excipients: Binders, fillers, lubricants, and coating materials used in the final dosage form.
Visualization of the Specificity Validation Workflow
The following diagram illustrates the logical workflow for validating the specificity of an analytical method for this compound.
References
- 1. Enhanced accumulation of this compound and 8-O-acetyl-harpagide in Melittis melissophyllum L. agitated shoot cultures analyzed by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. A review on specific and sensitive analytical method development and validation - Int J Pharm Chem Anal [ijpca.org]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Harpagide, Curcumin, and Boswellic Acid: Efficacy as Natural Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel anti-inflammatory therapeutics, natural compounds have emerged as a promising frontier. Among the most extensively studied are harpagide, the primary iridoid glycoside from Harpagophytum procumbens (Devil's Claw); curcumin (B1669340), the principal curcuminoid from Curcuma longa (Turmeric); and boswellic acid, a key triterpenoid (B12794562) from Boswellia serrata. This guide provides a comparative analysis of their anti-inflammatory efficacy, supported by experimental data, to aid in research and development endeavors.
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the in vitro efficacy of this compound, curcumin, and boswellic acid (specifically acetyl-11-keto-β-boswellic acid, AKBA) against key inflammatory mediators. It is important to note that the data is compiled from various studies and experimental conditions may differ.
| Compound | Target | Assay | Cell Line / System | IC50 / Inhibition |
| Harpagoside | NF-κB | Transcriptional Activity Reporter Assay | RAW 264.7 macrophages | 96.4 µM[1] |
| TNF-α | ELISA | Primary human monocytes | ~100 µg/mL (for Harpagophytum extract)[2] | |
| IL-6 | ELISA | Primary human monocytes | ~100 µg/mL (for Harpagophytum extract)[2] | |
| COX-1 | Whole blood assay | Human whole blood | 37.2% inhibition (by harpagoside-rich fraction) | |
| COX-2 | Whole blood assay | Human whole blood | 29.5% inhibition (by harpagoside-rich fraction) | |
| Curcumin | NF-κB | DNA Binding ELISA | RAW 264.7 macrophages | >50 µM[3] |
| NF-κB | Luciferase Reporter Assay | RAW 264.7 cells | 18 µM | |
| IL-6 | ELISA | Adipocytes | ~20 µM[4] | |
| TNF-α | ELISA | THP-1 human monocytes | Strong inhibition at 5 µM[5] | |
| Boswellic Acid (AKBA) | 5-Lipoxygenase (5-LOX) | Cell-free assay | Purified human recombinant 5-LOX | 1.5 µM[6] |
| 5-Lipoxygenase (5-LOX) | Cell-based assay | Ionophore-stimulated peritoneal PMNLs | 8 µM[6] | |
| TNF-α | ELISA | LPS-induced THP-1 human monocytes | 4.61 ± 0.87 µg/mL (for a 30% AKBA enriched extract) | |
| IL-6 | ELISA | LPS-induced RAW264.7 cells | Significant decrease at 10 µM[7] | |
| IL-1β | ELISA | LPS-induced RAW264.7 cells | Significant decrease at 10 µM[7] |
Key Signaling Pathways and Mechanisms of Action
This compound, curcumin, and boswellic acid exert their anti-inflammatory effects by modulating distinct yet overlapping signaling pathways.
This compound and Curcumin: Both compounds are known to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[1][4][8] Inhibition of NF-κB leads to the downregulation of various pro-inflammatory genes, including those encoding for cytokines like TNF-α and IL-6, as well as enzymes such as COX-2 and iNOS.[1][4][8]
References
- 1. researchgate.net [researchgate.net]
- 2. academy.miloa.eu [academy.miloa.eu]
- 3. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academy.miloa.eu [academy.miloa.eu]
- 5. Considerations to Be Taken When Carrying Out Medicinal Plant Research—What We Learn from an Insight into the IC50 Values, Bioavailability and Clinical Efficacy of Exemplary Anti-Inflammatory Herbal Components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetyl-11-keto-beta-boswellic acid (AKBA): structure requirements for binding and 5-lipoxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-O-Acetyl-11-Keto-β-Boswellic Acid Suppresses Colitis-Associated Colorectal Cancer by Inhibiting the NF-Kb Signaling Pathway and Remodeling Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Harpagoside suppresses lipopolysaccharide-induced iNOS and COX-2 expression through inhibition of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Harpagide, Curcumin, and Boswellic Acid: Efficacy as Natural Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel anti-inflammatory therapeutics, natural compounds have emerged as a promising frontier. Among the most extensively studied are harpagide, the primary iridoid glycoside from Harpagophytum procumbens (Devil's Claw); curcumin, the principal curcuminoid from Curcuma longa (Turmeric); and boswellic acid, a key triterpenoid from Boswellia serrata. This guide provides a comparative analysis of their anti-inflammatory efficacy, supported by experimental data, to aid in research and development endeavors.
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the in vitro efficacy of this compound, curcumin, and boswellic acid (specifically acetyl-11-keto-β-boswellic acid, AKBA) against key inflammatory mediators. It is important to note that the data is compiled from various studies and experimental conditions may differ.
| Compound | Target | Assay | Cell Line / System | IC50 / Inhibition |
| Harpagoside | NF-κB | Transcriptional Activity Reporter Assay | RAW 264.7 macrophages | 96.4 µM[1] |
| TNF-α | ELISA | Primary human monocytes | ~100 µg/mL (for Harpagophytum extract)[2] | |
| IL-6 | ELISA | Primary human monocytes | ~100 µg/mL (for Harpagophytum extract)[2] | |
| COX-1 | Whole blood assay | Human whole blood | 37.2% inhibition (by harpagoside-rich fraction) | |
| COX-2 | Whole blood assay | Human whole blood | 29.5% inhibition (by harpagoside-rich fraction) | |
| Curcumin | NF-κB | DNA Binding ELISA | RAW 264.7 macrophages | >50 µM[3] |
| NF-κB | Luciferase Reporter Assay | RAW 264.7 cells | 18 µM | |
| IL-6 | ELISA | Adipocytes | ~20 µM[4] | |
| TNF-α | ELISA | THP-1 human monocytes | Strong inhibition at 5 µM[5] | |
| Boswellic Acid (AKBA) | 5-Lipoxygenase (5-LOX) | Cell-free assay | Purified human recombinant 5-LOX | 1.5 µM[6] |
| 5-Lipoxygenase (5-LOX) | Cell-based assay | Ionophore-stimulated peritoneal PMNLs | 8 µM[6] | |
| TNF-α | ELISA | LPS-induced THP-1 human monocytes | 4.61 ± 0.87 µg/mL (for a 30% AKBA enriched extract) | |
| IL-6 | ELISA | LPS-induced RAW264.7 cells | Significant decrease at 10 µM[7] | |
| IL-1β | ELISA | LPS-induced RAW264.7 cells | Significant decrease at 10 µM[7] |
Key Signaling Pathways and Mechanisms of Action
This compound, curcumin, and boswellic acid exert their anti-inflammatory effects by modulating distinct yet overlapping signaling pathways.
This compound and Curcumin: Both compounds are known to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[1][4][8] Inhibition of NF-κB leads to the downregulation of various pro-inflammatory genes, including those encoding for cytokines like TNF-α and IL-6, as well as enzymes such as COX-2 and iNOS.[1][4][8]
References
- 1. researchgate.net [researchgate.net]
- 2. academy.miloa.eu [academy.miloa.eu]
- 3. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academy.miloa.eu [academy.miloa.eu]
- 5. Considerations to Be Taken When Carrying Out Medicinal Plant Research—What We Learn from an Insight into the IC50 Values, Bioavailability and Clinical Efficacy of Exemplary Anti-Inflammatory Herbal Components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetyl-11-keto-beta-boswellic acid (AKBA): structure requirements for binding and 5-lipoxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-O-Acetyl-11-Keto-β-Boswellic Acid Suppresses Colitis-Associated Colorectal Cancer by Inhibiting the NF-Kb Signaling Pathway and Remodeling Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Harpagoside suppresses lipopolysaccharide-induced iNOS and COX-2 expression through inhibition of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Harpagide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of Harpagide, a compound recognized for its anti-inflammatory and analgesic properties. Adherence to these procedures is vital to mitigate risks and ensure a safe laboratory environment.
Immediate Safety and Disposal Plan
This compound is classified as harmful if swallowed and must be handled as hazardous waste.[1] Improper disposal can lead to environmental contamination and potential health risks. The primary disposal route for this compound and its containers is through a licensed hazardous waste management facility.
Key Disposal Principles:
-
Do Not Dispose in General Waste: this compound should never be discarded in regular trash.
-
Prevent Environmental Release: Avoid disposing of this compound down the drain or into the sewer system.[1]
-
Treat as Hazardous Waste: This material and its container must be disposed of as hazardous waste.[1] The waste is characterized by its acute toxicity (HP 6).[1]
Quantitative Data Summary
The following table summarizes key chemical and physical properties of this compound relevant to its handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O₁₀ | PubChem[2] |
| Molecular Weight | 364.34 g/mol | PubChem[2] |
| GHS Hazard Statement | H302: Harmful if swallowed | PubChem[2] |
| GHS Precautionary Statement (Disposal) | P501: Dispose of contents/container in accordance with local/regional/national/international regulations. | PubChem[2] |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure appropriate PPE is worn, including safety glasses, chemical-resistant gloves, and a lab coat.
2. Waste Segregation:
-
Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated pipette tips, gloves).
-
The container must be compatible with the chemical, in good condition, and have a secure lid.
3. Container Labeling:
-
Label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 6926-08-5
-
The relevant hazard characteristic: "Acute Toxicity"
-
The date the waste was first added to the container.
-
4. Waste Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials.
-
The storage area should be well-ventilated.
5. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Follow all institutional procedures for waste manifest and pickup.
6. Handling Spills:
-
In the event of a spill, contain the material using an appropriate absorbent.
-
Carefully collect the absorbent material and place it in the designated this compound hazardous waste container.
-
Clean the spill area thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Health and Environment: Proper Disposal of Harpagide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of Harpagide, a compound recognized for its anti-inflammatory and analgesic properties. Adherence to these procedures is vital to mitigate risks and ensure a safe laboratory environment.
Immediate Safety and Disposal Plan
This compound is classified as harmful if swallowed and must be handled as hazardous waste.[1] Improper disposal can lead to environmental contamination and potential health risks. The primary disposal route for this compound and its containers is through a licensed hazardous waste management facility.
Key Disposal Principles:
-
Do Not Dispose in General Waste: this compound should never be discarded in regular trash.
-
Prevent Environmental Release: Avoid disposing of this compound down the drain or into the sewer system.[1]
-
Treat as Hazardous Waste: This material and its container must be disposed of as hazardous waste.[1] The waste is characterized by its acute toxicity (HP 6).[1]
Quantitative Data Summary
The following table summarizes key chemical and physical properties of this compound relevant to its handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O₁₀ | PubChem[2] |
| Molecular Weight | 364.34 g/mol | PubChem[2] |
| GHS Hazard Statement | H302: Harmful if swallowed | PubChem[2] |
| GHS Precautionary Statement (Disposal) | P501: Dispose of contents/container in accordance with local/regional/national/international regulations. | PubChem[2] |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure appropriate PPE is worn, including safety glasses, chemical-resistant gloves, and a lab coat.
2. Waste Segregation:
-
Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated pipette tips, gloves).
-
The container must be compatible with the chemical, in good condition, and have a secure lid.
3. Container Labeling:
-
Label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 6926-08-5
-
The relevant hazard characteristic: "Acute Toxicity"
-
The date the waste was first added to the container.
-
4. Waste Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials.
-
The storage area should be well-ventilated.
5. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Follow all institutional procedures for waste manifest and pickup.
6. Handling Spills:
-
In the event of a spill, contain the material using an appropriate absorbent.
-
Carefully collect the absorbent material and place it in the designated this compound hazardous waste container.
-
Clean the spill area thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
